Product packaging for (1S,2S)-(+)-Pseudoephedrinepropionamide(Cat. No.:CAS No. 159213-03-3)

(1S,2S)-(+)-Pseudoephedrinepropionamide

Cat. No.: B132232
CAS No.: 159213-03-3
M. Wt: 221.29 g/mol
InChI Key: NOUIRZGGWSLLAJ-GXFFZTMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1S,2S)-(+)-Pseudoephedrinepropionamide is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B132232 (1S,2S)-(+)-Pseudoephedrinepropionamide CAS No. 159213-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUIRZGGWSLLAJ-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456635
Record name (1S,2S)-(+)-Pseudoephedrinepropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159213-03-3
Record name (1S,2S)-(+)-Pseudoephedrinepropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Stereochemical Architect: (1S,2S)-(+)-Pseudoephedrinepropionamide as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

(1S,2S)-(+)-Pseudoephedrinepropionamide stands as a cornerstone in the field of stereochemistry, serving as a highly effective and practical chiral auxiliary in asymmetric synthesis. This technical guide delves into its pivotal role, detailing the underlying mechanisms, experimental protocols, and quantifiable outcomes that have established it as an invaluable tool for researchers, scientists, and drug development professionals. Its application allows for the precise construction of chiral molecules, yielding enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones from prochiral starting materials.[1][2][3]

Core Principle: Diastereoselective Alkylation of Chiral Enolates

The stereochemical control exerted by this compound stems from its ability to direct the alkylation of its corresponding enolate with high diastereoselectivity. The process begins with the acylation of (1S,2S)-(+)-pseudoephedrine to form the propionamide derivative.[1][4] Subsequent deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a conformationally rigid (Z)-enolate.[4]

The key to the high diastereoselectivity lies in the resulting chelated intermediate. The lithium cation is believed to coordinate to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This coordination, along with the steric hindrance imposed by the methyl and phenyl groups of the pseudoephedrine backbone, effectively shields one face of the enolate.[4] Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered face, leading to the preferential formation of one diastereomer.[1][4]

Quantitative Analysis of Diastereoselective Alkylation

The efficacy of this compound as a chiral auxiliary is demonstrated by the high yields and diastereoselectivities achieved in alkylation reactions with a variety of primary alkyl halides. The resulting alkylated amides are often crystalline, which allows for easy purification and enhancement of diastereomeric excess (de) to ≥99% through recrystallization.[1]

EntryAlkyl Halide (R-X)Yield (%)Diastereomeric Excess (de) (%) (crude)Diastereomeric Excess (de) (%) (isolated)
1CH₃I9894≥99
2CH₃CH₂I9895≥99
3CH₃(CH₂)₃I8097≥99
4(CH₃)₂CHCH₂I9598≥99
5C₆H₅CH₂Br9097≥99

Data sourced from Myers, A. G., et al. (1997).[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this chiral auxiliary. The following sections outline the key experimental procedures.

Synthesis of this compound

A common and efficient method for the synthesis of the title compound involves the direct acylation of (1S,2S)-(+)-pseudoephedrine.

Procedure:

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in tetrahydrofuran (THF), add propionyl chloride (1.1 equiv) and triethylamine (1.2 equiv) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.[1]

Diastereoselective Alkylation of the Pseudoephedrinepropionamide Enolate

This procedure details the formation of the chiral enolate and its subsequent alkylation. The use of rigorously anhydrous lithium chloride is essential for accelerating the rate of alkylation.[1]

Procedure:

  • Flame-dry a flask containing anhydrous lithium chloride (6.0-7.0 equiv) under vacuum and cool under an inert atmosphere.

  • Add THF and diisopropylamine (2.25 equiv). Cool the suspension to -78 °C.

  • Add n-butyllithium (2.1 equiv) dropwise. After 5 minutes, warm the mixture to 0 °C for 5 minutes, then re-cool to -78 °C.

  • Add a solution of this compound (1.0 equiv) in THF. Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.

  • Cool the resulting enolate suspension to the desired reaction temperature (typically 0 °C or -78 °C) and add the alkylating agent (1.5-4.0 equiv).

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography or recrystallization to afford the diastereomerically enriched alkylated amide.[1]

Cleavage of the Chiral Auxiliary

The final step involves the removal of the pseudoephedrine auxiliary to yield the desired enantiomerically pure product. The choice of cleavage method depends on the desired functional group.

To obtain the Carboxylic Acid:

  • Acidic Hydrolysis: Heat the alkylated amide in a mixture of sulfuric acid and 1,4-dioxane at reflux.[2]

To obtain the Primary Alcohol:

  • Reductive Cleavage: Treat the alkylated amide with a reducing agent such as lithium amidotrihydroborate (LAB).[2]

To obtain the Ketone:

  • Addition of Organometallic Reagents: React the alkylated amide with an organolithium or Grignard reagent at an appropriate temperature.[2]

Visualizing the Process and Mechanism

The following diagrams illustrate the overall workflow and the proposed mechanism of stereoselection.

G cluster_0 Synthesis Workflow start (1S,2S)-(+)-Pseudoephedrine amide This compound start->amide Acylation enolate Chiral Lithium Enolate amide->enolate Deprotonation (LDA, LiCl) product Diastereomerically Enriched Alkylated Amide enolate->product Alkylation (R-X) final_products Enantiomerically Enriched Carboxylic Acid, Alcohol, or Ketone product->final_products Auxiliary Cleavage

Caption: Overall workflow for asymmetric synthesis using this compound.

Caption: Proposed chelated transition state model for diastereoselective alkylation.

Conclusion

This compound serves as a robust and reliable chiral auxiliary for asymmetric synthesis. Its advantages include high diastereoselectivity, operational simplicity, and the crystalline nature of its derivatives, which facilitates the attainment of high enantiomeric purity. The detailed protocols and predictable outcomes make it an indispensable tool in modern organic synthesis and drug development, enabling the efficient and stereocontrolled construction of complex chiral molecules.

References

An In-depth Technical Guide to the Synthesis and Preparation of (1S,2S)-(+)-Pseudoephedrinepropionamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of (1S,2S)-(+)-Pseudoephedrinepropionamide. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(1S,2S)-(+)-Pseudoephedrine is a well-established chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of a wide range of chiral molecules. The N-acylation of pseudoephedrine to form amides, such as this compound, is a critical initial step in many of these synthetic routes. This guide details a standard and reliable method for the preparation of this important amide.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of (1S,2S)-(+)-Pseudoephedrine

PropertyValueReference
Molecular Formula C₁₀H₁₅NO--INVALID-LINK--
Molecular Weight 165.23 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 118-120 °C--INVALID-LINK--
Optical Activity [α]²⁰/D +52°, c = 0.6 in ethanol--INVALID-LINK--
CAS Number 90-82-4--INVALID-LINK--

Table 2: Physicochemical and Characterization Data for this compound

PropertyValueReference
Molecular Formula C₁₃H₁₉NO₂--INVALID-LINK--
Molecular Weight 221.29 g/mol --INVALID-LINK--
CAS Number 159213-03-3--INVALID-LINK--
IR Spectrum (ATR) Available on PubChem--INVALID-LINK--

Synthesis of this compound

The primary method for the synthesis of this compound is the N-acylation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Pseudoephedrine (1S,2S)-(+)-Pseudoephedrine Reaction + Pseudoephedrine->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent Dichloromethane (CH2Cl2) Solvent->Reaction Product This compound Byproduct Triethylammonium chloride Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for the N-acylation of pseudoephedrine.

Experimental Protocol

This protocol is adapted from general procedures for the N-acylation of pseudoephedrine.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (1S,2S)-(+)-pseudoephedrine (1.0 eq). Dissolve the pseudoephedrine in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add freshly distilled triethylamine (1.1 - 1.5 eq) to the stirred solution.

  • Addition of Acylating Agent: Add propionyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture via a dropping funnel or syringe pump over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow and Mechanism

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G A Dissolve Pseudoephedrine in CH2Cl2 B Cool to 0 °C A->B C Add Triethylamine B->C D Add Propionyl Chloride C->D E React at Room Temperature D->E F Quench with NaHCO3 (aq) E->F G Aqueous Work-up F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Purify (Recrystallization/Chromatography) I->J K Characterize Product J->K

Caption: General experimental workflow for the synthesis.

Alternative Synthesis: Base-Catalyzed O → N Acyl Transfer

An alternative method for the preparation of pseudoephedrine amides involves a base-catalyzed reaction with an ester, such as methyl propionate. This process is believed to proceed through an initial transesterification followed by an intramolecular O → N acyl transfer.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pseudo (1S,2S)-(+)-Pseudoephedrine Transesterification Transesterification Pseudo->Transesterification MeProp Methyl Propionate MeProp->Transesterification O_Acyl O-Acyl Intermediate AcylTransfer Intramolecular O -> N Acyl Transfer O_Acyl->AcylTransfer N_Acyl This compound Base Base (e.g., NaOMe) Base->Transesterification Transesterification->O_Acyl AcylTransfer->N_Acyl

Caption: Proposed mechanism for base-catalyzed synthesis.

Safety Considerations

  • Propionyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound, a key intermediate in asymmetric synthesis. By following the outlined procedures and safety precautions, researchers can reliably prepare this compound for further applications. It is recommended that the final product be thoroughly characterized to confirm its identity and purity.

The Core Mechanism of (1S,2S)-(+)-Pseudoephedrine Propionamide in Asymmetric Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-Pseudoephedrine has emerged as a highly effective and practical chiral auxiliary in asymmetric synthesis, enabling the preparation of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2] Its widespread use stems from its ability to direct stereoselective alkylation of enolates derived from its corresponding amides, offering high diastereoselectivity and predictable stereochemical outcomes.[1][3] This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and applications of (1S,2S)-(+)-pseudoephedrine propionamide in asymmetric synthesis.

Core Principles: Mechanism of Diastereoselective Alkylation

The asymmetric alkylation using pseudoephedrine amides proceeds through a well-defined mechanism involving the formation of a rigid chelated intermediate. The key steps are as follows:

  • Amide Formation: (1S,2S)-(+)-Pseudoephedrine is first acylated with propionyl chloride or anhydride to form the corresponding (1S,2S)-(+)-pseudoephedrine propionamide.[1][3] This reaction is typically high-yielding.[1]

  • Enolate Formation: The α-proton of the propionamide is deprotonated using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), to form a lithium enolate.[3] The presence of lithium chloride is crucial in this step. It is believed to form a stable, chelated (Z)-enolate intermediate.[1][3]

  • Chelated Intermediate and Diastereoselective Alkylation: The lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary. This creates a rigid, bicyclic-like structure that effectively blocks one face of the enolate.[3] The incoming electrophile (e.g., an alkyl halide) can then only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[1][3] The methyl group on the pseudoephedrine backbone directs the alkyl group to be syn to the methyl group and anti to the hydroxyl group.[3]

  • Auxiliary Cleavage: After the alkylation step, the chiral auxiliary can be readily cleaved under various conditions to yield the desired enantiomerically enriched product. The pseudoephedrine auxiliary can often be recovered and reused.[3]

Visualization of the Core Mechanism

Asymmetric Alkylation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal start (1S,2S)-(+)-Pseudoephedrine Propionamide enolate (Z)-Enolate Chelated Intermediate start->enolate LDA, LiCl, THF -78 °C to 0 °C product Alkylated Pseudoephedrine Amide enolate->product Attack from unhindered face electrophile Alkyl Halide (R-X) electrophile->product acid Enantiomerically Enriched Carboxylic Acid product->acid Acidic or Basic Hydrolysis alcohol Enantiomerically Enriched Alcohol product->alcohol Reduction (e.g., LiAlH4) ketone Enantiomerically Enriched Ketone product->ketone Organolithium Reagent

Caption: General workflow for asymmetric alkylation using (1S,2S)-(+)-pseudoephedrine propionamide.

Quantitative Data Summary

The diastereoselective alkylation of (1S,2S)-(+)-pseudoephedrine propionamide with various alkyl halides consistently affords high yields and excellent diastereoselectivities. The following table summarizes representative data from the literature.

Alkyl Halide (R-X)Product (R)Yield (%)Diastereomeric Ratio (dr)Reference
IodomethaneMethyl95>99:1[1]
IodoethaneEthyl97>99:1[1]
1-Iodopropanen-Propyl96>99:1[1]
1-Iodobutanen-Butyl95>99:1[1]
Benzyl BromideBenzyl98>99:1[1]
Allyl BromideAllyl97>99:1[1]
(S)-1-Iodo-2-methylbutane(S)-2-Methylbutyl8597:3[1]

Detailed Experimental Protocols

A. Preparation of (1S,2S)-(+)-Pseudoephedrine Propionamide
  • Reagents and Equipment: (1S,2S)-(+)-Pseudoephedrine, propionyl chloride (or propionic anhydride), a suitable base (e.g., triethylamine or pyridine), an appropriate solvent (e.g., dichloromethane or THF), standard laboratory glassware, magnetic stirrer.

  • Procedure:

    • Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and the base (1.1 equiv) in the chosen solvent and cool the solution to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.05 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.[1]

B. Diastereoselective Alkylation
  • Reagents and Equipment: (1S,2S)-(+)-Pseudoephedrine propionamide, lithium diisopropylamide (LDA) solution, anhydrous lithium chloride, alkyl halide, anhydrous tetrahydrofuran (THF), standard Schlenk line or glovebox for inert atmosphere techniques.

  • Procedure:

    • To a stirred suspension of anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (2.2 equiv).

    • Add a solution of (1S,2S)-(+)-pseudoephedrine propionamide (1.0 equiv) in anhydrous THF to the cold LDA/LiCl mixture.

    • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C and hold for 10-15 minutes. The formation of the enolate is often indicated by a change in the color or clarity of the solution.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5-4.0 equiv).

    • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude alkylated product, which can be purified by recrystallization or column chromatography to yield the diastereomerically pure product.[1]

C. Cleavage of the Chiral Auxiliary

The alkylated pseudoephedrine amide can be converted into a variety of functional groups with high enantiomeric purity.

Auxiliary_Cleavage cluster_acid To Carboxylic Acid cluster_alcohol To Alcohol cluster_ketone To Ketone start Alkylated Pseudoephedrine Amide acid_hydrolysis Acidic Hydrolysis (e.g., 9N H2SO4, dioxane, heat) start->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., TBAH, t-BuOH/H2O, heat) start->base_hydrolysis reduction Reduction (e.g., LiAlH4 or LiBH4) start->reduction organolithium Addition of Organolithium Reagent (R'Li) start->organolithium carboxylic_acid Enantiomerically Enriched Carboxylic Acid acid_hydrolysis->carboxylic_acid base_hydrolysis->carboxylic_acid alcohol Enantiomerically Enriched Alcohol reduction->alcohol ketone Enantiomerically Enriched Ketone organolithium->ketone

Caption: Pathways for the cleavage of the pseudoephedrine auxiliary.

1. To Enantiomerically Enriched Carboxylic Acids:

  • Acidic Hydrolysis: Heating the alkylated amide with aqueous sulfuric acid (e.g., 9 N H₂SO₄) in dioxane provides the corresponding carboxylic acid in high yield with minimal epimerization.[1]

  • Basic Hydrolysis: Treatment with a base such as tetrabutylammonium hydroxide in a mixture of tert-butyl alcohol and water at reflux also affords the carboxylic acid.[1]

2. To Enantiomerically Enriched Alcohols:

  • Reduction of the alkylated amide with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB), yields the corresponding primary alcohol.[4]

3. To Enantiomerically Enriched Ketones:

  • Addition of an organolithium reagent (R'Li) to the alkylated amide provides the corresponding ketone in high yield.[4]

Conclusion

(1S,2S)-(+)-Pseudoephedrine propionamide serves as a robust and highly predictable chiral auxiliary for the asymmetric synthesis of a wide range of enantiomerically enriched compounds. The well-understood mechanism, involving a rigid lithium-chelated enolate, consistently delivers high diastereoselectivities in alkylation reactions. The straightforward experimental protocols for both the alkylation and the subsequent removal of the auxiliary make this a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug development where enantiomeric purity is paramount. The ready availability and low cost of both enantiomers of pseudoephedrine further enhance its practical utility.[1]

References

Core Principles of Myers Asymmetric Alkylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the foundational concepts, experimental protocols, and mechanistic intricacies of asymmetric alkylation utilizing pseudoephedrine amides.

The Myers asymmetric alkylation stands as a cornerstone of modern organic synthesis, offering a robust and highly predictable method for the enantioselective formation of carbon-carbon bonds. This technique, employing the readily available and inexpensive chiral auxiliary pseudoephedrine, has proven invaluable in the synthesis of a wide array of chiral molecules, particularly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3] This guide provides a detailed examination of the fundamental principles of this reaction, comprehensive experimental protocols, and a summary of its broad applicability for researchers, scientists, and professionals in drug development.

Foundational Principles and Mechanism

The Myers asymmetric alkylation hinges on the temporary incorporation of a chiral auxiliary, pseudoephedrine, to direct the stereochemical outcome of an alkylation reaction.[4] Both enantiomers of pseudoephedrine are commercially available, providing access to either enantiomer of the desired product.[4][5] The core of the methodology involves three key stages: the formation of a pseudoephedrine amide, the diastereoselective alkylation of its enolate, and the subsequent cleavage of the chiral auxiliary to yield the desired chiral product.

The remarkable diastereoselectivity of the alkylation step is attributed to a highly organized transition state.[4] Deprotonation of the pseudoephedrine amide with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), generates a (Z)-enolate.[4] This enolate is believed to form a rigid chelated structure where the lithium cation coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.[4][6] This chelation effectively blocks one face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the less sterically hindered face, leading to a high degree of stereocontrol.[4]

A mnemonic for predicting the stereochemical outcome is that the electrophile adds syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine auxiliary when the enolate is drawn in a planar, extended conformation.[1][4]

The logical flow of the Myers asymmetric alkylation can be visualized as follows:

Myers Asymmetric Alkylation Workflow start_end start_end process process product product start Carboxylic Acid + Pseudoephedrine amide_formation Amide Formation start->amide_formation pseudoephedrine_amide Pseudoephedrine Amide amide_formation->pseudoephedrine_amide enolate_formation Enolate Formation (LDA, LiCl) pseudoephedrine_amide->enolate_formation enolate Chelated (Z)-Enolate enolate_formation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_amide Alkylated Pseudoephedrine Amide alkylation->alkylated_amide cleavage Auxiliary Cleavage alkylated_amide->cleavage final_product Enantiomerically Enriched Product cleavage->final_product auxiliary_recovery Recovered Pseudoephedrine cleavage->auxiliary_recovery

Figure 1: General workflow of the Myers asymmetric alkylation.

The proposed mechanistic pathway highlighting the key chelated intermediate is detailed below:

Myers Alkylation Mechanism reactant reactant intermediate intermediate transition_state transition_state product product amide Pseudoephedrine Amide lda LDA, LiCl, THF amide->lda Deprotonation enolate Chelated Lithium (Z)-Enolate lda->enolate ts Transition State enolate->ts alkylated_product Alkylated Amide (High Diastereoselectivity) ts->alkylated_product alkyl_halide R'-X alkyl_halide->ts Electrophilic Attack

Figure 2: Proposed mechanism showing the chelated transition state.

Quantitative Data Summary

The Myers asymmetric alkylation consistently delivers high yields and excellent diastereoselectivities across a broad range of substrates. The following tables summarize representative data from the literature.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Propionamide

EntryAlkyl Halide (R-X)Yield (%)Diastereomeric Excess (de, %)
1CH₃I90>98
2C₂H₅I92>98
3n-C₄H₉I8095
4BnBr90>98
5Allyl-I9997
6(CH₃)₂CHCH₂I8596

Data compiled from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Table 2: Synthesis of α-Substituted Carboxylic Acids

EntryAlkyl Halide Used in AlkylationFinal Carboxylic AcidOverall Yield (%)Enantiomeric Excess (ee, %)
1CH₃I(R)-2-Methylpropanoic acid83>99
2C₂H₅I(R)-2-Methylbutanoic acid85>99
3n-C₄H₉I(R)-2-Methylhexanoic acid75>99
4BnBr(R)-2-Methyl-3-phenylpropanoic acid83>99

Data representative of transformations following alkylation as described in Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Detailed Experimental Protocols

The following are generalized yet detailed procedures for the key steps in the Myers asymmetric alkylation.

Preparation of the Pseudoephedrine Amide

Pseudoephedrine amides are readily synthesized from the corresponding carboxylic acid via its acid chloride or by using standard peptide coupling reagents.[1][7]

Protocol:

  • A solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) is cooled to 0 °C.

  • Oxalyl chloride (1.5 equiv) is added dropwise, followed by a catalytic amount of DMF.

  • The reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The resulting crude acid chloride is dissolved in THF and added dropwise to a cooled (0 °C) solution of (+)- or (-)-pseudoephedrine (1.1 equiv) and triethylamine (1.5 equiv) in THF.

  • The reaction mixture is stirred for several hours and then quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The amide can often be purified by crystallization.[1][7]

Asymmetric Alkylation of the Pseudoephedrine Amide

The high diastereoselectivity of this step is critically dependent on the reaction conditions, particularly the presence of lithium chloride.[1][4]

Protocol:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add anhydrous lithium chloride (6.0 equiv).

  • Add a solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF.

  • Cool the resulting slurry to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (2.2 equiv) in THF at -78 °C and then warming to 0 °C for a short period.

  • Slowly add the prepared LDA solution to the amide/LiCl slurry at -78 °C.

  • After stirring for a period at -78 °C, the mixture is typically warmed to 0 °C for a short time to ensure complete enolate formation.[1]

  • The reaction is then re-cooled (e.g., to 0 °C or -78 °C, depending on the electrophile's reactivity), and the alkylating agent (1.5-4.0 equiv) is added.[1]

  • The reaction is monitored by TLC and, upon completion, is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by flash chromatography or crystallization.[1]

The experimental workflow for the alkylation step can be summarized as follows:

Alkylation Experimental Workflow setup setup reagent_prep reagent_prep reaction_step reaction_step workup workup start Start: Flame-dried flask under Argon add_amide_licl Add Pseudoephedrine Amide and LiCl in THF start->add_amide_licl cool_minus_78 Cool to -78 °C add_amide_licl->cool_minus_78 add_lda Add LDA to amide slurry cool_minus_78->add_lda prepare_lda Prepare LDA solution prepare_lda->add_lda warm_0 Warm to 0 °C (enolate formation) add_lda->warm_0 recool Re-cool to reaction temperature (e.g., 0 °C) warm_0->recool add_rx Add Alkyl Halide (R-X) recool->add_rx quench Quench with aq. NH4Cl add_rx->quench extract Extraction and Purification quench->extract

Figure 3: Step-by-step experimental workflow for the alkylation.

Cleavage of the Chiral Auxiliary

The alkylated pseudoephedrine amide can be readily converted to the corresponding carboxylic acid, alcohol, aldehyde, or ketone.[2][4]

Protocol for Cleavage to a Carboxylic Acid:

  • The alkylated amide is dissolved in a mixture of THF and aqueous sulfuric acid (e.g., 3 N H₂SO₄).

  • The mixture is heated at reflux for several hours until the starting material is consumed (as monitored by TLC).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The aqueous layer, containing the protonated pseudoephedrine, can be basified and the auxiliary recovered by extraction.

  • The organic layers from the initial extraction contain the desired carboxylic acid, which can be purified by standard methods.

Scope and Limitations

The Myers asymmetric alkylation is compatible with a wide range of primary alkyl halides, including activated halides like benzyl and allyl halides, as well as less reactive unactivated alkyl iodides and bromides.[1] Even sterically hindered and β-branched alkyl halides often react with high efficiency and selectivity.[1]

A notable limitation is the poor diastereoselectivity observed with (benzyloxy)methyl chloride (BOM chloride), which may proceed through an SN1-type mechanism.[1] However, the use of BOM bromide restores high diastereoselectivity.[1] The reaction is also sensitive to the presence of lithium chloride, with significantly lower reaction rates and yields observed in its absence.[1]

References

Chemical and physical properties of (1S,2S)-(+)-Pseudoephedrinepropionamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(+)-Pseudoephedrine propionamide is a chiral amide synthesized from the readily available and inexpensive chiral auxiliary, (1S,2S)-(+)-pseudoephedrine. This compound serves as a valuable intermediate in asymmetric synthesis, particularly in the diastereoselective alkylation of enolates to produce highly enantiomerically enriched carboxylic acids and their derivatives. Its utility lies in the high degree of stereocontrol exerted by the pseudoephedrine backbone, enabling the synthesis of complex chiral molecules with predictable stereochemistry. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of (1S,2S)-(+)-Pseudoephedrine propionamide.

Chemical and Physical Properties

While extensive experimental data for (1S,2S)-(+)-Pseudoephedrine propionamide is not widely published, a combination of computed data and information on the parent compound, (1S,2S)-(+)-pseudoephedrine, provides a useful profile. The amides derived from pseudoephedrine are noted to be frequently crystalline solids[1].

Table 1: Chemical and Physical Properties of (1S,2S)-(+)-Pseudoephedrine Propionamide and its Parent Compound

Property(1S,2S)-(+)-Pseudoephedrine Propionamide(1S,2S)-(+)-Pseudoephedrine (Parent Compound)
IUPAC Name N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide[2](1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[3]
Synonyms (s,s)-pseudoephedrine propionamide[2](+)-Pseudoephedrine, d-Pseudoephedrine
CAS Number 159213-03-3[2]90-82-4
Molecular Formula C₁₃H₁₉NO₂[2]C₁₀H₁₅NO
Molecular Weight 221.29 g/mol [2]165.23 g/mol
Melting Point Not explicitly reported, but generally crystalline[1]118-120 °C
Boiling Point Data not availableData not available
Solubility Data not availableSparingly soluble in water; freely soluble in alcohol and ether[3]
Optical Activity Data not available[α]₂₀/D +52° (c = 0.6 in ethanol)
XLogP3-AA 1.5[2]0.9
Hydrogen Bond Donor Count 1[2]2
Hydrogen Bond Acceptor Count 2[2]2
Rotatable Bond Count 4[2]3

Spectral Data:

  • Infrared (IR) Spectrum: An ATR-IR spectrum is available in the PubChem database for (1S,2S)-(+)-Pseudoephedrinepropionamide[2].

Experimental Protocols

The following protocols are based on methodologies described by Myers et al. in their work on pseudoephedrine as a chiral auxiliary[1].

Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide

This procedure details the N-acylation of (1S,2S)-(+)-pseudoephedrine using methyl propionate.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Methyl propionate

  • Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A solution of (1S,2S)-(+)-pseudoephedrine (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Methyl propionate (2 equivalents) is added to the solution.

  • Sodium methoxide (0.5 equivalents) is added to the stirred solution at room temperature (23 °C).

  • The reaction mixture is stirred for 1 hour at 23 °C.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to afford (1S,2S)-(+)-Pseudoephedrine propionamide in high yield (reported as 89% for a similar procedure)[1].

Diastereoselective Alkylation of (1S,2S)-(+)-Pseudoephedrine Propionamide

This protocol describes a general procedure for the highly diastereoselective alkylation of the pseudoephedrine amide enolate.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine propionamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Anhydrous Lithium Chloride (LiCl)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • In a flame-dried, argon-purged flask, a solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to 0 °C.

    • n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 15 minutes to form lithium diisopropylamide (LDA).

    • In a separate flask, anhydrous LiCl (1.1 equivalents) is suspended in anhydrous THF and cooled to -78 °C.

    • The freshly prepared LDA solution is added to the LiCl suspension.

    • A solution of (1S,2S)-(+)-Pseudoephedrine propionamide (1 equivalent) in anhydrous THF is added dropwise to the cold LDA-LiCl mixture.

    • The resulting mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes to ensure complete enolization.

  • Alkylation:

    • The enolate suspension is cooled back to 0 °C.

    • The alkylating agent (1.5-4.0 equivalents) is added to the reaction mixture.

    • The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over several hours, or as monitored by TLC for completion.

  • Work-up and Purification:

    • The reaction is quenched by the addition of saturated aqueous NaHCO₃.

    • The mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

    • The crude product is purified by flash chromatography or recrystallization to yield the α-substituted amide with high diastereoselectivity.

Mandatory Visualizations

Synthesis and Alkylation Workflow

The following diagram illustrates the experimental workflow for the synthesis of (1S,2S)-(+)-Pseudoephedrine propionamide and its subsequent diastereoselective alkylation.

Synthesis_Alkylation_Workflow cluster_synthesis Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide cluster_alkylation Diastereoselective Alkylation start_synthesis (1S,2S)-(+)-Pseudoephedrine + Methyl Propionate reaction_synthesis N-Acylation (NaOMe, THF, 23°C, 1h) start_synthesis->reaction_synthesis workup_synthesis Quench (NH4Cl) Extraction & Purification reaction_synthesis->workup_synthesis product_amide (1S,2S)-(+)-Pseudoephedrine Propionamide workup_synthesis->product_amide start_alkylation Propionamide Product product_amide->start_alkylation enolate_formation Enolate Formation (LDA, LiCl, THF, -78°C to 0°C) start_alkylation->enolate_formation alkylation_step Alkylation (+ Alkyl Halide, 0°C to RT) enolate_formation->alkylation_step workup_alkylation Quench (NaHCO3) Extraction & Purification alkylation_step->workup_alkylation final_product α-Substituted Amide (High Diastereomeric Excess) workup_alkylation->final_product

Caption: Workflow for the synthesis and diastereoselective alkylation of pseudoephedrine propionamide.

Logical Relationship of Components in Diastereoselective Alkylation

This diagram illustrates the key components and their roles in achieving high diastereoselectivity during the alkylation reaction.

Diastereoselective_Alkylation_Logic amide (1S,2S)-(+)-Pseudoephedrine Propionamide enolate Lithium Enolate (Chelated Intermediate) amide->enolate Deprotonation lda LDA (Strong, Hindered Base) lda->enolate licl LiCl (Chelating Agent) licl->enolate Forms rigid chelate product α-Alkylated Product (Single Diastereomer Favored) enolate->product SN2 Attack alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->product

Caption: Key components and their roles in the diastereoselective alkylation of pseudoephedrine propionamide.

Biological Activity

Specific studies on the signaling pathways and biological activities of (1S,2S)-(+)-Pseudoephedrine propionamide are not extensively reported in the public domain. The parent compound, pseudoephedrine, is a well-known sympathomimetic agent that acts as an alpha- and beta-adrenergic agonist[7]. This activity leads to vasoconstriction, making it effective as a nasal decongestant[7]. The N-acylation to form the propionamide derivative significantly alters the chemical structure, particularly the basicity of the nitrogen atom. It is plausible that this modification reduces or eliminates the adrenergic activity, as the lone pair on the nitrogen is now part of an amide resonance system. However, without specific pharmacological studies on the propionamide derivative, its biological activity remains speculative. Its primary role, as established in the literature, is that of a chiral auxiliary in organic synthesis.

Conclusion

(1S,2S)-(+)-Pseudoephedrine propionamide is a highly effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation from inexpensive starting materials and its ability to direct stereoselective alkylations make it a valuable tool for the synthesis of enantiomerically pure compounds. While its own biological profile is not well-characterized, its utility in the synthesis of potentially bioactive molecules is significant for drug discovery and development. This guide provides a foundational understanding of its properties and applications for researchers in the field.

References

The Stereochemistry and Configuration of Pseudoephedrine Amides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and configuration of pseudoephedrine amides, focusing on their application as powerful chiral auxiliaries in asymmetric synthesis. The content herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction to Pseudoephedrine as a Chiral Auxiliary

Pseudoephedrine, a naturally occurring sympathomimetic amine, has emerged as a highly effective and practical chiral auxiliary in asymmetric synthesis.[1][2] Both of its enantiomers, (1S,2S)-(+)-pseudoephedrine and (1R,2R)-(-)-pseudoephedrine, are readily available and inexpensive commodity chemicals.[1] Amides derived from pseudoephedrine are frequently crystalline, facilitating their purification by recrystallization.[1] The utility of pseudoephedrine amides lies in their ability to direct the stereochemical outcome of reactions at the α-carbon, most notably in the diastereoselective alkylation of their enolates.[1][3] This methodology provides a reliable route to highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1]

Stereochemistry and Configuration of Pseudoephedrine

Pseudoephedrine possesses two stereocenters, at C1 and C2 of the propan-1-ol backbone. The common commercially available enantiomer is (1S,2S)-(+)-pseudoephedrine.[4] The stereochemical arrangement of the hydroxyl and methylamino groups is crucial for its function as a chiral auxiliary.

G Stereochemistry of (1S,2S)-(+)-Pseudoephedrine cluster_0 cluster_1 a b c d e f g h i j k l m n o p q r s t u v w x y z aa ab ac ad ae af ag ah ai aj ak al am an ao ap aq ar as at au av aw ax ay az ba bb bc bd be bf bg bh bi bj bk bl bm bn bo bp bq br bs bt bu bv bw bx by bz ca cb cc cd ce cf cg ch ci cj ck cl cm cn co cp cq cr cs ct cu cv cw cx cy cz da db dc dd de df dg dh di dj dk dl dm dn do dp dq dr ds dt du dv dw dx dy dz ea eb ec ed ee ef eg eh ei ej ek el em en eo ep eq er es et eu ev ew ex ey ez fa fb fc fd fe ff fg fh fi fj fk fl fm fn fo fp fq fr fs ft fu fv fw fx fy fz ga gb gc gd ge gf gg gh gi gj gk gl gm gn go gp gq gr gs gt gu gv gw gx gy gz ha hb hc hd he hf hg hh hi hj hk hl hm hn ho hp hq hr hs ht hu hv hw hx hy hz ia ib ic id ie if ig ih ii ij ik il im in io ip iq ir is it iu iv iw ix iy iz ja jb jc jd je jf jg jh ji jj jk jl jm jn jo jp jq jr js jt ju jv jw jx jy jz ka kb kc kd ke kf kg kh ki kj kk kl km kn ko kp kq kr ks kt ku kv kw kx ky kz la lb lc ld le lf lg lh li lj lk ll lm ln lo lp lq lr ls lt lu lv lw lx ly lz ma mb mc md me mf mg mh mi mj mk ml mm mn mo mp mq mr ms mt mu mv mw mx my mz na nb nc nd ne nf ng nh ni nj nk nl nm nn no np nq nr ns nt nu nv nw nx ny nz oa ob oc od oe of og oh oi oj ok ol om on oo op oq or os ot ou ov ow ox oy oz pa pb pc pd pe pf pg ph pi pj pk pl pm pn po pp pq pr ps pt pu pv pw px py pz qa qb qc qd qe qf qg qh qi qj qk ql qm qn qo qp qq qr qs qt qu qv qw qx qy qz ra rb rc rd re rf rg rh ri rj rk rl rm rn ro rp rq rr rs rt ru rv rw rx ry rz sa sb sc sd se sf sg sh si sj sk sl sm sn so sp sq sr ss st su sv sw sx sy sz ta tb tc td te tf tg th ti tj tk tl tm tn to tp tq tr ts tt tu tv tw tx ty tz ua ub uc ud ue uf ug uh ui uj uk ul um un uo up uq ur us ut uu uv uw ux uy uz va vb vc vd ve vf vg vh vi vj vk vl vm vn vo vp vq vr vs vt vu vv vw vx vy vz wa wb wc wd we wf wg wh wi wj wk wl wm wn wo wp wq wr ws wt wu wv ww wx wy wz xa xb xc xd xe xf xg xh xi xj xk xl xm xn xo xp xq xr xs xt xu xv xw xx xy xz ya yb yc yd ye yf yg yh yi yj yk yl ym yn yo yp yq yr ys yt yu yv yw yx yy yz za zb zc zd ze zf zg zh zi zj zk zl zm zn zo zp zq zr zs zt zu zv zw zx zy zz C1 C1 C2 C2 C1->C2 OH OH C1->OH Ph Ph C1->Ph H1 H C1->H1 H2 H C2->H2 Me1 Me C2->Me1 NHMe NHMe C2->NHMe

Caption: (1S,2S)-(+)-Pseudoephedrine Structure

Synthesis of Pseudoephedrine Amides

The formation of the amide bond between pseudoephedrine and a carboxylic acid is the initial step in utilizing this chiral auxiliary. This can be achieved through several high-yielding methods.[1]

General Workflow

The overall synthetic strategy involving pseudoephedrine amides follows a three-step sequence: amide formation, diastereoselective alkylation, and cleavage of the auxiliary to yield the desired enantiomerically enriched product.

G General Workflow for Asymmetric Synthesis using Pseudoephedrine Amides start Pseudoephedrine + Carboxylic Acid Derivative amide Pseudoephedrine Amide start->amide Amide Formation enolate Lithium Enolate amide->enolate Deprotonation (LDA, LiCl) alkylation Alkylated Pseudoephedrine Amide enolate->alkylation Alkylation (R-X) cleavage Cleavage of Auxiliary alkylation->cleavage product Enantiomerically Enriched Carboxylic Acid, Alcohol, Aldehyde, or Ketone cleavage->product

Caption: Synthetic workflow overview.

Experimental Protocols for Amide Formation

Several methods are effective for the acylation of pseudoephedrine.[1]

Method A: Acylation with a Symmetrical Carboxylic Acid Anhydride

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in dichloromethane (CH₂Cl₂) is added the symmetrical carboxylic acid anhydride (1.1 equiv).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization.

Method B: Acylation with a Carboxylic Acid Chloride

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 equiv) in CH₂Cl₂ at 0 °C is added the carboxylic acid chloride (1.1 equiv) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is worked up as described in Method A.

Method D: Base-Catalyzed Acylation with a Methyl Ester

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and the methyl ester of the carboxylic acid (2.0 equiv) in tetrahydrofuran (THF) is added a catalytic amount of a base such as sodium methoxide (NaOMe) (0.5 equiv).[1]

  • The reaction is stirred at room temperature for 1 hour.[1]

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by recrystallization.[1]

Diastereoselective Alkylation of Pseudoephedrine Amides

The key stereodetermining step is the alkylation of the lithium enolate of the pseudoephedrine amide. This reaction proceeds with high diastereoselectivity.[1]

Mechanism of Stereocontrol

The high diastereoselectivity of the alkylation is attributed to the formation of a conformationally rigid (Z)-enolate in which one face is effectively blocked by the phenyl group and the chelated lithium alkoxide of the auxiliary.[3] The electrophile then approaches from the less sterically hindered face.[3]

G Mechanism of Diastereoselective Alkylation amide Pseudoephedrine Amide enolate (Z)-Enolate (Chelated with Li+) amide->enolate LDA, LiCl transition_state Transition State (Electrophile approaches from the less hindered face) enolate->transition_state R-X product Alkylated Amide (Major Diastereomer) transition_state->product

Caption: Alkylation stereocontrol mechanism.

Experimental Protocol for Diastereoselective Alkylation

The following is a general procedure for the alkylation of pseudoephedrine amides.[1]

  • A suspension of anhydrous lithium chloride (LiCl) (6.0-7.0 equiv) in THF is prepared in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Diisopropylamine (2.25 equiv) is added, and the mixture is cooled to -78 °C.

  • n-Butyllithium (n-BuLi) in hexanes (2.1 equiv) is added, and the resulting suspension is stirred for 5 minutes at -78 °C, then briefly warmed to 0 °C for 5 minutes, and re-cooled to -78 °C.[1]

  • A solution of the pseudoephedrine amide (1.0 equiv) in THF is added to the cold lithium diisopropylamide (LDA)-LiCl suspension.

  • The mixture is held at -78 °C for 30-60 minutes, then warmed to 0 °C and held for 10-15 minutes.[1]

  • The enolate suspension is stirred briefly at 23 °C (3-5 minutes), then cooled to 0 °C.[1]

  • The alkylating agent (1.5-4.0 equiv) is added, and the reaction is stirred at 0 °C until complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl).

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography or recrystallization.

Quantitative Data on Diastereoselective Alkylations

The following table summarizes the results of the diastereoselective alkylation of various pseudoephedrine amides with primary alkyl halides.[1]

EntryR in AmideAlkyl Halide (R'-X)ProductYield (%)Diastereomeric Ratio (dr)
1CH₃n-BuI(S)-2-Methylhexanoic acid amide80>99:1
2CH₃BnBr(S)-2-Methyl-3-phenylpropanoic acid amide90>99:1
3CH₂CH₃CH₂=CHCH₂Br(S)-2-Ethyl-4-pentenoic acid amide9198:2
4i-Prn-PrI(S)-2,3-Dimethylhexanoic acid amide8597:3
5PhCH₃I(S)-2-Phenylpropanoic acid amide8895:5

Cleavage of the Chiral Auxiliary

After the diastereoselective alkylation, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. The cleavage method depends on the desired functional group.

Experimental Protocols for Auxiliary Cleavage

To Obtain Carboxylic Acids (Acidic Hydrolysis):

  • The alkylated pseudoephedrine amide is dissolved in a mixture of dioxane and 9 N sulfuric acid (H₂SO₄).[5]

  • The mixture is heated to 115 °C for 12-24 hours.[5]

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic extracts are washed with brine, dried, and concentrated to give the carboxylic acid.

  • The aqueous layer can be basified to recover the pseudoephedrine auxiliary.

To Obtain Primary Alcohols (Reduction):

  • To a suspension of a reducing agent such as lithium amidotrihydroborate (LAB) in an appropriate solvent is added the alkylated pseudoephedrine amide.[1]

  • The reaction is stirred at room temperature until completion.

  • The reaction is carefully quenched with water or aqueous acid.

  • The product alcohol is extracted, and the organic layers are dried and concentrated.

To Obtain Ketones (Addition of Organometallic Reagents):

  • To a solution of the alkylated pseudoephedrine amide in an ethereal solvent at low temperature (e.g., -78 °C) is added an organolithium or Grignard reagent.

  • The reaction is stirred for a few hours and then quenched.

  • Standard aqueous workup and purification yield the desired ketone.

Characterization and Analysis of Stereoisomers

The determination of the diastereomeric and enantiomeric purity of the products is crucial. Several analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the diastereomeric ratio of the alkylated amides, often after conversion to oxazolium triflate derivatives, which provides clean and well-resolved spectra.[6][7]

  • Gas Chromatography (GC): Capillary GC analysis of the corresponding trimethylsilyl ethers or acetate esters on a chiral stationary phase (e.g., Chirasil-Val) is a reliable method for determining diastereomeric ratios.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for determining the enantiomeric excess of the final products after cleavage of the auxiliary.[8]

  • X-ray Crystallography: Single-crystal X-ray diffraction can provide unambiguous determination of the absolute and relative stereochemistry of the crystalline pseudoephedrine amides and their alkylated products.[9]

Conclusion

Pseudoephedrine amides are versatile and highly effective chiral auxiliaries for the asymmetric synthesis of a wide range of enantiomerically enriched compounds. The straightforward preparation of the amides, the high diastereoselectivity of their alkylation, and the reliable methods for auxiliary cleavage make this a valuable methodology for both academic research and industrial applications. A thorough understanding of the stereochemistry, reaction mechanisms, and analytical methods described in this guide is essential for the successful application of this powerful synthetic tool.

References

An In-depth Technical Guide to Chiral Auxiliaries for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the physiological activity of a drug is often exclusive to a single enantiomer.[1][2] Asymmetric synthesis, the selective production of one stereoisomer, has become a cornerstone of drug discovery and development. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[2][3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[4][5]

This technical guide provides a comprehensive overview of the core principles and applications of some of the most widely used chiral auxiliaries in organic synthesis. It is designed to be a practical resource for researchers and scientists, offering detailed experimental protocols for key transformations, quantitative data to aid in the selection of the appropriate auxiliary, and mechanistic insights through signaling pathway diagrams.

The General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a chiral molecule that exists as a pair of diastereomers upon reaction. These diastereomers have different physical and chemical properties, allowing for their separation. More elegantly, the chiral auxiliary can direct a reagent to attack one face of the molecule preferentially, leading to the formation of one diastereomer in excess. The overall process can be broken down into three key steps:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the prochiral substrate.

  • Diastereoselective Transformation: The substrate-auxiliary adduct undergoes a reaction to create a new stereocenter with high diastereoselectivity. This is the crucial step where the chirality of the auxiliary dictates the stereochemistry of the newly formed chiral center.

  • Removal of the Chiral Auxiliary: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule.[2]

G cluster_0 General Workflow of Chiral Auxiliary Mediated Synthesis Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct + X_c* Chiral_Auxiliary Chiral Auxiliary (X_c*) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (+ Reagent) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, oxazolidinone auxiliaries are among the most powerful and versatile tools in asymmetric synthesis.[2][6] They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[2][7] The commercially available (4R,5S)-4-benzyl-2-oxazolidinone and (4S,5R)-4-benzyl-2-oxazolidinone are derived from the corresponding amino acids, phenylalanine and valine.[3]

The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring, which directs the incoming electrophile to the opposite face of the enolate.[2]

Quantitative Data for Evans' Oxazolidinone Auxiliaries
Reaction TypeSubstrateElectrophile/ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationN-Propionyl-4-benzyl-2-oxazolidinoneAllyl iodide98:2>90[8]
AlkylationN-Propionyl-4-benzyl-2-oxazolidinoneBenzyl bromide>99:195[3]
Aldol ReactionN-Propionyl-4-phenyl-2-oxazolidinoneIsobutyraldehyde>99:1 (syn)85[2]
Conjugate AdditionN-Crotonyl-4-benzyl-2-oxazolidinoneMe₂CuLi>98:290[9]
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol describes the acylation of an Evans' oxazolidinone, followed by diastereoselective alkylation and subsequent removal of the auxiliary.[8][10]

Step 1: Acylation of (4R,5S)-4-benzyl-2-oxazolidinone

  • To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq) followed by dropwise addition of propionyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add allyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the alkylated product.

Step 3: Removal of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the enantiomerically enriched carboxylic acid.[11]

G cluster_1 Mechanism of Evans' Oxazolidinone Alkylation Start N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate Start->Enolate NaHMDS, -78°C Transition_State Transition State Enolate->Transition_State + E⁺ (e.g., R-X) Product Alkylated Product Transition_State->Product

Caption: Chelate-controlled transition state in Evans' auxiliary-mediated alkylation.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's camphorsultam is another highly effective chiral auxiliary.[12][13] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[12][14] Both enantiomers of camphorsultam are commercially available, providing access to both enantiomers of the desired product.[13]

Quantitative Data for Oppolzer's Camphorsultam
Reaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
Diels-AlderN-Acryloyl camphorsultamCyclopentadiene (TiCl₄)>98:2 (endo)95[15]
AlkylationN-Propionyl camphorsultamMeI (LDA)98:292[12]
Conjugate AdditionN-Crotonyl camphorsultamBu₂CuLi>99:185[12]
Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol details the use of Oppolzer's camphorsultam in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.[15]

  • To a solution of N-acryloyl-(-)-camphorsultam (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add freshly distilled cyclopentadiene (3.0 eq).

  • To this mixture, add a solution of TiCl₄ in CH₂Cl₂ (1.0 M, 1.1 eq) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the Diels-Alder adduct.

  • The chiral auxiliary can be removed by hydrolysis with LiOH/H₂O₂ as described for the Evans' auxiliary.

G cluster_2 Oppolzer's Camphorsultam in Diels-Alder Reaction Dienophile N-Acryloyl Camphorsultam Complex Chelated Dienophile-Lewis Acid Complex Dienophile->Complex Diene Cyclopentadiene Transition_State Endo Transition State Diene->Transition_State Lewis_Acid TiCl₄ Lewis_Acid->Complex Complex->Transition_State Product Diels-Alder Adduct Transition_State->Product

Caption: Lewis acid-chelated transition state in a camphorsultam-directed Diels-Alder reaction.

Myers' Pseudoephedrine Amides

Andrew Myers developed a practical and highly efficient method for the asymmetric alkylation of enolates derived from pseudoephedrine amides.[16][17] Pseudoephedrine is an inexpensive and readily available chiral auxiliary. The method allows for the synthesis of a wide range of enantiomerically enriched carboxylic acids, ketones, and alcohols.[2] A key feature of this methodology is the proposed formation of a rigid lithium chelate involving the amide enolate and the hydroxyl group of the pseudoephedrine, which effectively blocks one face of the enolate.[18]

Quantitative Data for Myers' Pseudoephedrine Amides
SubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Pseudoephedrine propionamideMeI>99:195[17]
Pseudoephedrine phenylacetamideBnBr>99:193[17]
Pseudoephedrine glycinamiden-BuBr>99:185[19]
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide

The following is a general procedure for the alkylation of a pseudoephedrine amide.[17][20]

  • To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (2.0 eq, freshly prepared) dropwise.

  • Stir the mixture at -78 °C for 15 minutes, then at 0 °C for 15 minutes, and finally at room temperature for 15 minutes.

  • Cool the solution back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

  • The auxiliary can be removed by acidic or basic hydrolysis to afford the corresponding carboxylic acid.[2]

G cluster_3 Alkylation of Myers' Pseudoephedrine Amide Amide Pseudoephedrine Amide Enolate Lithium Chelate Enolate Amide->Enolate LDA, LiCl Alkylation Alkylation (R-X) Enolate->Alkylation Product Alkylated Amide Alkylation->Product

Caption: Proposed chelated intermediate in the Myers' asymmetric alkylation.

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[1] SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) are chiral auxiliaries derived from proline.[21] The method involves the formation of a hydrazone, deprotonation to form an azaenolate, and subsequent diastereoselective alkylation.[22] The stereochemical outcome is highly predictable, and the auxiliary can be removed under mild oxidative or hydrolytic conditions.[1]

Quantitative Data for Enders' SAMP/RAMP Hydrazones
Ketone/AldehydeElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
CyclohexanoneMeI>98%85[1]
PropanalBnBr>96%78[23]
3-PentanoneEtI>98%90[23]
Experimental Protocol: Asymmetric Alkylation via a SAMP-Hydrazone

This protocol outlines the formation of a SAMP-hydrazone and its subsequent alkylation.[23]

Step 1: Hydrazone Formation

  • A mixture of the ketone or aldehyde (1.0 eq) and SAMP (1.1 eq) is heated at 60 °C overnight under an argon atmosphere.

  • The crude hydrazone is purified by distillation or crystallization.

Step 2: Alkylation

  • To a solution of the SAMP-hydrazone (1.0 eq) in dry diethyl ether (0.2 M) at -78 °C under an argon atmosphere, add a solution of LDA in THF (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 4 hours.

  • Add the alkyl halide (1.2 eq) and slowly warm the reaction to room temperature overnight.

  • Quench with water and extract with diethyl ether.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the alkylated hydrazone by chromatography.

Step 3: Cleavage of the Hydrazone

  • Dissolve the alkylated hydrazone in a suitable solvent (e.g., CH₂Cl₂) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Quench the reaction with dimethyl sulfide and warm to room temperature to afford the α-alkylated ketone or aldehyde.

G cluster_4 Enders' SAMP/RAMP Hydrazone Alkylation Carbonyl Aldehyde/Ketone Hydrazone Hydrazone Carbonyl->Hydrazone SAMP_RAMP SAMP or RAMP SAMP_RAMP->Hydrazone Azaenolate Lithium Azaenolate Hydrazone->Azaenolate LDA Alkylation Alkylation (R-X) Azaenolate->Alkylation Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Ozonolysis Alkylated_Hydrazone->Cleavage Product α-Alkylated Carbonyl Cleavage->Product

Caption: Workflow for the asymmetric alkylation using Enders' SAMP/RAMP hydrazone.

Ellman's tert-Butanesulfinamide

The use of tert-butanesulfinamide as a chiral auxiliary, pioneered by Jonathan Ellman, has become a cornerstone for the asymmetric synthesis of amines.[24][25][26] Both enantiomers of this auxiliary are commercially available.[25] Condensation of tert-butanesulfinamide with aldehydes or ketones provides N-sulfinyl imines, which are versatile intermediates for the diastereoselective addition of a wide range of nucleophiles.[27] The sulfinyl group acts as a powerful chiral directing group and can be readily cleaved under acidic conditions to provide the free amine.[25][27]

Quantitative Data for Ellman's tert-Butanesulfinamide
Aldehyde/KetoneNucleophileDiastereomeric Ratio (d.r.)Yield (%)Reference
BenzaldehydeEtMgBr>98:295[27]
AcetophenoneMeMgBr94:688[27]
IsovaleraldehydePhLi>99:192[28]
Experimental Protocol: Asymmetric Synthesis of a Primary Amine

This procedure describes the synthesis of an N-sulfinyl imine and its subsequent reaction with a Grignard reagent.[27]

Step 1: N-Sulfinyl Imine Formation

  • To a solution of the aldehyde or ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in dry THF (0.5 M), add Ti(OEt)₄ (2.0 eq).

  • Heat the mixture to 60 °C and stir for 5 hours.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with rapid stirring.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude N-sulfinyl imine, which can often be used without further purification.

Step 2: Diastereoselective Addition

  • Dissolve the crude N-sulfinyl imine (1.0 eq) in dry THF (0.2 M) and cool to -48 °C under an argon atmosphere.

  • Add the Grignard reagent (1.5 eq, as a solution in THF or Et₂O) dropwise.

  • Stir the reaction at -48 °C for 6 hours.

  • Quench with saturated aqueous NH₄Cl solution and warm to room temperature.

  • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Step 3: Cleavage of the Sulfinyl Group

  • Dissolve the N-sulfinyl amine in methanol (0.2 M) and add a solution of HCl in diethyl ether (4.0 M, 3.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

G cluster_5 Asymmetric Amine Synthesis using Ellman's Auxiliary Carbonyl Aldehyde/Ketone Sulfinylimine N-Sulfinyl Imine Carbonyl->Sulfinylimine Auxiliary tert-Butanesulfinamide Auxiliary->Sulfinylimine Addition Nucleophilic Addition (e.g., R-MgBr) Sulfinylimine->Addition Sulfinylamine N-Sulfinyl Amine Addition->Sulfinylamine Cleavage Acidic Cleavage (HCl) Sulfinylamine->Cleavage Amine Chiral Primary Amine Cleavage->Amine

Caption: General scheme for the synthesis of chiral amines using Ellman's auxiliary.

Conclusion

Chiral auxiliaries continue to be indispensable tools in the field of asymmetric synthesis. Their reliability, predictability, and the vast body of literature supporting their application make them a first choice for many synthetic challenges, particularly in the early stages of drug development.[3] The auxiliaries discussed in this guide represent some of the most successful and widely adopted examples, each with its own set of advantages and preferred applications. By providing a combination of quantitative data, detailed experimental protocols, and mechanistic diagrams, this guide aims to equip researchers with the necessary information to effectively utilize these powerful tools in their own synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the strategic application of chiral auxiliaries will undoubtedly remain a key technology in the advancement of organic synthesis and medicinal chemistry.

References

Spectroscopic Characterization of (1S,2S)-(+)-Pseudoephedrine Propionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide, a chiral amide of significant interest in asymmetric synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with comprehensive experimental protocols for its synthesis and analysis.

Introduction

(1S,2S)-(+)-Pseudoephedrine propionamide, with the IUPAC name N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide, is a derivative of the naturally occurring alkaloid (+)-pseudoephedrine. Its application as a chiral auxiliary in stereoselective synthesis has garnered considerable attention. The predictable facial selectivity it imparts in reactions such as alkylations and aldol additions makes it a valuable tool for the synthesis of enantiomerically pure compounds. Accurate and thorough spectroscopic characterization is paramount for confirming the structure and purity of this crucial synthetic intermediate.

Spectroscopic Data

The following sections present the key spectroscopic data for (1S,2S)-(+)-Pseudoephedrine propionamide. The data has been compiled and organized into tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Due to the lack of a publicly available experimental spectrum for (1S,2S)-(+)-Pseudoephedrine propionamide, the following table presents predicted ¹H NMR chemical shifts. These predictions are based on established increments and analysis of structurally similar compounds. The numbering of the protons corresponds to the structure provided below.

Structure of (1S,2S)-(+)-Pseudoephedrine Propionamide

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
Phenyl-H7.20-7.40m-
CH-OH4.5 - 4.7d~4-6
CH-N4.0 - 4.3m-
N-CH₃2.7 - 2.9s-
C(=O)-CH₂2.2 - 2.4q~7.5
CH-CH₃1.0 - 1.2d~7
CH₂-CH₃1.0 - 1.2t~7.5
OHVariablebr s-

Note: Predicted chemical shifts are estimates and may vary from experimental values. The broad singlet for the hydroxyl proton is due to chemical exchange and its position is highly dependent on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The following table contains the predicted ¹³C NMR chemical shifts for (1S,2S)-(+)-Pseudoephedrine propionamide.

CarbonPredicted Chemical Shift (ppm)
C=O173-176
Phenyl C (quaternary)140-143
Phenyl CH126-129
CH-OH75-78
CH-N58-62
N-CH₃32-35
C(=O)-CH₂28-31
CH-CH₃14-17
CH₂-CH₃9-12

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1S,2S)-(+)-Pseudoephedrine propionamide would be expected to show characteristic absorption bands for the hydroxyl, amide, and aromatic functional groups. An experimental ATR-IR spectrum is available from Aldrich.[1]

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (alcohol)3500-3200 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=O (amide)1680-1630 (strong)
C=C (aromatic)1600-1450
C-N (amide)1400-1200
C-O (alcohol)1260-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The IUPAC name for this compound is N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide, and its molecular formula is C13H19NO2.[1]

ParameterValue
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.29 g/mol
Predicted Fragmentation
[M]+•m/z 221
[M - CH₃]+m/z 206
[M - C₂H₅]+m/z 192
[M - C₂H₅CO]+m/z 164
[Ph-CH=OH]+m/z 107
[CH(CH₃)N(CH₃)COC₂H₅]+m/z 114

Note: The fragmentation pattern is predicted and may vary depending on the ionization technique used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide.

Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide

This protocol is adapted from a general procedure for the N-acylation of pseudoephedrine.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionyl chloride (or propionic anhydride)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or flash column chromatography to yield (1S,2S)-(+)-pseudoephedrine propionamide as a crystalline solid.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Analyze the spectra to determine chemical shifts, multiplicities, coupling constants, and integration values for ¹H NMR, and chemical shifts for ¹³C NMR.

3.2.2. IR Spectroscopy

  • Obtain an IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Place a small amount of the sample directly on the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Acquire the mass spectrum over a suitable m/z range.

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide.

Spectroscopic_Characterization_Workflow Start Start Synthesis Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide. The tabulated NMR, IR, and MS data, along with detailed experimental protocols, serve as a valuable resource for researchers and scientists working with this important chiral auxiliary. The presented information is crucial for ensuring the identity and purity of the compound, which is essential for its successful application in asymmetric synthesis and drug development.

References

The Advent of Pseudoephedrine as a Chiral Auxiliary: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery and development of pseudoephedrine as a robust and practical chiral auxiliary in asymmetric synthesis. We delve into the core principles, experimental methodologies, and the impact of this readily available compound on the stereocontrolled synthesis of complex molecules.

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporary stereogenic units that guide the formation of a desired stereoisomer, have emerged as a powerful tool in this endeavor. Among these, pseudoephedrine has carved a significant niche due to its low cost, availability in both enantiomeric forms, and high efficiency in directing stereoselective transformations.[1][2] This guide provides a comprehensive overview of the seminal work, primarily from the laboratories of Andrew G. Myers, that established pseudoephedrine as a go-to chiral auxiliary for asymmetric alkylation and other carbon-carbon bond-forming reactions.[1][3][4]

Core Principles: Mechanism of Stereocontrol

The efficacy of pseudoephedrine as a chiral auxiliary lies in its ability to form a rigid, chelated enolate intermediate that directs the approach of an electrophile from a specific face.[2][5] Both (1R,2R)-(-)- and (1S,2S)-(+)-pseudoephedrine can be utilized to access either enantiomer of the desired product.[2][6]

The process begins with the formation of a tertiary amide by reacting pseudoephedrine with a carboxylic acid, acid anhydride, or acyl chloride.[1][2] Deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a (Z)-enolate.[2] The key to the high diastereoselectivity observed in subsequent reactions is the formation of a stable, six-membered ring-like transition state. In this conformation, the lithium cation is chelated by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.[5] This chelation, along with the steric hindrance imposed by the methyl group on the auxiliary, effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered side.[2] This results in a predictable and highly controlled stereochemical outcome, with the newly formed stereocenter being syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine auxiliary.[2]

It has been observed that the presence of lithium chloride is crucial for achieving high yields and rapid reaction times in the alkylation step.[1] Typically, 4 to 6 equivalents of lithium chloride are added to saturate the solution of the enolate in tetrahydrofuran (THF).[2]

Experimental Protocols: A Step-by-Step Guide

The application of pseudoephedrine as a chiral auxiliary generally follows a three-step sequence: amide formation, diastereoselective alkylation, and removal of the auxiliary.

Synthesis of Pseudoephedrine Amides

Pseudoephedrine amides are readily prepared in high yields through standard acylation procedures.[1]

General Procedure for Acylation: A solution of pseudoephedrine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is treated with an acylating agent such as an acid chloride or a symmetric anhydride in the presence of a base (e.g., triethylamine or pyridine) at 0 °C to room temperature. The reaction mixture is stirred until completion, followed by an aqueous workup and purification of the resulting amide, often by crystallization.[1]

Diastereoselective Alkylation of Pseudoephedrine Amides

This is the key stereochemistry-defining step. The protocol requires anhydrous conditions and the use of a strong base to form the enolate.

General Procedure for Alkylation: To a solution of the pseudoephedrine amide and lithium chloride in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of lithium diisopropylamide (LDA) in THF. The resulting enolate solution is stirred for a period of time before the addition of the alkylating agent (e.g., an alkyl halide). The reaction is allowed to proceed at a temperature ranging from -78 °C to 0 °C until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified, often by flash chromatography or recrystallization.[1][2]

Removal of the Pseudoephedrine Auxiliary

A significant advantage of the pseudoephedrine auxiliary is the variety of methods available for its cleavage, allowing access to a range of enantiomerically enriched products such as carboxylic acids, alcohols, aldehydes, and ketones.[2] Importantly, the auxiliary can often be recovered and reused.[2]

  • To obtain Carboxylic Acids: Hydrolysis of the alkylated amide can be achieved under either acidic (e.g., refluxing aqueous sulfuric acid) or basic (e.g., refluxing aqueous sodium hydroxide) conditions.[1]

  • To obtain Alcohols: Reduction of the amide with a suitable reducing agent, such as lithium amidotrihydroborate (LAB), yields the corresponding primary alcohol.[7]

  • To obtain Ketones: Treatment of the amide with an organolithium or Grignard reagent provides the corresponding ketone.[7] This method is analogous to the Weinreb ketone synthesis, where the intermediate is stabilized against over-addition.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the application of pseudoephedrine as a chiral auxiliary, as reported in the seminal work by Myers and colleagues.

Table 1: Synthesis of Pseudoephedrine Amides [1]

Acylating AgentProductYield (%)
Propionyl chloridePseudoephedrine propionamide95
Isobutyryl chloridePseudoephedrine isobutyramide92
Pivaloyl chloridePseudoephedrine pivalamide98
Phenylacetyl chloridePseudoephedrine phenylacetamide96

Table 2: Diastereoselective Alkylation of Pseudoephedrine Amides [1]

AmideAlkylating AgentProductYield (%)Diastereomeric Excess (de, %)
Pseudoephedrine propionamideMethyl iodide(2R)-2-Methylpropionamide91≥98
Pseudoephedrine propionamideEthyl iodide(2R)-2-Ethylpropionamide93≥98
Pseudoephedrine propionamideBenzyl bromide(2R)-2-Benzylpropionamide95≥98
Pseudoephedrine isobutyramideMethyl iodide(2S)-2,3-Dimethylbutyramide8994
Pseudoephedrine phenylacetamideMethyl iodide(2S)-2-Phenylpropionamide90≥98

Table 3: Cleavage of Alkylated Pseudoephedrine Amides [1]

Alkylated AmideCleavage MethodProductYield (%)Enantiomeric Excess (ee, %)
(2R)-2-MethylpropionamideH₂SO₄, H₂O, reflux(R)-2-Methylpropionic acid92≥98
(2R)-2-BenzylpropionamideNaOH, H₂O, reflux(R)-2-Benzylpropionic acid95≥98
(2R)-2-MethylpropionamideLiAlH₄, THF(R)-2-Methyl-1-propanol85≥98
(2R)-2-BenzylpropionamideMeLi, THF(R)-3-Phenyl-2-butanone88≥98

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental workflow and the underlying mechanism, the following diagrams are provided.

experimental_workflow start Pseudoephedrine amide_formation Amide Formation (Acylation) start->amide_formation amide Pseudoephedrine Amide amide_formation->amide alkylation Asymmetric Alkylation (Enolate Formation & Electrophilic Attack) amide->alkylation alkylated_amide Alkylated Pseudoephedrine Amide alkylation->alkylated_amide cleavage Auxiliary Cleavage alkylated_amide->cleavage products Enantiomerically Enriched Carboxylic Acid, Alcohol, Ketone, etc. cleavage->products recovered_auxiliary Recovered Pseudoephedrine cleavage->recovered_auxiliary

General experimental workflow for using pseudoephedrine as a chiral auxiliary.

mechanism_of_alkylation cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation amide Pseudoephedrine Amide lda LDA, LiCl enolate (Z)-Enolate with Li+ Chelation enolate_structure Chelated Enolate Intermediate lda->enolate Deprotonation transition_state Transition State (Attack from less hindered face) enolate_structure->transition_state electrophile Electrophile (R-X) electrophile->transition_state alkylated_product Alkylated Product transition_state->alkylated_product

References

A Technical Guide to the Chelation Control Model in Pseudoephedrine Amide Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diastereoselective alkylation of pseudoephedrine amides, a cornerstone of modern asymmetric synthesis, provides a reliable and practical method for preparing a wide range of enantiomerically enriched compounds.[1][2] Developed by Andrew G. Myers and his colleagues, this methodology leverages a chelation-controlled mechanism to achieve high levels of stereocontrol.[3] Both enantiomers of pseudoephedrine are inexpensive and readily available, making this method highly valuable in both academic and industrial settings.[1][2]

This guide delves into the core principles of the chelation control model, details the critical role of additives like lithium chloride, provides comprehensive experimental protocols, and presents quantitative data to illustrate the efficacy of this synthetic strategy.

The Core Principle: The Chelation-Controlled (Z)-Enolate

The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to a rigid, chelated intermediate. The process begins with the N-acylation of pseudoephedrine to form a tertiary amide.[2] This amide is then treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to generate a dianionic lithium enolate.

The key to the stereocontrol lies in the formation of a stable six-membered ring intermediate where the lithium cation is chelated by both the enolate oxygen and the oxygen of the auxiliary's secondary hydroxyl group.[4] This chelation forces the enolate to adopt a specific (Z)-configuration and locks the overall conformation.[5]

The incoming electrophile (an alkyl halide) then approaches from the sterically least hindered face. This is the face opposite to the bulky phenyl group and syn to the C-1 methyl group of the pseudoephedrine auxiliary.[1] This controlled trajectory of attack ensures the formation of one diastereomer in high excess.

Caption: Proposed chelation model for electrophilic attack.

The Crucial Role of Lithium Chloride

A key experimental observation in the Myers alkylation is that the presence of anhydrous lithium chloride (LiCl) is essential for achieving high yields and rapid reaction rates.[1][2][6] In the absence of LiCl, alkylation reactions are often sluggish and incomplete. For instance, the reaction of n-butyl iodide with the enolate of pseudoephedrine propionamide proceeds to only 32% completion after 5 hours without LiCl, but is complete within 1.5 hours in its presence.[1]

While the precise mechanism is complex, the beneficial effects of LiCl are attributed to several factors:

  • Aggregate Breaking : Lithium enolates are known to exist as large, unreactive aggregates in solution. LiCl is believed to break down these aggregates, forming smaller, more reactive mixed LiCl-enolate species.[1][6]

  • Rate Acceleration : The presence of LiCl significantly accelerates the rate of alkylation.[1]

  • Suppression of Side Reactions : LiCl helps to suppress unwanted side reactions, such as O-alkylation of the secondary hydroxyl group on the pseudoephedrine auxiliary.[1]

Spectroscopic and rate studies suggest that LiCl forms adducts with the enolate, and that superstoichiometric quantities (typically ≥5.0 equivalents) are required for optimal results.[6]

Experimental Protocols

The following are generalized yet detailed procedures based on the seminal work by Myers et al.

Protocol 1: Preparation of Pseudoephedrine Amides

Pseudoephedrine amides can be prepared via several standard acylation methods. A particularly efficient method involves the reaction of pseudoephedrine with a methyl ester and a catalytic amount of base, proceeding through a transesterification followed by an intramolecular O→N acyl transfer.[1]

Materials:

  • (1R,2R)-(-)-Pseudoephedrine (1 equiv)

  • Methyl propionate (2 equiv)

  • Sodium methoxide (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of pseudoephedrine and methyl propionate in THF at room temperature (23 °C), add sodium methoxide.

  • Stir the mixture for 1 hour at 23 °C.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield the N-propionyl pseudoephedrine amide.[1]

Protocol 2: Diastereoselective Alkylation of Pseudoephedrine Amides

This procedure describes a typical alkylation using the alkyl halide in excess.

Materials:

  • Anhydrous Lithium Chloride (6.0-7.0 equiv), flame-dried under vacuum.

  • Anhydrous Tetrahydrofuran (THF).

  • Diisopropylamine (2.25 equiv).

  • n-Butyllithium (n-BuLi) in hexanes (2.1 equiv).

  • Pseudoephedrine amide (1.0 equiv).

  • Alkyl halide (e.g., benzyl bromide) (1.5-4.0 equiv).

Procedure:

  • LDA-LiCl Slurry Preparation : In an oven-dried, argon-flushed flask, suspend anhydrous LiCl in THF. Add diisopropylamine and cool the slurry to -78 °C (dry ice/acetone bath).

  • Add n-BuLi solution dropwise. Stir the resulting suspension at -78 °C for 5 minutes.

  • Briefly warm the flask in an ice bath (0 °C) for 5 minutes, then re-cool to -78 °C.

  • Enolization : In a separate flask, dissolve the pseudoephedrine amide in THF. Add this solution dropwise to the cold LDA-LiCl slurry.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Warm the enolate suspension to 0 °C and hold for 10-15 minutes.

  • Alkylation : Cool the suspension back to 0 °C and add the alkylating agent (alkyl halide) dropwise.

  • Stir the reaction at 0 °C until completion (typically 1-4 hours, monitored by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography or recrystallization to yield the highly diastereomerically enriched α-substituted amide.[1]

Alkylation_Workflow cluster_en cluster_alk cluster_prod Start Pseudoephedrine Amide (1 equiv) Reagents1 1. LDA (2.1 equiv) 2. LiCl (6-7 equiv) THF, -78°C to 0°C Enolate Chelated (Z)-Lithium Enolate (Dianionic Intermediate) Reagents1->Enolate Enolization Reagents2 3. R'-X (Alkyl Halide) (1.5-4.0 equiv) 0°C Alkylated α-Alkylated Pseudoephedrine Amide (High Diastereoselectivity) Reagents2->Alkylated Alkylation Workup 4. Aqueous Workup (NH4Cl solution) Product Purified Product Workup->Product Purification

Caption: General workflow for pseudoephedrine amide alkylation.

Quantitative Data: Scope and Efficacy

The Myers alkylation protocol is effective for a wide variety of primary alkyl halides, delivering excellent yields and diastereoselectivity. The alkylated products are often crystalline, allowing for easy purification and enhancement of diastereomeric excess to ≥99% through a single recrystallization.[1]

Electrophile (Alkyl Halide)ProductYield (%)Crude d.e. (%)Isolated d.e. (%)
CH₃(CH₂)₃Iα-Butyl Propionamide8097≥99
CH₂=CHCH₂Brα-Allyl Propionamide9198≥99
C₆H₅CH₂Brα-Benzyl Propionamide9098≥99
CH₃OCH₂CH₂Iα-(2-Methoxyethyl) Propionamide839698
(CH₃)₂CHCH₂Iα-Isobutyl Propionamide84≥98≥99
c-C₆H₁₁CH₂Iα-(Cyclohexylmethyl) Propionamide99≥98≥99

Data summarized from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Subsequent Transformations

A significant advantage of this methodology is the ease with which the chiral auxiliary can be cleaved to furnish a variety of useful enantiomerically enriched compounds. The α-substituted pseudoephedrine amides can be converted in a single operation into:

  • Carboxylic Acids : Via acidic or basic hydrolysis.

  • Alcohols : Via reduction with agents like lithium amidotrihydroborate (LAB).[1]

  • Aldehydes : Via partial reduction.

  • Ketones : Via reaction with organolithium reagents.[1][2]

This versatility makes the Myers alkylation a powerful tool for the synthesis of complex chiral molecules from simple precursors.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Alkylation with (1S,2S)-(+)-Pseudoephedrine Propionamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective α-alkylation of propionamide using (1S,2S)-(+)-pseudoephedrine as a chiral auxiliary. This method, pioneered by Andrew G. Myers, is a robust and highly effective strategy for the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.

Introduction

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. (1S,2S)-(+)-Pseudoephedrine, an inexpensive and readily available amino alcohol, serves as an excellent chiral auxiliary.[1][2] When attached to a carboxylic acid derivative, it directs the stereochemical course of enolate alkylation, leading to high levels of diastereoselectivity.[1][3] The resulting α-alkylated products can be easily cleaved to afford the desired chiral molecules in high enantiomeric purity. A key advantage of this method is the often crystalline nature of the alkylated pseudoephedrine amides, which allows for straightforward purification by recrystallization to achieve very high diastereomeric excess (de).[1]

Reaction Principle

The overall process involves three main steps:

  • Amide Formation: (1S,2S)-(+)-Pseudoephedrine is acylated with propionyl chloride or anhydride to form the corresponding propionamide.

  • Diastereoselective Alkylation: The pseudoephedrine propionamide is deprotonated to form a lithium enolate. The chelated structure of this enolate, in conjunction with the steric influence of the pseudoephedrine backbone, directs the approach of an alkylating agent from a specific face, leading to a highly diastereoselective reaction.[3] The presence of lithium chloride is crucial for achieving high reaction rates and selectivities.[1]

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other derivatives.

Quantitative Data Summary

The following tables summarize the yields and diastereoselectivities achieved for the alkylation of (1S,2S)-(+)-pseudoephedrine propionamide with various primary alkyl halides.

Table 1: Diastereoselective Alkylation with Primary Alkyl Halides

EntryAlkyl HalideTemp (°C)Time (h)Yield (%)Diastereomeric Excess (de, %) (Crude)Diastereomeric Excess (de, %) (Isolated)
1n-Butyl iodide01.58090≥99
2Benzyl bromide029898≥99
3Allyl iodide-781939899
4Ethyl iodide01.5859297
5Isopropyl iodide04758895

Data compiled from Myers et al., J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Experimental Protocols

Preparation of (1S,2S)-(+)-Pseudoephedrine Propionamide

This procedure describes the acylation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) to the solution.

  • Slowly add propionyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Enantioselective Alkylation (Procedure A: Excess Alkyl Halide)

This protocol is suitable when the alkyl halide is readily available and inexpensive.[1]

Materials:

  • (1S,2S)-(+)-Pseudoephedrine propionamide

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., n-butyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard Schlenk line and syringe techniques

Procedure:

  • To an oven-dried flask under an argon atmosphere, add anhydrous LiCl (6.0-7.0 equiv) and anhydrous THF.

  • Add diisopropylamine (2.25 equiv) and cool the suspension to -78 °C.

  • Slowly add n-BuLi (2.1 equiv) and stir for 5 minutes.

  • Briefly warm the flask in an ice bath for 5 minutes, then re-cool to -78 °C.

  • Add a solution of (1S,2S)-(+)-pseudoephedrine propionamide (1.0 equiv) in THF to the freshly prepared LDA solution.

  • Stir the resulting enolate solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.

  • Add the alkyl halide (1.5-4.0 equiv) to the enolate solution.

  • Stir the reaction at the appropriate temperature (see Table 1) until completion (monitored by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product can be purified by flash chromatography or recrystallization to yield the highly diastereomerically enriched product.

Auxiliary Cleavage to Carboxylic Acid

This procedure describes the hydrolysis of the alkylated amide to the corresponding carboxylic acid.

Materials:

  • Alkylated (1S,2S)-(+)-pseudoephedrine amide

  • Sulfuric acid (H₂SO₄)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the alkylated amide in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature and extract the aqueous layer with diethyl ether to remove the pseudoephedrine auxiliary.

  • The aqueous layer contains the desired carboxylic acid. It can be isolated by extraction with an appropriate organic solvent after adjusting the pH if necessary.

Visualizations

Below are diagrams illustrating the key processes in this protocol.

experimental_workflow cluster_prep Amide Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage start Pseudoephedrine amide Pseudoephedrine Propionamide start->amide Propionyl Chloride, TEA, DCM enolate Lithium Enolate Formation amide->enolate LDA, LiCl, THF alkylation Alkylation enolate->alkylation Alkyl Halide hydrolysis Hydrolysis alkylation->hydrolysis H2SO4, Dioxane/H2O product Enantiomerically Enriched Carboxylic Acid hydrolysis->product

Caption: Overall experimental workflow for the enantioselective alkylation.

reaction_mechanism cluster_enolate Enolate Formation and Chelation cluster_alkylation Diastereoselective Alkylation amide Pseudoephedrine Amide enolate Chelated (Z)-Enolate amide->enolate LDA, LiCl transition_state Transition State (Electrophile approaches from the less hindered face) enolate->transition_state electrophile Alkyl Halide (R-X) electrophile->transition_state product Alkylated Product (High Diastereoselectivity) transition_state->product

Caption: Simplified mechanism showing the key stereodetermining step.

References

Application Notes and Protocols: Cleavage of the Pseudoephedrine Auxiliary Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an effective chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[1] Following the desired stereoselective transformation, the efficient and clean removal of the auxiliary group is a critical step to liberate the desired chiral product. This document provides detailed application notes and protocols for the various conditions developed for the cleavage of the pseudoephedrine auxiliary, yielding enantiomerically enriched carboxylic acids, alcohols, and ketones.

Cleavage Methods Overview

The cleavage of the pseudo-ephedrine auxiliary from the corresponding amide can be broadly categorized into three main types of reactions: hydrolysis (acidic and basic), reductive cleavage, and addition of organometallic reagents. A less common but potential method involves oxidative cleavage. The choice of cleavage method is dictated by the desired functional group in the final product and the compatibility of the substrate with the reaction conditions.

I. Hydrolytic Cleavage to Carboxylic Acids

Hydrolysis of the pseudoephedrine amide bond is a straightforward method to obtain the corresponding carboxylic acid. Both acidic and basic conditions have been successfully employed.

A. Acidic Hydrolysis

Acidic hydrolysis is effective for substrates that are not sensitive to strong acids. The reaction typically proceeds via an initial intramolecular N→O acyl transfer, followed by hydrolysis of the resulting ester.[1]

Table 1: Conditions for Acidic Hydrolysis of Pseudoephedrine Amides

Substrate (Alkylated Pseudoephedrine Amide)Reagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
Pseudoephedrine propionamide derivative9-18 N H₂SO₄, Dioxane (1:1)Reflux4-1285-95[1]
Pseudoephedrine phenylacetamide derivative9 N H₂SO₄, Dioxane (1:1)1151292[2]
General alkylated amidesH₂OHeatVariesHigh[3]

Experimental Protocol: Acidic Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkylated pseudoephedrine amide (1.0 equiv).

  • Reagents: Add a 1:1 mixture of aqueous sulfuric acid (9-18 N) and dioxane.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by crystallization or column chromatography. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.[1]

Acidic_Hydrolysis_Workflow

Figure 1: Experimental workflow for acidic hydrolysis.
B. Basic Hydrolysis

Basic hydrolysis offers a milder alternative to acidic conditions and is suitable for acid-sensitive substrates.

Table 2: Conditions for Basic Hydrolysis of Pseudoephedrine Amides

Substrate (Alkylated Pseudoephedrine Amide)Reagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
General alkylated amidesNaOH (5-8 equiv), H₂O:MeOH:t-BuOH (2:1:1)Reflux8-4883-97[1]
General alkylated amidesn-Bu₄NOH, t-BuOH:H₂O (3:1)95184-95[2]

Experimental Protocol: Basic Hydrolysis with NaOH

  • Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a 2:1:1 mixture of water, methanol, and tert-butyl alcohol.

  • Reagents: Add sodium hydroxide (5-8 equiv).

  • Reaction: Heat the mixture to reflux until the reaction is complete as indicated by TLC or HPLC.

  • Work-up: Cool the reaction mixture and remove the organic solvents under reduced pressure. Dilute the residue with water and acidify with aqueous HCl.

  • Purification: Extract the carboxylic acid with an organic solvent. The auxiliary can be recovered from the aqueous layer.

Cleavage_Pathways

Figure 2: Major cleavage pathways.

II. Reductive Cleavage to Primary Alcohols

Reduction of the amide provides direct access to the corresponding primary alcohol. Various hydride reagents can be employed for this transformation.

Table 3: Conditions for Reductive Cleavage of Pseudoephedrine Amides

Substrate (Alkylated Pseudoephedrine Amide)Reagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
General alkylated amidesLiAlH₄ (LAH), Hexanes/THF-78 to 00.8-1.280-94[2]
General alkylated amidesLithium amidotrihydroborate (LAB)231-1083-92[4]
Sterically hindered amidesLithium amidotrihydroborate (LAB)661092[4]

Experimental Protocol: Reductive Cleavage with LiAlH₄

  • Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer is placed under an argon atmosphere.

  • Reagents: Add a suspension of lithium aluminum hydride (2.0-3.0 equiv) in hexanes. Cool the suspension to -78 °C.

  • Reaction: Slowly add a solution of the pseudoephedrine amide (1.0 equiv) in THF to the cold suspension. Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

  • Quenching: Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting solids and wash with an organic solvent. The combined filtrate is dried, concentrated, and the resulting alcohol is purified by column chromatography.

III. Cleavage with Organolithium Reagents to Ketones

The addition of organolithium reagents to pseudoephedrine amides provides a direct route to chiral ketones. This method relies on the formation of a stable tetrahedral intermediate which collapses upon aqueous work-up.

Table 4: Conditions for Conversion of Pseudoephedrine Amides to Ketones

Substrate (Alkylated Pseudoephedrine Amide)Reagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
General alkylated amidesR'Li (e.g., MeLi, n-BuLi) (2.0-5.0 equiv), THF-78 to 01-385-98[2][4]
α-Amino amide adductsR'Li, THF-78 to 0VariesGood[5]

Experimental Protocol: Synthesis of Ketones

  • Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in anhydrous THF.

  • Reaction: Cool the solution to -78 °C and add the organolithium reagent (2.0-5.0 equiv) dropwise. Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The ketone is then purified by column chromatography.

Logical_Relationships

Figure 3: Selection of cleavage method.

IV. Oxidative Cleavage

While less commonly reported for pseudoephedrine amides compared to other chiral auxiliaries like Evans oxazolidinones, oxidative cleavage presents a potential alternative. Reagents such as potassium permanganate can oxidize pseudoephedrine itself, suggesting that under controlled conditions, oxidative cleavage of the N-acyl group might be possible.[1] Ruthenium tetroxide has been used for the oxidative cleavage of N-acyl amines, which could potentially be adapted for this purpose. Further research and methods development in this area are warranted.

Conclusion

The pseudoephedrine chiral auxiliary is a versatile tool in asymmetric synthesis. The choice of cleavage condition allows for the synthesis of a variety of valuable, enantiomerically enriched compounds. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific synthetic goals. The recovery of the chiral auxiliary after cleavage further enhances the practicality and cost-effectiveness of this methodology.

References

Application of (1S,2S)-(+)-Pseudoephedrine Propionamide in Natural Product Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-Pseudoephedrine propionamide serves as a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This powerful tool, developed by Andrew G. Myers, provides a reliable method for the asymmetric alkylation of enolates, leading to the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2] Its application has been pivotal in the total synthesis of several complex natural products, where the precise installation of stereocenters is paramount.

This document provides detailed application notes and experimental protocols for the use of (1S,2S)-(+)-pseudoephedrine propionamide in the context of natural product synthesis.

Core Principle: Asymmetric Alkylation

The methodology is based on the diastereoselective alkylation of a lithium enolate derived from (1S,2S)-(+)-pseudoephedrine propionamide. The chiral auxiliary imparts a strong facial bias to the enolate, directing the approach of an electrophile to a single face, thereby establishing a new stereocenter with high fidelity.[3][4] The subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the pseudoephedrine auxiliary.[2]

Key Advantages
  • High Diastereoselectivity: The alkylation reactions typically proceed with excellent diastereoselectivity, often exceeding 95:5 dr.[2]

  • Reliability and Predictability: The stereochemical outcome is highly predictable, consistently affording the (R)-configuration at the α-carbon when using the (1S,2S)-auxiliary.

  • Versatility: A wide range of electrophiles can be employed, including primary and secondary alkyl halides.[2]

  • Auxiliary Cleavage: The auxiliary can be cleaved under mild conditions to furnish various functional groups without racemization.[5]

  • Crystalline Products: The pseudoephedrine amide derivatives and their alkylated products are often crystalline, facilitating purification by recrystallization.[2]

Application in Natural Product Total Synthesis: The Case of (+)-Crocacin C

A key application of this methodology is demonstrated in the total synthesis of (+)-crocacin C, a cytotoxic natural product.[1][6] The synthesis of a key fragment of (+)-crocacin C utilizes the asymmetric alkylation of a pseudoephedrine amide to install a crucial stereocenter. While some syntheses of crocacin C employ Evans' chiral auxiliary, the underlying principle of using a chiral auxiliary for stereocontrolled alkylation is analogous and highlights the importance of such methods.[6] The Myers' methodology with pseudoephedrine provides a powerful alternative for constructing similar stereogenic centers.

Quantitative Data Summary

The following tables summarize typical quantitative data for the asymmetric alkylation of (1S,2S)-(+)-pseudoephedrine amides with various electrophiles, showcasing the high yields and diastereoselectivities achievable.

Table 1: Diastereoselective Alkylation of (1S,2S)-(+)-Pseudoephedrine Propionamide [2]

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (dr)
1CH₃I(R)-2-Methylpropionamide derivative95≥99:1
2CH₃CH₂I(R)-2-Ethylpropionamide derivative98≥99:1
3n-BuI(R)-2-Butylpropionamide derivative9798:2
4BnBr(R)-2-Benzylpropionamide derivative98≥99:1

Table 2: Cleavage of Alkylated Pseudoephedrine Amides [5]

Alkylated AmideCleavage MethodProductYield (%)
(R)-2-Methylpropionamide derivativeAcidic Hydrolysis (H₂SO₄)(R)-2-Methylpropanoic Acid89-99
(R)-2-Ethylpropionamide derivativeBasic Hydrolysis (TBAH)(R)-2-Ethylpropanoic Acid89-99
(R)-2-Butylpropionamide derivativeReduction (LiAlH₄)(R)-2-Butylpropan-1-ol89-94
(R)-2-Benzylpropionamide derivativeOrganolithium Addition (MeLi)(R)-3-Phenyl-2-butanone95-98

Experimental Protocols

Protocol 1: Preparation of (1S,2S)-(+)-Pseudoephedrine Propionamide

This protocol describes the acylation of (1S,2S)-(+)-pseudoephedrine with propionyl chloride.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford pure (1S,2S)-(+)-pseudoephedrine propionamide.

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the pseudoephedrine propionamide enolate.[2]

Materials:

  • (1S,2S)-(+)-Pseudoephedrine propionamide

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Alkyl halide (e.g., iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Flame-dry a round-bottom flask under vacuum and backfill with argon.

  • Add anhydrous LiCl (6.0 eq) and (1S,2S)-(+)-pseudoephedrine propionamide (1.0 eq) to the flask.

  • Add anhydrous THF and cool the resulting slurry to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 15 minutes.

  • Slowly add the freshly prepared LDA solution to the amide slurry at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates completion.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography or recrystallization.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the pseudoephedrine auxiliary to yield the enantiomerically enriched carboxylic acid.[5]

Materials:

  • Alkylated pseudoephedrine amide

  • Dioxane

  • 9 N Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 9 N H₂SO₄.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to recover the pseudoephedrine auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the enantiomerically pure carboxylic acid.

Visualizations

Asymmetric_Alkylation_Workflow cluster_0 Preparation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage & Recovery start (1S,2S)-(+)-Pseudoephedrine product1 (1S,2S)-(+)-Pseudoephedrine Propionamide start->product1 Acylation reagent1 Propionyl Chloride, Et3N enolate Lithium Enolate product1->enolate Deprotonation product2 Alkylated Pseudoephedrine Amide (High dr) enolate->product2 Alkylation reagent2 1. LDA, LiCl 2. Alkyl Halide (R-X) final_product Enantiomerically Enriched Product (e.g., Carboxylic Acid) product2->final_product Cleavage recovered_aux Recovered (1S,2S)-(+)-Pseudoephedrine product2->recovered_aux Cleavage reagent3 Hydrolysis or Reduction

Caption: Experimental workflow for asymmetric alkylation.

Caption: Proposed chelated transition state in Myers' alkylation.

References

Application Notes and Protocols: Synthesis of Enantiopure Alcohols and Aldehydes Using Pseudoephedrine Amides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric alkylation of carboxylic acid derivatives is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with high enantiomeric purity. The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a highly practical and efficient method for this transformation.[1][2] Both enantiomers of pseudoephedrine are inexpensive and readily available, and their amide derivatives are often crystalline, facilitating purification.[1][3] This methodology allows for the highly diastereoselective alkylation of pseudoephedrine amide enolates, which can then be converted into a variety of valuable, enantiomerically enriched compounds, including carboxylic acids, ketones, and, as detailed herein, alcohols and aldehydes.[4]

This document provides detailed protocols for the key steps of this synthetic sequence: the formation of pseudoephedrine amides, the diastereoselective alkylation, and the subsequent transformation of the alkylated products into enantiopure primary alcohols and aldehydes.

Overall Synthetic Workflow

The overall process involves three main stages: acylation of pseudoephedrine, diastereoselective alkylation of the resulting amide, and finally, cleavage of the auxiliary to yield the target enantiopure alcohol or aldehyde.

G cluster_1 2. Asymmetric Alkylation cluster_2 3. Auxiliary Cleavage A Carboxylic Acid Derivative C Pseudoephedrine Amide A->C B (+)- or (-)-Pseudoephedrine B->C D Alkylated Pseudoephedrine Amide (High Diastereomeric Purity) C->D  i. LDA, LiCl  ii. R-X E Enantiopure Primary Alcohol D->E  Reduction  (e.g., LiAlH4, LiBH4-NMe2) F Enantiopure Aldehyde D->F  Reduction  (e.g., LiAlH(OEt)3)

References

Application Notes and Protocols for Large-Scale Synthesis and Alkylation of Pseudoephedrine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the considerations and protocols for the large-scale synthesis of pseudoephedrine amides and their subsequent diastereoselective alkylation. The information is intended to guide researchers and process chemists in scaling up this versatile and powerful method for asymmetric synthesis.

Introduction to Pseudoephedrine as a Chiral Auxiliary

(1S,2S)-(+)-Pseudoephedrine and its enantiomer are highly effective and practical chiral auxiliaries for the asymmetric alkylation of enolates. Derived from readily available and inexpensive starting materials, they offer excellent stereocontrol, predictable outcomes, and crystalline intermediates that facilitate purification. The use of pseudoephedrine as a chiral auxiliary is a well-established method for the synthesis of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2]

Key Advantages:

  • High Diastereoselectivity: Alkylation of pseudoephedrine amide enolates typically proceeds with high facial selectivity, leading to excellent diastereomeric ratios.

  • Crystalline Intermediates: Many of the pseudoephedrine amides and their alkylated products are crystalline, which allows for easy purification and upgrading of diastereomeric purity by recrystallization.[1]

  • Reliable Stereochemical Outcome: The stereochemical outcome of the alkylation is highly predictable.

  • Auxiliary Removal and Recovery: The pseudoephedrine auxiliary can be removed under various conditions to yield the desired product and can be recovered and recycled, which is a key consideration for large-scale synthesis.

  • Accessibility: Both enantiomers of pseudoephedrine are commercially available, allowing for the synthesis of both enantiomers of the target molecule.

Large-Scale Synthesis of Pseudoephedrine Amides

The first step in using pseudoephedrine as a chiral auxiliary is the formation of the corresponding amide by N-acylation. On a large scale, this reaction needs to be efficient, high-yielding, and use readily available and cost-effective reagents.

Reaction Scheme:

Where R-CO-X can be a carboxylic acid, acid chloride, or acid anhydride.

Recommended Protocol for Large-Scale N-Acylation

This protocol is a general guideline and may require optimization based on the specific acylating agent and scale of the reaction.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Acylating agent (e.g., acid chloride or anhydride)

  • Anhydrous aprotic solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • Quenching agent (e.g., Saturated aqueous sodium bicarbonate solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel for controlled addition of reagents.

  • Filtration apparatus.

  • Rotary evaporator or other solvent removal system.

Procedure:

  • Reactor Setup: Charge the jacketed reactor with (1S,2S)-(+)-pseudoephedrine and the anhydrous aprotic solvent under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Base Addition: Add the base (e.g., triethylamine) to the suspension.

  • Acylating Agent Addition: Slowly add the acylating agent via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a stirred, cooled solution of saturated aqueous sodium bicarbonate.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the extraction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system to obtain the pure pseudoephedrine amide.

Large-Scale Synthesis Considerations:
  • Heat Management: The acylation reaction can be exothermic. A jacketed reactor with efficient cooling is crucial to maintain temperature control.

  • Reagent Addition: Slow and controlled addition of the acylating agent is critical to prevent temperature spikes and side reactions.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially during the initial stages when pseudoephedrine may not be fully dissolved.

  • Solvent Selection: The choice of solvent should consider factors such as solubility of reactants and products, boiling point for reflux and distillation, and safety. Toluene is often a good choice for industrial processes due to its higher boiling point and lower cost compared to THF.

  • Work-up and Purification: Recrystallization is the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The choice of recrystallization solvent is critical for obtaining high purity and yield.

Large-Scale Asymmetric Alkylation of Pseudoephedrine Amides

The key step in this synthetic sequence is the diastereoselective alkylation of the pseudoephedrine amide enolate. Careful control of reaction parameters is essential to achieve high yields and diastereoselectivities on a large scale.

Reaction Scheme:

Recommended Protocol for Large-Scale Alkylation

This protocol is a general guideline for the alkylation of a pseudoephedrine amide with a primary alkyl halide.

Materials:

  • (1S,2S)-N-Acyl-pseudoephedrine

  • Anhydrous aprotic solvent (e.g., THF)

  • Anhydrous Lithium Chloride (LiCl)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS))

  • Alkylating agent (R'-X)

  • Quenching agent (e.g., Saturated aqueous ammonium chloride solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnels for controlled addition of reagents.

  • Low-temperature cooling system (capable of reaching -78 °C).

  • Filtration apparatus.

  • Rotary evaporator or other solvent removal system.

Procedure:

  • Reactor Setup: Charge the jacketed reactor with the pseudoephedrine amide and anhydrous lithium chloride under a nitrogen atmosphere. Add anhydrous THF and stir to dissolve.

  • Cooling: Cool the solution to -78 °C.

  • Base Addition: Slowly add the pre-prepared or commercial solution of LDA or LHMDS via an addition funnel, maintaining the internal temperature at or below -70 °C. Stir for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Alkylation: Slowly add the alkylating agent via an addition funnel, again maintaining the temperature at or below -70 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC). The reaction is typically stirred at low temperature for several hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not rise excessively.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the extraction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization to obtain the pure alkylated pseudoephedrine amide.

Large-Scale Synthesis and Process Safety Considerations:
  • Cryogenic Conditions: Maintaining very low temperatures (-78 °C) on a large scale requires specialized reactors with efficient cooling systems.

  • Handling of Pyrophoric Reagents: Strong bases like LDA and n-BuLi (often used to prepare LDA) are pyrophoric and require careful handling under an inert atmosphere. All transfers should be done using cannulas or pressure-equalizing addition funnels. Detailed safety protocols and trained personnel are essential.[3][4][5]

  • Exotherm Control: The quenching step is often highly exothermic. Slow addition of the quenching agent and efficient cooling are critical to prevent a runaway reaction.

  • Mixing: Efficient mixing is crucial in large reactors to ensure uniform temperature and concentration, especially during the addition of reagents.

  • Lithium Chloride: Anhydrous lithium chloride is hygroscopic and should be handled accordingly. It plays a crucial role in breaking up enolate aggregates, leading to faster and cleaner reactions.[1]

  • Downstream Processing: Large-scale recrystallization requires appropriate crystallizers and filtration equipment. The choice of solvent and cooling profile will significantly impact crystal size, purity, and yield.

Cleavage of the Chiral Auxiliary and Product Isolation

After the diastereoselective alkylation, the pseudoephedrine auxiliary is cleaved to release the desired chiral product. The choice of cleavage method depends on the desired functional group (carboxylic acid, alcohol, ketone, or aldehyde).

Cleavage to Carboxylic Acids

Method: Acidic or basic hydrolysis.

Typical Conditions:

  • Acidic: Refluxing with aqueous sulfuric acid or hydrochloric acid.

  • Basic: Refluxing with aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup.

Cleavage to Alcohols

Method: Reduction of the amide.

Typical Conditions:

  • Reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

Cleavage to Ketones

Method: Addition of an organometallic reagent.

Typical Conditions:

  • Reaction with an organolithium or Grignard reagent.

Cleavage to Aldehydes

Method: Partial reduction of the amide.

Typical Conditions:

  • Reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

Large-Scale Downstream Processing and Auxiliary Recovery:
  • Extraction: After cleavage, the product is typically isolated by extraction. The choice of solvent and pH adjustment are critical for efficient separation of the product from the recovered pseudoephedrine.

  • Distillation/Crystallization: The final product can be purified by distillation or crystallization.

  • Auxiliary Recovery and Recycling: The aqueous layer containing the protonated pseudoephedrine can be basified and extracted to recover the chiral auxiliary. The recovered pseudoephedrine can be purified by recrystallization and reused, which is a significant advantage for the economics of the overall process on a large scale. The use of a recyclable pseudoephedrine resin is also a viable option for simplifying recovery.[1][6]

Data Presentation

Table 1: Representative Yields and Diastereoselectivities for the Alkylation of Pseudoephedrine Amides

EntryAcyl GroupAlkyl HalideBaseYield (%)Diastereomeric Excess (de, %)Reference
1PropionylBenzyl bromideLDA90>98[1]
2Propionyln-Butyl iodideLDA8097[1]
3PhenylacetylMethyl iodideLDA8595[1]
4IsobutyrylEthyl iodideLHMDS88>99[1]

Note: Yields and de's are for isolated, recrystallized products. The conditions are typically performed in THF with LiCl at -78 °C to 0 °C.

Experimental Workflows and Logical Relationships

Experimental_Workflow

Safety_Considerations

Conclusion

The use of pseudoephedrine as a chiral auxiliary for asymmetric alkylation is a robust and scalable method for the synthesis of a wide range of enantiomerically enriched compounds. While the laboratory-scale procedures are well-documented and highly effective, scaling up to an industrial setting requires careful consideration of process safety, heat management, reagent handling, and downstream processing. By implementing the appropriate engineering controls and safety protocols, this powerful synthetic tool can be effectively utilized in a large-scale manufacturing environment. The ability to recover and recycle the chiral auxiliary makes this an economically viable and environmentally conscious approach to asymmetric synthesis.

References

Application Notes: Formation of Chiral Quaternary Carbons Using (1S,2S)-(+)-Pseudoephedrine Propionamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of chiral quaternary carbon centers is a significant challenge in modern organic chemistry. These motifs are prevalent in numerous biologically active molecules and pharmaceuticals. The methodology developed by Andrew G. Myers utilizes inexpensive and readily available pseudoephedrine as a chiral auxiliary to achieve highly diastereoselective alkylations of amide enolates.[1][2] This document provides detailed protocols and data for the formation of α-quaternary carbons using (1S,2S)-(+)-pseudoephedrine propionamide as a model system.

(1S,2S)-(+)-Pseudoephedrine is reacted with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form a stable tertiary amide.[1][3] Deprotonation of an α-substituted amide with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a rigid (Z)-enolate.[3] The stereochemical outcome of subsequent reactions is controlled by the chiral scaffold of the pseudoephedrine auxiliary. The phenyl and methyl groups of the auxiliary effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity.[3][4] A key factor for high reactivity and selectivity is the inclusion of lithium chloride (LiCl) in the reaction, which is believed to prevent enolate aggregation.[1][5]

Mechanism and Workflow

The overall process involves the formation of an α-substituted pseudoephedrine amide, followed by deprotonation to create a lithium-chelated enolate. This enolate then undergoes a highly diastereoselective alkylation. The final step is the cleavage of the auxiliary to yield the enantiomerically enriched product, with the auxiliary being recoverable for reuse.[3]

G cluster_prep Step 1: Amide Formation cluster_reaction Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage A Propionic Anhydride + (1S,2S)-(+)-Pseudoephedrine B (1S,2S)-Pseudoephedrine Propionamide A->B Acylation C Propionamide Derivative B->C D Chelated (Z)-Enolate C->D LDA, LiCl, THF -78°C to 0°C E α-Quaternary Product D->E Electrophile (R²-X) F α-Quaternary Amide E->F G Enantiomerically Enriched Carboxylic Acid, Alcohol, or Ketone F->G Hydrolysis, Reduction, or Organometallic Addition H Recovered Auxiliary F->H

Figure 1. General workflow for the asymmetric synthesis of α-quaternary centers.

The diastereoselectivity of the alkylation step is proposed to arise from a conformation where the lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl group. This rigid structure, supported by solvent molecules, effectively blocks one face of the enolate from the incoming electrophile.[3]

References

Application Note and Protocol: Formation of Lithium Enolates of Pseudoephedrine Amides for Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The use of pseudoephedrine as a chiral auxiliary provides a powerful and practical method for the asymmetric synthesis of a-substituted carboxylic acids, alcohols, aldehydes, and ketones with high enantiomeric enrichment.[1][2] Both enantiomers of pseudoephedrine are readily available and inexpensive commodity chemicals.[1][3] They can be N-acylated in high yields to form tertiary amides, which are often crystalline and easy to handle.[1][3][4] The subsequent diastereoselective alkylation of the corresponding lithium enolates of these pseudoephedrine amides allows for the stereocontrolled formation of new carbon-carbon bonds. A key development in this methodology was the discovery that the presence of lithium chloride (LiCl) is crucial for achieving high yields and selectivities in these alkylation reactions.[1][2][4][5][6] This document provides detailed protocols for the formation of lithium enolates of pseudoephedrine amides and their subsequent alkylation.

Key Experimental Parameters and Data

The efficiency and diastereoselectivity of the alkylation of pseudoephedrine amide enolates are highly dependent on the reaction conditions. The following tables summarize key quantitative data from representative alkylation reactions.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amide Enolates with Primary Alkyl Halides [1]

EntryPseudoephedrine AmideAlkyl HalideYield (%)Crude Diastereomeric Ratio (dr)Isolated Diastereomeric Ratio (dr)
1Propionamiden-Butyl iodide8095:5≥99:1
2PropionamideBenzyl bromide9096:4≥99:1
3PhenylacetamideMethyl iodide9297:3≥99:1
4PhenylacetamideEthyl bromide8898:2≥99:1

Table 2: Effect of Lithium Chloride on Alkylation of Pseudoephedrine Propionamide Enolate [1]

Alkylating AgentLiCl (equiv)Reaction Time (h) at 0 °CConversion (%)Yield of Recrystallized Product (%)
n-Butyl iodide0532-
n-Butyl iodide61.510080
Benzyl bromide0-60-
Benzyl bromide6-10090

Table 3: Diastereoselective Alkylation of Pseudoephenamine Amides [7][8]

EntryR1R2Crude drIsolated drYield (%)
1MeBn95:5≥99:185
2MenBu95:598:292

Experimental Workflow

The general workflow for the formation of lithium enolates of pseudoephedrine amides and subsequent alkylation is depicted below.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup and Purification LDA_prep LDA-LiCl Slurry Preparation Enolate_form Enolate Formation LDA_prep->Enolate_form -78 °C to 0 °C Amide_sol Pseudoephedrine Amide Solution Amide_sol->Enolate_form Addition at -78 °C Alkylation Alkylation Enolate_form->Alkylation Addition of Electrophile at -78 °C or 0 °C Quench Reaction Quench Alkylation->Quench Stirring Workup Aqueous Workup Quench->Workup Addition of aq. NH4Cl Purification Purification Workup->Purification Extraction & Chromatography/ Recrystallization

Caption: Experimental workflow for the diastereoselective alkylation of pseudoephedrine amides.

Detailed Experimental Protocols

The following are two general procedures for the diastereoselective alkylation of pseudoephedrine amides. The choice of procedure depends on the relative cost and availability of the alkylating agent and the pseudoephedrine amide.[1]

Procedure A: Alkylation with Excess Alkylating Agent

This procedure is typically employed when the alkylating agent is readily available and inexpensive.[1]

  • Preparation of the LDA-LiCl Slurry:

    • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous lithium chloride (6.0–7.0 equiv) and freshly distilled tetrahydrofuran (THF).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (2.25 equiv) to the suspension.

    • Slowly add a solution of n-butyllithium in hexanes (2.1 equiv) to the stirred suspension at -78 °C.

    • After 5 minutes at -78 °C, briefly warm the flask in an ice bath for 5 minutes and then re-cool to -78 °C.[1]

  • Enolate Formation:

    • Prepare a solution of the pseudoephedrine amide (1 equiv) in THF.

    • Add the pseudoephedrine amide solution to the cold LDA-LiCl slurry at -78 °C.

    • Stir the resulting mixture at -78 °C for 30–60 minutes.

    • Warm the reaction to 0 °C and hold at this temperature for 10–15 minutes.

    • Briefly warm the enolate suspension to 23 °C for 3–5 minutes and then re-cool to 0 °C. For many substrates, enolization is rapid at 0 °C, and warming to 23 °C may not be necessary.[1]

  • Alkylation:

    • Add the alkylating agent (1.5–4.0 equiv) to the enolate suspension at 0 °C. For highly reactive primary alkyl halides, the reaction can be conducted at -78 °C to potentially enhance diastereoselectivity.[1]

    • Stir the reaction mixture at 0 °C until the reaction is complete (typically monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the α-substituted product.[1]

Procedure B: Alkylation with Excess Enolate

This procedure is used when the alkylating agent is the limiting reagent.[1]

  • Enolate Formation:

    • Follow the same procedure as in Procedure A to generate the enolate, but use 1.3–1.8 equivalents of the pseudoephedrine amide.

    • It is critical to avoid an excess of LDA; typically, 1.9–1.95 equivalents of LDA per mole of the limiting alkyl halide are used.[1]

  • Alkylation:

    • Add a solution of the electrophile (1 equiv) in THF to the enolate suspension at the appropriate temperature (0 °C or -78 °C).

    • Stir the reaction mixture until completion.

  • Workup and Purification:

    • Follow the same workup and purification protocol as described in Procedure A.

Role of Lithium Chloride

The presence of a stoichiometric excess of lithium chloride is essential for the success of these alkylation reactions for several reasons:

  • Accelerates Alkylation: LiCl significantly increases the rate of alkylation. For instance, the reaction of n-butyl iodide with the enolate of pseudoephedrine propionamide at 0 °C is complete within 1.5 hours in the presence of 6 equivalents of LiCl, whereas only 32% conversion is observed after 5 hours in its absence.[1]

  • Suppresses O-alkylation: LiCl helps to prevent the unwanted O-alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[1]

  • Modifies Enolate Aggregation: It is proposed that LiCl modifies the aggregation state of the lithium enolate in solution, thereby increasing its reactivity.[1] Structural studies have shown that LiCl forms adducts with the enolate, which dramatically accelerates the reaction.[5][9]

Safety and Handling

  • n-Butyllithium: is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Lithium Diisopropylamide (LDA): is a strong, non-nucleophilic base that is moisture-sensitive.

  • Solvents: THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

  • All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The diastereoselective alkylation of pseudoephedrine amide enolates in the presence of lithium chloride is a robust and highly practical method for the synthesis of a wide range of enantiomerically enriched compounds. The operational simplicity, the use of inexpensive and readily available starting materials, and the high yields and diastereoselectivities make this a valuable tool for both academic research and industrial applications in drug development.

References

Troubleshooting & Optimization

How to improve diastereoselectivity in pseudoephedrine-directed alkylations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pseudoephedrine as a chiral auxiliary for asymmetric alkylations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My diastereoselectivity is low. What are the most common causes and how can I improve it?

A1: Low diastereoselectivity is a frequent issue that can often be resolved by carefully controlling the reaction conditions. Here are the primary factors to investigate:

  • Lithium Chloride (LiCl): The presence of a sufficient excess of anhydrous LiCl is critical.[1][2] LiCl is believed to break up enolate aggregates, leading to a more reactive and selective monomeric species.[1][3][4][5] In the absence of LiCl, both the reaction rate and diastereoselectivity are significantly diminished.[1]

    • Troubleshooting:

      • Ensure you are using at least 5-6 equivalents of anhydrous LiCl.

      • Dry the LiCl thoroughly under vacuum at high temperature before use. Residual moisture can quench the enolate.

  • Temperature: While many reactions proceed with high selectivity at 0 °C, running the alkylation at -78 °C can sometimes lead to a slight improvement in diastereoselectivity.[1]

    • Troubleshooting:

      • Maintain a consistent and low temperature during enolate formation and alkylation. Use a cryostat or a well-insulated bath.

  • Enolate Formation: Incomplete enolate formation can lead to side reactions and reduced selectivity.

    • Troubleshooting:

      • Use a sufficient excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), typically 1.95–2.2 equivalents.[2]

      • Ensure the diisopropylamine used to generate LDA is dry and the n-BuLi has been recently titrated.

  • Electrophile Choice: The nature of the alkylating agent can impact diastereoselectivity. For instance, (benzyloxy)methyl chloride (BOM-Cl) has been shown to give poor diastereoselectivity, possibly due to a change in mechanism towards an SN1-type transition state.[1]

    • Troubleshooting:

      • If using BOM-Cl, consider switching to BOM-Br, which provides higher diastereoselectivity.[1]

Q2: The reaction is slow or incomplete. What can I do to drive it to completion?

A2: A sluggish reaction is often related to the reactivity of the enolate or the electrophile.

  • Lithium Chloride: As mentioned above, LiCl is essential for accelerating the rate of alkylation.[1] Reactions without LiCl can be significantly slower.[1]

    • Troubleshooting:

      • Confirm the addition of at least 5-6 equivalents of anhydrous LiCl.

  • Unreactive Electrophiles: Secondary halides and some primary halides with bulky substituents can be less reactive.

    • Troubleshooting:

      • For less reactive electrophiles, the addition of N,N'-dimethylpropyleneurea (DMPU) may be necessary to enhance the reactivity of the enolate.

      • Consider switching from an alkyl bromide to a more reactive alkyl iodide or triflate.

  • Enolate Stability: While pseudoephedrine amide enolates are generally stable, prolonged reaction times at higher temperatures can lead to decomposition.

    • Troubleshooting:

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q3: I am observing O-alkylation of the pseudoephedrine hydroxyl group. How can I prevent this side reaction?

A3: O-alkylation is a known side reaction that can be suppressed.

  • Lithium Chloride: The presence of LiCl is known to suppress O-alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[1] The lithium cation is thought to coordinate with the hydroxyl group, rendering it less nucleophilic.

    • Troubleshooting:

      • Ensure the use of a sufficient excess (at least 5-6 equivalents) of anhydrous LiCl.

  • Sodium Enolates: The use of sodium diisopropylamide (NaDA) to form the disodium salt of the enolate can sometimes lead to O-alkylation, especially with poor temperature control.[6]

    • Troubleshooting:

      • If using sodium bases, maintain strict temperature control to avoid aggregate aging effects that can lead to O-alkylation.[6]

Q4: How can I purify the alkylated product and remove the chiral auxiliary?

A4: The alkylated pseudoephedrine amides are often crystalline and can be purified by recrystallization to enhance diastereomeric purity to ≥99% de.[7]

  • Purification:

    • A single recrystallization is often sufficient to obtain diastereomerically pure material.[1]

  • Auxiliary Removal:

    • Acidic Hydrolysis: Heating the amide in a mixture of sulfuric acid and dioxane is a common method to yield the corresponding carboxylic acid.[1]

    • Basic Hydrolysis: Conditions using tetrabutylammonium hydroxide have also been reported.

    • Reduction: The amide can be reduced to the corresponding primary alcohol using reagents like lithium amidotrihydroborate (LAB).

    • Ketone Synthesis: Addition of organolithium reagents to the amide can afford enantiomerically enriched ketones.

Quantitative Data Summary

Table 1: Effect of Lithium Chloride on Reaction Rate and Yield

Alkylating AgentLiCl (equiv.)Reaction Time (h) at 0 °CConversion/YieldReference
n-Butyl iodide0532% conversion[1]
n-Butyl iodide61.580% yield[1]
Benzyl bromide0-60% completion[1]
Benzyl bromide6-90% yield[1]

Table 2: Diastereoselectivity with Various Primary Alkyl Halides

EntryAlkyl HalideTemperature (°C)Crude de (%)Isolated de (%)Isolated Yield (%)Reference
1Ethyl iodide097≥9990[1]
2n-Propyl iodide097≥9991[1]
3n-Butyl iodide097≥9988[1]
4Benzyl bromide096≥9990[1]
5Allyl iodide-7898≥9991[1]
6(Benzyloxy)methyl bromide0969885[1]
7(Benzyloxy)methyl chloride033--[1]

Experimental Protocols

General Procedure for Diastereoselective Alkylation of Pseudoephedrine Amides

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of LDA Solution:

    • To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF).

    • Add diisopropylamine (2.25 equivalents) to the THF.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (2.1 equivalents) and stir for 5 minutes.

    • Briefly warm the solution to 0 °C for 5 minutes, then cool back down to -78 °C.

  • Enolate Formation:

    • To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents).

    • In a separate flame-dried flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF.

    • Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Warm the reaction to 0 °C and stir for an additional 10-15 minutes.

    • Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.

  • Alkylation:

    • Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification LDA_prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) LiCl_prep Add Anhydrous LiCl (6-7 equiv.) LDA_prep->LiCl_prep Combine enolate_formation Enolate Formation (Pseudoephedrine Amide in THF, -78°C to 0°C) LiCl_prep->enolate_formation Add Amide alkylation Alkylation (Add Alkyl Halide at 0°C) enolate_formation->alkylation Formed Enolate quench Quench Reaction (Sat. aq. NH4Cl) alkylation->quench extraction Extraction (Organic Solvent) quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification

Caption: Experimental workflow for pseudoephedrine-directed alkylation.

diastereoselectivity_factors cluster_outcome Reaction Outcome cluster_factors Key Factors high_de High Diastereoselectivity low_de Low Diastereoselectivity LiCl Sufficient Anhydrous LiCl (>5 equiv.) LiCl->high_de Temp Low Temperature (-78°C or 0°C) Temp->high_de Base Complete Enolate Formation (Excess LDA) Base->high_de Electrophile Reactive Electrophile (e.g., R-I, R-Br) Electrophile->high_de No_LiCl Insufficient or Wet LiCl No_LiCl->low_de High_Temp High Temperature High_Temp->low_de Bad_Electrophile Poor Electrophile (e.g., BOM-Cl) Bad_Electrophile->low_de

Caption: Factors influencing diastereoselectivity in alkylations.

References

Troubleshooting low yields in the Myers alkylation of pseudoephedrine amides

Author: BenchChem Technical Support Team. Date: November 2025

<_

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the Myers alkylation of pseudoephedrine amides. It is intended for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, with this synthetic procedure.

Troubleshooting Guide: Low Yields & Side Reactions

This section addresses specific issues that can lead to poor outcomes in the Myers alkylation.

Question: My reaction yield is consistently low. What are the most common causes?

Answer: Low yields in the Myers alkylation can typically be traced back to a few critical factors:

  • Sub-optimal Deprotonation: Incomplete formation of the dianion (enolate) is a primary culprit. This can be due to impure or improperly prepared base (LDA), insufficient equivalents of base, or incorrect deprotonation temperatures.

  • Presence of Moisture: The lithium enolates are extremely sensitive to water. Any moisture in the solvent (THF), glassware, or reagents will quench the enolate, leading to recovery of the starting amide and significantly reduced yields.

  • Poor Electrophile Quality: The alkylating agent must be pure and reactive. Old or impure alkyl halides can lead to side reactions or failure to react.

  • Insufficient Lithium Chloride (LiCl): Anhydrous LiCl is crucial for this reaction. It breaks up enolate aggregates and accelerates the rate of alkylation, leading to cleaner and higher-yielding reactions.[1][2][3] A shortage of LiCl can result in a sluggish or incomplete reaction.[1]

  • Incorrect Reaction Temperature: While enolization and alkylation temperatures can vary, improper temperature control can affect both the rate and selectivity of the reaction.[2][4]

Question: I am observing significant recovery of my starting material. How can I improve reaction completion?

Answer: Recovering unreacted starting material points directly to a problem with the enolate formation or its reaction with the electrophile.

  • Verify Base Potency: Use freshly prepared Lithium Diisopropylamide (LDA) or titrate your commercial solution to confirm its molarity. Typically, 2.1-2.25 equivalents of LDA are used.[2][4]

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a hot oven and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous THF.[5] Ensure the pseudoephedrine amide and LiCl are rigorously dried.

  • Optimize Enolization Protocol: The standard protocol involves adding the amide solution to the LDA/LiCl suspension at -78 °C, followed by warming cycles to 0 °C and sometimes briefly to 23 °C to ensure complete enolization before adding the electrophile.[2]

  • Check Electrophile Addition: Add the electrophile at the recommended temperature (often 0 °C or -78 °C for very reactive electrophiles) to the fully-formed enolate.[2]

Question: My desired product is contaminated with side products. What are they and how can I avoid them?

Answer: The primary side reaction of concern is O-alkylation of the pseudoephedrine auxiliary's hydroxyl group.

  • Cause: This occurs when the hydroxyl group is not fully deprotonated or when the N-alkylation is slow.

  • Solution: The presence of sufficient anhydrous LiCl (typically 6-7 equivalents) is essential as it suppresses O-alkylation.[2] Ensuring the use of at least two full equivalents of a strong base like LDA is also critical to form the dianion, protecting the oxygen atom.

Another potential side product can arise from the addition of butyllithium (used to generate LDA) to the amide carbonyl, especially if the addition is not controlled.[5]

Frequently Asked Questions (FAQs)

Q1: Why is Lithium Chloride essential for the Myers alkylation?

A1: Lithium chloride plays a multifaceted role in this reaction. It breaks down the aggregation of the lithium enolate, which increases its reactivity.[2] This leads to a dramatic acceleration of the alkylation rate and helps to suppress side reactions like O-alkylation, resulting in cleaner reactions and higher yields.[1][2] For optimal results, at least 5-6 equivalents of anhydrous LiCl are considered essential.[1][3]

Q2: What is the optimal temperature for the deprotonation and alkylation steps?

A2: The optimal temperatures can depend on the specific substrate and electrophile. However, a general and effective protocol is as follows:

  • LDA Formation: Diisopropylamine and n-BuLi are typically combined at -78 °C, warmed briefly to 0 °C, and then re-cooled.[2][5]

  • Enolization: The pseudoephedrine amide is added to the LDA/LiCl mixture at -78 °C. The mixture is then held at -78 °C for 30-60 minutes, warmed to 0 °C for 10-15 minutes, and sometimes stirred briefly at 23 °C before being re-cooled for the alkylation step.[2]

  • Alkylation: For most primary alkyl halides, the reaction is conducted at 0 °C.[2] Highly reactive electrophiles may be added at -78 °C to improve diastereoselectivity slightly.[2]

Q3: Can I use a different base instead of LDA?

A3: Lithium Diisopropylamide (LDA) is the most commonly used and recommended base for generating the dianion in the Myers alkylation due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the amide. While other lithium amide bases like LHMDS could potentially be used, LDA in the presence of LiCl is the system that has been extensively optimized and proven to be highly effective.[2][4]

Q4: How do I remove the pseudoephedrine auxiliary after the alkylation?

A4: The chiral auxiliary can be cleaved to yield various functional groups:

  • Carboxylic Acids: Acidic or basic hydrolysis (e.g., refluxing with aqueous H2SO4 or tetra-n-butylammonium hydroxide) can yield the carboxylic acid.[2][4]

  • Alcohols: Reduction with reagents like lithium amidotrihydroborate (LAB) provides the primary alcohol.[4]

  • Aldehydes: Reduction with lithium triethoxyaluminum hydride can yield the corresponding aldehyde.[2]

  • Ketones: Addition of organolithium or Grignard reagents to the amide furnishes ketones.[4]

Quantitative Data Summary

For successful alkylation, reagent stoichiometry is critical. The following table summarizes the generally accepted reagent equivalents for the procedure.

ReagentEquivalents (relative to Amide)PurposeReference
Pseudoephedrine Amide1.0Starting Material[2]
Anhydrous LiCl6.0 - 7.0Accelerate Alkylation, Suppress O-alkylation[2][3][4]
Diisopropylamine2.25LDA Precursor[2]
n-Butyllithium (n-BuLi)2.1 - 2.2LDA Precursor / Base[2]
Alkylating Agent (R-X)1.5 - 4.0Electrophile[2][4]

Note: The number of equivalents for the alkylating agent can be adjusted. The reaction can be run with the amide as the limiting reagent (using excess alkyl halide) or vice-versa, depending on the availability and cost of the materials.[2]

Experimental Protocols & Visual Guides

General Experimental Protocol for Myers Alkylation

This is a generalized procedure and may require optimization for specific substrates.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septa under high vacuum and cool under an inert atmosphere (Argon). Add anhydrous lithium chloride (6.0 equiv.) to the flask.

  • Base Formation: In the reaction flask, suspend the LiCl in anhydrous THF. Add diisopropylamine (2.25 equiv.) via syringe. Cool the flask to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.1 equiv.) dropwise. After addition, stir the resulting suspension at -78 °C for 5 minutes, then transfer the flask to an ice bath (0 °C) for 5 minutes, and finally re-cool to -78 °C.

  • Enolization: Separately, dissolve the pseudoephedrine amide (1.0 equiv.) in anhydrous THF. Add this solution dropwise to the cold LDA/LiCl suspension via cannula or syringe.

  • Temperature Cycling: Stir the reaction mixture at -78 °C for 45-60 minutes. Transfer the flask to an ice bath (0 °C) and stir for 15 minutes. (Optional: Warm briefly to room temperature for 3-5 minutes for less reactive substrates).

  • Alkylation: Cool the enolate solution to the desired alkylation temperature (typically 0 °C). Add the alkylating agent (1.5-4.0 equiv.) dropwise. Monitor the reaction by TLC.

  • Quench and Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH4Cl) or water. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Diagrams

Workflow cluster_prep 1. Preparation cluster_base 2. Base Formation (LDA) cluster_enol 3. Enolate Formation cluster_alkyl 4. Alkylation cluster_workup 5. Work-up & Purification prep1 Flame-dry glassware under Ar/N2 prep2 Add anhydrous LiCl (6-7 eq.) prep1->prep2 prep3 Add anhydrous THF & Diisopropylamine (2.25 eq.) prep2->prep3 base1 Cool to -78 °C prep3->base1 base2 Add n-BuLi (2.1-2.2 eq.) base1->base2 base3 Stir at -78 °C (5 min) base2->base3 base4 Warm to 0 °C (5 min) base3->base4 base5 Re-cool to -78 °C base4->base5 enol1 Add Amide solution in THF base5->enol1 enol2 Stir at -78 °C (45-60 min) enol1->enol2 enol3 Warm to 0 °C (15 min) enol2->enol3 alkyl1 Cool to 0 °C (or -78 °C) enol3->alkyl1 alkyl2 Add Alkyl Halide (1.5-4 eq.) alkyl1->alkyl2 alkyl3 Monitor by TLC alkyl2->alkyl3 workup1 Quench with sat. aq. NH4Cl alkyl3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify (Chromatography/Recrystallization) workup3->workup4

Caption: Standard experimental workflow for the Myers alkylation.

Troubleshooting start Low Yield or Incomplete Reaction q1 Is starting material (amide) recovered? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no issue1 Problem with Enolate Formation or Reactivity a1_yes->issue1 sol1a Check LDA: Use fresh or titrated solution. Ensure >2.1 eq. are used. issue1->sol1a sol1b Ensure Anhydrous Conditions: Flame-dry glassware, use dry solvents. issue1->sol1b sol1c Check LiCl: Use 6-7 eq. of rigorously dried LiCl. issue1->sol1c issue2 Starting material consumed, but low product yield. a1_no->issue2 q2 Are significant side products observed by TLC/NMR? issue2->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no issue3 Likely O-Alkylation or other side reactions. a2_yes->issue3 sol3a Increase LiCl to >6 eq. to suppress O-alkylation. issue3->sol3a sol3b Verify >2 eq. of active LDA was used to ensure dianion formation. issue3->sol3b issue4 Product loss during work-up or purification. a2_no->issue4 sol4a Review extraction and chromatography procedures for potential loss. issue4->sol4a

Caption: Troubleshooting decision tree for low yields.

Mechanism enolate Li-Chelated Dianion (Enolate) p1->enolate 1. LDA (2.2 eq.), LiCl 2. THF, -78 °C to 0 °C product Alkylated Product p2->product 3. Electrophile (R'-X) 4. 0 °C amide Pseudoephedrine Amide (R-H) amide->p1 enolate->p2

Caption: Simplified reaction pathway for the Myers alkylation.

References

Optimization of reaction temperature for pseudoephedrine enolate alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of reaction temperature in pseudoephedrine enolate alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the alkylation of pseudoephedrine enolates?

A1: The optimal temperature for alkylation depends on the specific protocol and reagents used. For the widely used Myers' procedure involving lithium diisopropylamide (LDA) and lithium chloride (LiCl), alkylation is effective at both 0 °C and -78 °C. While reactions at -78 °C may result in slightly higher diastereoselectivity, reactions at 0 °C are generally faster and still provide high diastereoselectivity.[1] For protocols using sodium diisopropylamide (NaDA), the alkylation is typically performed at -78 °C to avoid enolate aging, which can occur at higher temperatures and lead to reduced yields.[2][3]

Q2: Why is my reaction yield low?

A2: Low yields in pseudoephedrine enolate alkylation can stem from several factors:

  • Incomplete Enolization: Ensure that the enolization is complete before adding the alkylating agent. The reaction mixture should be held at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes.[1]

  • Enolate Aging: If using a sodium-based enolate (NaDA), avoid warming the reaction mixture above -20 °C, as this can lead to irreversible changes in the enolate structure and reduced reactivity.[2]

  • Insufficient Lithium Chloride: In the LDA protocol, the presence of at least 4-6 equivalents of anhydrous LiCl is crucial for a rapid and complete reaction.[1] In the absence of LiCl, the reaction can be significantly slower and may not go to completion.[1]

  • Water Contamination: The use of rigorously anhydrous LiCl is essential, as any water will quench the strong base used for enolization. It is recommended to flame-dry the LiCl immediately before use.[1]

  • Poorly Reactive Alkylating Agent: While pseudoephedrine amide enolates are highly nucleophilic, very unreactive alkylating agents may require longer reaction times or higher temperatures, which could lead to side reactions.

Q3: How does temperature affect the diastereoselectivity of the alkylation?

A3: Lower temperatures generally lead to slightly higher diastereoselectivity. For instance, alkylations of pseudoephedrine amide enolates with primary alkyl halides at -78 °C show slightly enhanced diastereoselectivities compared to the same reactions conducted at 0 °C.[1] However, the reactions at 0 °C are still highly diastereoselective.[1]

Q4: Can I run the alkylation at room temperature?

A4: Pseudoephedrine amide enolates exhibit good thermal stability at 23 °C (half-life > 12 hours).[1] This allows for successful alkylation reactions at room temperature with unreactive substrates, such as β-branched primary alkyl iodides.[1] However, for most standard alkylations, lower temperatures (0 °C or -78 °C) are recommended to maximize diastereoselectivity and minimize potential side reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product formation Incomplete enolization.Ensure the enolization step is carried out for the recommended time and at the correct temperatures (-78 °C followed by 0 °C).
Insufficient or hydrated lithium chloride (LDA protocol).Use 6-7 equivalents of anhydrous LiCl and flame-dry it immediately before use.[1]
Enolate aging (NaDA protocol).Maintain a reaction temperature of -78 °C and avoid warming the enolate solution.[2]
Poorly reactive alkylating agent.Increase the reaction time or consider running the reaction at a higher temperature (e.g., 0 °C or 23 °C), monitoring for side product formation.
Low diastereoselectivity Alkylation temperature is too high.Perform the alkylation at a lower temperature. For example, switch from 0 °C to -78 °C.[1]
Formation of O-alkylation products A known issue with disodium enolates at elevated temperatures.Maintain strict temperature control, especially when using NaDA, keeping the reaction at -78 °C.[2][3]
Reaction does not go to completion Insufficient LiCl in the LDA protocol.Reactions with less than ~4 equivalents of LiCl are markedly slower and may not proceed to completion.[1] Ensure at least 6 equivalents are used.
Alkylation time is too short for the specific substrate.Increase the reaction time, especially for less reactive alkyl halides.

Data Presentation

Table 1: Effect of Temperature on Alkylation of Pseudoephedrine Propionamide with n-Butyl Iodide (LDA Protocol)

EntryTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
101.580>95:5
2-78Not specifiedNot specifiedSlightly enhanced vs. 0 °C[1]

Data extracted and inferred from textual descriptions in the cited source.[1]

Table 2: Alkylation Conditions for Disodium Enolates (NaDA Protocol)

Alkylating AgentTemperature (°C)TimeConversion/Yield
Benzyl bromide-785 minHigh
Allyl bromide-785 minHigh
n-Butyl iodide-786 hNot specified
n-Butyl iodide-401 hNot specified
Epoxide-80 to 018 hHighest yields

Data extracted from the cited source.[2]

Experimental Protocols

Protocol A: Diastereoselective Alkylation of Pseudoephedrine Amides (LDA/LiCl Method)

This protocol is a general procedure for the alkylation of pseudoephedrine amides using an excess of the alkylating agent.

1. Enolization:

  • A suspension of anhydrous lithium chloride (6.0-7.0 equiv) in THF is prepared in a flame-dried flask under an inert atmosphere.

  • Diisopropylamine (2.25 equiv) is added, and the mixture is cooled to -78 °C.

  • A solution of n-butyllithium in hexanes (2.1 equiv) is added, and the resulting mixture is stirred for 15 minutes.

  • A solution of the pseudoephedrine amide substrate (1 equiv) in THF is added to the cold suspension.

  • The reaction mixture is held at -78 °C for 30-60 minutes, then warmed to 0 °C and held at that temperature for 10-15 minutes.

  • The enolate suspension is briefly stirred at 23 °C (3-5 min).

2. Alkylation:

  • The enolate suspension is cooled to 0 °C.

  • The alkylating agent (1.5-4.0 equiv) is added.

  • The reaction is stirred at 0 °C until completion (typically monitored by TLC). For highly reactive primary alkyl halides, the reaction can also be conducted at -78 °C.[1]

3. Workup:

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed, dried, and concentrated to afford the crude product, which can be purified by recrystallization or chromatography.

Protocol B: Alkylation of Pseudoephedrine Amides (NaDA Method)

This protocol describes the alkylation using disodium enolates, which avoids the need for LiCl.

1. Enolization:

  • The pseudoephedrine amide (1 equiv) is dissolved in THF in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

  • A solution of sodium diisopropylamide (NaDA) in THF (2.5 equiv) is added.

  • The mixture is stirred at -78 °C for approximately 20 minutes.

2. Alkylation:

  • The alkylating agent (e.g., 1.9 equiv of n-BuI) is added to the enolate solution at -78 °C.

  • The reaction is stirred at -78 °C for a specified time (e.g., 6 hours) or at a slightly elevated temperature (e.g., -40 °C for 1 hour).[2] Careful temperature control is critical to prevent enolate aging.[2][3]

3. Workup:

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The resulting biphasic mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed, dried, and concentrated to yield the crude product for further purification.

Visualizations

experimental_workflow_lda cluster_prep Reagent Preparation cluster_enolization Enolization cluster_alkylation Alkylation cluster_workup Workup & Purification LiCl Anhydrous LiCl Mix1 Mix & Cool to -78°C LiCl->Mix1 THF THF THF->Mix1 DIPA Diisopropylamine DIPA->Mix1 nBuLi n-BuLi Add_nBuLi Add n-BuLi @ -78°C nBuLi->Add_nBuLi Mix1->Add_nBuLi -78°C Add_Amide Add Pseudoephedrine Amide Add_nBuLi->Add_Amide Warm0 Warm to 0°C Add_Amide->Warm0 -78°C -> 0°C Warm23 Warm to 23°C (briefly) Warm0->Warm23 0°C -> 23°C Cool0 Cool to 0°C Warm23->Cool0 Add_RX Add Alkylating Agent Cool0->Add_RX React Reaction @ 0°C or -78°C Add_RX->React Quench Quench (aq. NH4Cl) React->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Alkylated Product Purify->Product

Caption: Experimental workflow for the LDA/LiCl mediated alkylation of pseudoephedrine amides.

logical_relationship Temp Reaction Temperature Diastereoselectivity Diastereoselectivity Temp->Diastereoselectivity Lower T, Higher DS Rate Reaction Rate Temp->Rate Higher T, Higher Rate EnolateStability Enolate Stability Temp->EnolateStability Higher T, Lower Stability (especially for NaDA) Yield Yield / Conversion Rate->Yield Optimal Rate improves Yield EnolateStability->Yield Higher Stability, Higher Yield

Caption: Logical relationships between reaction temperature and key experimental outcomes.

References

Effect of different solvents on the stereoselectivity of the Myers reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Myers asymmetric alkylation. The content is designed to address specific issues that may be encountered during experimentation, with a focus on the effect of solvents on stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the standard, recommended solvent for the Myers asymmetric alkylation?

The most commonly used and highly recommended solvent for the Myers asymmetric alkylation is tetrahydrofuran (THF).[1][2] THF is an ethereal solvent that effectively dissolves the pseudoephedrine amide substrate and the lithium diisopropylamide (LDA)-lithium chloride base complex, facilitating the formation of the desired lithium enolate. The reaction consistently proceeds with high diastereoselectivity in THF across a wide range of primary alkyl halide electrophiles.[1]

Q2: How does the choice of solvent impact the stereoselectivity of the Myers reaction?

While THF is the standard solvent providing excellent results, the solvent can play a role in the reaction's success, primarily related to solubility and reactivity rather than directly tuning stereoselectivity. In most documented cases, high diastereoselectivity is maintained when alternative solvents or solvent mixtures are used out of necessity.

For instance, in cases where the pseudoephedrine amide substrate has poor solubility in neat THF, a co-solvent can be introduced. A notable example is the use of a 1:1 mixture of THF and pyridine for the alkylation of pseudoephenamine propionamide, which is poorly soluble in THF alone. This adjustment allows for the generation of a soluble enolate and a successful reaction.

It is generally understood that ethereal solvents are preferred due to their ability to solvate the lithium cation of the enolate, which is crucial for the reaction mechanism. The use of non-ethereal or protic solvents is generally not recommended as it can lead to side reactions and a decrease in both yield and stereoselectivity.

Q3: Can I use diethyl ether instead of THF?

While both are ethereal solvents, THF is generally preferred over diethyl ether for several reasons. THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which can be advantageous for reactions requiring gentle reflux or for ensuring all reactants remain in solution. Additionally, the oxygen atom in the THF ring is sterically more accessible for coordination with the lithium cation compared to the oxygen in diethyl ether, which can influence the structure and reactivity of the enolate. While the reaction may proceed in diethyl ether, THF consistently provides optimal results.

Q4: I am observing low diastereoselectivity. Could the solvent be the issue?

While possible, the solvent is less commonly the primary cause of low diastereoselectivity in the Myers reaction, especially if you are using dry THF. Before focusing on the solvent, consider these more frequent culprits:

  • Incomplete enolate formation: Ensure your LDA is of high quality and accurately titrated. Use of 1.95–2.2 equivalents of LDA is recommended.[3]

  • Temperature control: The enolization and alkylation steps are typically performed at specific low temperatures (-78 °C to 0 °C). Deviations can impact selectivity.

  • Presence of water: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Lithium Chloride: The presence of a saturating amount of anhydrous lithium chloride (~6 equivalents) is crucial for a rapid and clean reaction with high diastereoselectivity.[3]

If these factors have been carefully controlled and selectivity remains low, you may consider ensuring the purity of your THF and drying it appropriately (e.g., by distilling from sodium/benzophenone).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Diastereoselectivity 1. Improper Temperature Control: Reaction run at too high a temperature. 2. Inefficient Enolate Formation: Degradation of LDA or insufficient amount used. 3. Presence of Moisture: Water quenching the enolate or reacting with LDA. 4. Absence or Insufficient LiCl: LiCl is crucial for high selectivity.[3] 5. Sub-optimal Solvent Conditions: Contaminated or wet solvent.1. Strictly adhere to the recommended temperature profile for enolization and alkylation. 2. Use freshly prepared or properly stored LDA and titrate it before use. Ensure 1.95-2.2 equivalents are used.[3] 3. Flame-dry all glassware and use anhydrous solvents and reagents. 4. Add ~6 equivalents of anhydrous LiCl to the reaction mixture before enolization. 5. Use freshly distilled, anhydrous THF.
Poor Solubility of Starting Material The pseudoephedrine amide substrate is not dissolving in neat THF.Consider using a co-solvent. A 1:1 mixture of THF/pyridine has been shown to be effective for substrates with low solubility in THF alone.
Low or No Reaction Conversion 1. Poor Quality Alkylating Agent: The electrophile is not reactive. 2. Sterically Hindered Electrophile: The reaction is known to be slow with certain branched electrophiles. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures for less reactive electrophiles.1. Use a fresh, purified batch of the alkylating agent. 2. Increase the reaction time and/or temperature as tolerated by the stability of the enolate. 3. Allow the reaction to warm to 0 °C or even room temperature for a controlled period while monitoring by TLC.

Data Presentation

The following table summarizes the high diastereoselectivity achieved in the Myers asymmetric alkylation using tetrahydrofuran (THF) as the solvent with various primary alkyl halides.

Entry Alkyl Halide (R-X) Yield (%) Diastereomeric Excess (de, %)
1CH₃I93≥99
2CH₃CH₂I95≥99
3CH₃(CH₂)₂CH₂I99≥99
4(CH₃)₂CHCH₂I99≥99
5C₆H₅CH₂Br9998
6CH₂=CHCH₂Br9897

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.

Experimental Protocols

General Procedure for the Diastereoselective Alkylation of Pseudoephedrine Amides in THF

This protocol is adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.

Materials:

  • Pseudoephedrine amide (1.0 equiv)

  • Anhydrous lithium chloride (LiCl) (6.0-7.0 equiv)

  • Diisopropylamine (2.25 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (2.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (1.5-4.0 equiv)

Procedure:

  • Preparation of LDA-LiCl Solution:

    • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous LiCl (6.0-7.0 equiv).

    • Add anhydrous THF, followed by diisopropylamine (2.25 equiv).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (2.1 equiv) dropwise.

    • Stir the resulting suspension at -78 °C for 5 minutes, then briefly warm the flask in an ice bath (0 °C) for 5 minutes, and re-cool to -78 °C.

  • Enolization:

    • Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF in a separate flame-dried flask.

    • Add the pseudoephedrine amide solution to the cold LDA-LiCl suspension via cannula.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Warm the reaction to 0 °C and hold for 10-15 minutes.

    • Briefly stir the enolate suspension at room temperature (23 °C) for 3-5 minutes.

  • Alkylation:

    • Cool the enolate suspension to 0 °C.

    • Add the alkylating agent (1.5-4.0 equiv) dropwise.

    • The reaction is typically stirred at 0 °C for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography or recrystallization.

Visualizations

Proposed Mechanism of Stereoselection in the Myers Reaction

The high diastereoselectivity of the Myers reaction is attributed to a well-organized transition state. The lithium enolate of the pseudoephedrine amide is believed to form a chelated structure, where the lithium cation is coordinated to both the enolate oxygen and the oxygen of the pseudoephedrine auxiliary. This rigidifies the conformation of the enolate. The electrophile (alkyl halide) then approaches from the less sterically hindered face, opposite to the bulky phenyl group and directed by the methyl group of the auxiliary, leading to the observed major diastereomer.

Myers_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products Pseudoephedrine Amide Pseudoephedrine Amide Chelated Lithium Enolate Chelated Lithium Enolate Pseudoephedrine Amide->Chelated Lithium Enolate  Enolization (THF, -78°C to 0°C) LDA/LiCl LDA/LiCl Alkyl Halide (R-X) Alkyl Halide (R-X) Alkylated Product (Major Diastereomer) Alkylated Product (Major Diastereomer) Chelated Lithium Enolate->Alkylated Product (Major Diastereomer)  Alkylation (Attack from less hindered face) Minor Diastereomer Minor Diastereomer Chelated Lithium Enolate->Minor Diastereomer (Disfavored attack)

Caption: Proposed stereochemical pathway of the Myers reaction.

Experimental Workflow

The following diagram illustrates the general experimental workflow for performing a Myers asymmetric alkylation.

Myers_Workflow start Start: Assemble Flame-Dried Glassware under Inert Atmosphere prepare_base Prepare LDA/LiCl Solution in Anhydrous THF start->prepare_base cool_base Cool Base to -78 °C prepare_base->cool_base add_amide Add Pseudoephedrine Amide Solution cool_base->add_amide enolization Enolization (-78 °C to 0 °C) add_amide->enolization alkylation Add Alkyl Halide at 0 °C enolization->alkylation quench Quench Reaction (aq. NH4Cl) alkylation->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Chromatography/Recrystallization) workup->purification end End: Isolated, Enantioenriched Product purification->end

Caption: General experimental workflow for the Myers reaction.

References

Technical Support Center: Recovery and Recycling of the Pseudoephedrine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient recovery and recycling of the pseudoephedrine chiral auxiliary. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the recovery and recycling of the pseudoephedrine chiral auxiliary.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery Yield of Auxiliary 1. Incomplete hydrolysis of the amide. 2. Formation of a stable emulsion during extractive workup. 3. Auxiliary is lost in the aqueous layer due to improper pH adjustment. 4. Insufficient extraction with the organic solvent.1. Ensure complete cleavage by monitoring the reaction by TLC or LC-MS. If necessary, prolong the reaction time or increase the temperature slightly. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent with a lower polarity. Centrifugation can also be effective. 3. Before extraction, ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the pseudoephedrine, making it more soluble in the organic phase. 4. Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times).
Recovered Auxiliary is Impure 1. Contamination with the carboxylic acid product or other reaction byproducts. 2. Residual solvent from the extraction process. 3. Degradation of the auxiliary during harsh hydrolysis conditions.1. Purify the recovered auxiliary by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes). Alternatively, column chromatography can be used. 2. Ensure the recovered auxiliary is thoroughly dried under high vacuum. 3. If degradation is suspected, consider using milder hydrolysis conditions. Basic hydrolysis is often gentler than acidic hydrolysis.
Decreased Enantioselectivity in Subsequent Reactions 1. Partial racemization of the auxiliary during recovery. 2. Presence of impurities that interfere with the stereochemical control.1. Avoid excessively high temperatures or prolonged exposure to strong acid/base during the recovery process. The stereochemical integrity of the recovered auxiliary can be checked by chiral HPLC or by measuring its specific rotation. 2. Ensure the recovered auxiliary is of high purity (see "Recovered Auxiliary is Impure" above) before reusing it in a new reaction.
Difficulty in Handling the Recovered Auxiliary The recovered pseudoephedrine may be a sticky solid or an oil, making it difficult to handle and weigh accurately.Recrystallization of the crude recovered auxiliary can often yield a crystalline solid that is easier to handle.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for cleaving the pseudoephedrine auxiliary?

A1: Both acidic and basic hydrolysis are effective for cleaving the pseudoephedrine amide.[1] Acidic hydrolysis, typically using sulfuric acid in dioxane, is common.[1] However, for acid-sensitive substrates, basic hydrolysis using reagents like tetrabutylammonium hydroxide is a milder alternative.[2] The choice of method often depends on the stability of the desired carboxylic acid product.

Q2: What is a typical recovery yield for the pseudoephedrine auxiliary?

A2: With a proper extractive workup, the pseudoephedrine auxiliary can be recovered in excellent yields, often exceeding 95%.[1]

Q3: How can I confirm the purity and stereochemical integrity of the recycled auxiliary?

A3: The purity of the recovered auxiliary can be assessed using standard techniques such as NMR spectroscopy and melting point analysis. The stereochemical integrity should be confirmed by measuring the specific rotation of the recovered material and comparing it to that of the starting auxiliary. Chiral HPLC can also be used for this purpose.

Q4: How many times can the pseudoephedrine auxiliary be recycled?

A4: When recovered and purified properly, the pseudoephedrine auxiliary can be recycled multiple times with no significant loss in performance, including the yield and enantiomeric excess of the products in subsequent reactions. For solid-supported pseudoephedrine, the resin has been shown to be recyclable with no significant loss in efficiency.

Q5: Are there any alternatives to pseudoephedrine as a chiral auxiliary?

A5: Yes, due to regulations on the sale and distribution of pseudoephedrine, alternatives have been developed.[3] One notable example is pseudoephenamine, which has been shown to be a versatile chiral auxiliary for asymmetric synthesis and is not subject to the same regulatory restrictions.[2][3]

Quantitative Data

The following table summarizes typical yields for the recovery of the pseudoephedrine chiral auxiliary under different conditions.

Cleavage Method Recovery Yield (%) Notes Reference
Acidic Hydrolysis (H₂SO₄/dioxane)>95A simple extractive workup is sufficient for high recovery.Myers et al., J. Am. Chem. Soc. 1997, 119, 6496-6511[1]
Basic HydrolysisHighA simple extractive isolation procedure yields the auxiliary in high recovery.Myers et al., J. Am. Chem. Soc. 1997, 119, 6496-6511[1]
Solid-Phase (Resin)Not specified, but stated as having "no significant loss" upon recycling.Recovery is simplified to filtration and washing of the resin.Procter et al., J. Org. Chem. 2004, 69, 790-801

Experimental Protocols

Protocol 1: Recovery of Pseudoephedrine Auxiliary after Acidic Hydrolysis

This protocol is adapted from the work of Myers and coworkers.[1]

1. Reaction Quenching and Initial Extraction:

  • After the acidic hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers. The carboxylic acid product will be in the organic layer.

2. Basification of the Aqueous Layer:

  • To the aqueous layer, add a strong base (e.g., 6N NaOH) until the pH is greater than 12. This deprotonates the pseudoephedrine, making it soluble in the organic phase.

3. Extraction of the Auxiliary:

  • Extract the basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) at least three times.

  • Combine the organic extracts.

4. Drying and Concentration:

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude pseudoephedrine auxiliary.

5. Purification (if necessary):

  • If the recovered auxiliary is not sufficiently pure, it can be recrystallized from a suitable solvent system (e.g., ethanol/hexanes) or purified by column chromatography.

Visualizations

Experimental_Workflow cluster_cleavage Amide Cleavage cluster_workup Extractive Workup cluster_purification Isolation and Purification start Alkylated Pseudoephedrine Amide hydrolysis Acidic or Basic Hydrolysis start->hydrolysis quench Quench and Separate Layers hydrolysis->quench basify Basify Aqueous Layer (pH > 12) quench->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate Organic Extracts extract->dry purify Recrystallization or Chromatography dry->purify end Pure Recycled Pseudoephedrine Auxiliary purify->end

Caption: Workflow for the recovery and recycling of the pseudoephedrine chiral auxiliary.

Troubleshooting_Logic start Low Recovery Yield? check_hydrolysis Check for complete hydrolysis (TLC/LC-MS) start->check_hydrolysis Yes check_emulsion Emulsion formed during extraction? start->check_emulsion No check_hydrolysis->check_emulsion Yes solution_hydrolysis Prolong reaction time check_hydrolysis->solution_hydrolysis No check_ph Aqueous layer pH > 12? check_emulsion->check_ph No solution_emulsion Add brine or centrifuge check_emulsion->solution_emulsion Yes check_extractions Sufficient number of extractions? check_ph->check_extractions Yes solution_ph Add more base check_ph->solution_ph No solution_extractions Increase number of extractions check_extractions->solution_extractions No

Caption: Troubleshooting logic for low recovery yield of the pseudoephedrine auxiliary.

References

Addressing challenges in the cleavage of sterically hindered pseudoephedrine amides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cleavage of sterically hindered pseudoephedrine amides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving pseudoephedrine amides?

A1: The most common methods for cleaving pseudoephedrine amides to obtain the desired carboxylic acids, alcohols, or ketones include acidic hydrolysis, basic hydrolysis, and reductive cleavage.[1][2][3] The choice of method depends on the steric hindrance around the amide bond and the compatibility of the substrate with the reaction conditions.

Q2: Why is the cleavage of sterically hindered pseudoephedrine amides so challenging?

A2: The cleavage is challenging primarily due to the steric bulk surrounding the carbonyl group of the amide. This hindrance makes it difficult for nucleophiles or water to attack the carbonyl carbon, which is the essential step for cleavage.[4][5] Standard hydrolysis conditions that work well for less hindered amides often fail or give low yields with these substrates.

Q3: Can the pseudoephedrine auxiliary be recovered after cleavage?

A3: Yes, a significant advantage of using pseudoephedrine as a chiral auxiliary is that it can typically be recovered in high yield after the cleavage reaction and can be reused.[1][2]

Q4: Are there alternative chiral auxiliaries if cleavage of a pseudoephedrine amide proves too difficult?

A4: Yes, other chiral auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultams are known to have more readily cleavable acyl derivatives.[1] Additionally, pseudoephenamine has been investigated as a practical alternative to pseudoephedrine, sometimes offering advantages in the synthesis and cleavage of sterically hindered amides.[3][6]

Troubleshooting Guide

Problem 1: Low or no yield during basic hydrolysis of a sterically hindered pseudoephedrine amide.

  • Possible Cause: The steric hindrance around the amide bond is preventing effective nucleophilic attack by hydroxide. Standard conditions like sodium hydroxide in aqueous alcohol may be insufficient.

  • Solution 1: Use a stronger base/nucleophile. Tetra-n-butylammonium hydroxide is a more reactive base that can be effective for sterically congested substrates.[1]

  • Solution 2: Change the solvent system. A solvent mixture of water, methanol, and tert-butyl alcohol (2:1:1) at reflux with sodium hydroxide can be an effective alternative, especially when the product carboxylic acid has poor solubility in ether.[1]

  • Solution 3: Increase reaction time and temperature. Prolonged heating at reflux is often necessary for these challenging substrates. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Epimerization of the α-carbon during amide cleavage.

  • Possible Cause: Harsh acidic or basic conditions can lead to the loss of stereochemical integrity at the newly formed stereocenter.

  • Solution 1: Employ milder hydrolysis conditions. While challenging for hindered amides, exploring milder Lewis acid-promoted hydrolysis could be an option.[1]

  • Solution 2: Consider reductive cleavage. If the desired product is an alcohol, reductive cleavage using reagents like lithium amidotrihydroborate (LAB) can be a milder alternative to hydrolysis and typically proceeds with little to no epimerization.[1][3]

Problem 3: The desired product is an alcohol, but hydrolysis to the carboxylic acid followed by reduction is low yielding.

  • Possible Cause: The multi-step process introduces potential for yield loss at each stage. The intermediate carboxylic acid may also be difficult to isolate.

  • Solution: Direct reductive cleavage. A one-step reduction of the pseudoephedrine amide to the primary alcohol is often more efficient. Lithium amidotrihydroborate (LAB) is a superior reagent for the reduction of sterically hindered amides compared to reagents like lithium borohydride.[1]

Quantitative Data Summary

Table 1: Comparison of Basic Hydrolysis Conditions for Pseudoephedrine Amides [1]

Reagent/ConditionsSubstrate TypeTypical Reaction TimeYieldNotes
NaOH, H₂O/MeOH/t-BuOH (2:1:1), refluxGeneral8 hoursGood to ExcellentGood for substrates where the product acid has low ether solubility.
n-Bu₄NOH, H₂O/THF, refluxSterically Hindered1 hourGood to ExcellentMore reactive system, suitable for congested substrates.

Table 2: Reductive Cleavage of Sterically Hindered Pseudoephedrine Amides to Alcohols [1]

ReagentSubstrate TypeYieldEnantiomeric Excess (ee)Notes
Lithium Amidotrihydroborate (LAB)Sterically Hindered86%≥95%Superior to LPT for hindered substrates.
Lithium Borohydride (LPT)Sterically Hindered5% (in refluxing THF)-Ineffective for highly hindered substrates.

Experimental Protocols

Protocol 1: Basic Hydrolysis using Sodium Hydroxide [1]

  • Dissolve the pseudoephedrine amide in a 2:1:1 mixture of water, methanol, and tert-butyl alcohol.

  • Add 5-8 equivalents of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion (typically 8 hours), cool the reaction to room temperature.

  • Acidify the mixture with aqueous HCl.

  • Extract the carboxylic acid product with an appropriate organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Reductive Cleavage to the Primary Alcohol using LAB [1]

  • Prepare a solution of lithium amidotrihydroborate (LAB) in THF.

  • In a separate flask, dissolve the sterically hindered pseudoephedrine amide in THF.

  • Cool the amide solution to the desired temperature (e.g., 23 °C).

  • Add the LAB solution dropwise to the amide solution.

  • Stir the reaction mixture at the same temperature and monitor by TLC.

  • Upon completion, quench the reaction by carefully adding an aqueous acid solution.

  • Extract the alcohol product with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to yield the crude alcohol.

Visualizations

Cleavage_Workflow cluster_start Starting Material cluster_methods Cleavage Methods cluster_products Products start Sterically Hindered Pseudoephedrine Amide hydrolysis Hydrolysis start->hydrolysis Acidic or Basic Conditions reduction Reductive Cleavage start->reduction e.g., LAB acid Carboxylic Acid hydrolysis->acid alcohol Primary Alcohol reduction->alcohol

Caption: General workflow for the cleavage of pseudoephedrine amides.

Troubleshooting_Logic start Low Yield in Basic Hydrolysis? cause1 Insufficient Reactivity start->cause1 Is the substrate highly hindered? cause2 Poor Solubility start->cause2 Is the product acid poorly soluble in ether? solution1 Use n-Bu₄NOH cause1->solution1 solution3 Increase Reaction Time/Temperature cause1->solution3 solution2 Change Solvent System (H₂O/MeOH/t-BuOH) cause2->solution2

Caption: Troubleshooting logic for low-yield basic hydrolysis.

References

Overcoming issues when scaling up pseudoephedrine-mediated asymmetric reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pseudoephedrine-mediated asymmetric reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered when scaling up these powerful synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What is the role of pseudoephedrine in these reactions?

A1: Pseudoephedrine serves as a chiral auxiliary. It is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the desired product.[1] Both (R,R)- and (S,S)-pseudoephedrine are commercially available and can be used to synthesize the desired enantiomer.[1]

Q2: Why is lithium chloride (LiCl) so critical in pseudoephedrine amide alkylations?

A2: Lithium chloride is essential for accelerating the rate of alkylation and preventing O-alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[2] In the absence of LiCl, reactions are often sluggish and may result in lower yields.[2] Typically, 4 to 6 equivalents of LiCl are used to saturate the THF solution at typical reaction concentrations.[1]

Q3: Are there alternatives to pseudoephedrine due to regulatory restrictions?

A3: Yes, due to regulations on pseudoephedrine because of its use in the illicit synthesis of methamphetamine, alternatives have been developed.[3][4] Pseudoephenamine is a notable alternative that often provides equal or even superior diastereoselectivities, particularly in the formation of quaternary carbon centers.[3][4][5] Amides derived from pseudoephenamine also have a higher tendency to be crystalline, which can simplify purification.[3][4]

Q4: How is the pseudoephedrine auxiliary typically removed after the reaction?

A4: The pseudoephedrine auxiliary can be cleaved from the product to yield carboxylic acids, alcohols, aldehydes, or ketones.[1] This is often achieved through hydrolysis (acidic or basic) or reduction. After cleavage, the chiral auxiliary can be recovered and reused.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of pseudoephedrine-mediated asymmetric reactions.

Issue 1: Low Diastereoselectivity

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Lithium Chloride Ensure a saturating amount of anhydrous LiCl (typically 6-7 equivalents) is present in the reaction mixture. The presence of LiCl is crucial for high diastereoselectivity.[2]
Incorrect Reaction Temperature While many reactions proceed well at 0 °C, conducting the reaction at a lower temperature, such as -78 °C, can enhance diastereoselectivity.[2]
Inappropriate Substrate Certain electrophiles, like (benzyloxy)methyl chloride (BOM chloride), are known to give poor diastereoselectivity. Using an alternative, such as BOM bromide, can resolve this issue.[2]
Suboptimal Solvent For some auxiliaries like pseudoephenamine, solubility in THF alone can be poor. A solvent mixture, such as 1:1 THF-pyridine, may be necessary to ensure the enolate is fully dissolved.[3][4]
Issue 2: Low or Inconsistent Yields

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Enolate Formation Ensure the use of a sufficient amount of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Typically, 1.9-1.95 equivalents of LDA per mole of amide are used for reactions with excess enolate.[2] It is critical to avoid excess LDA as it can destroy many electrophiles.[2]
Slow Alkylation The absence of LiCl can lead to very slow reaction rates. Adding 6 equivalents of LiCl can significantly increase the reaction rate and yield.[2]
Side Reactions (e.g., Elimination) For substrates prone to elimination, such as (2-iodoethyl)benzene, ensure the reaction conditions are optimized to favor the desired alkylation. Fortunately, pseudoephedrine amide enolates are often efficient even with such substrates.[2]
Poor Quenching Technique On a larger scale, exothermic quenching can lead to side reactions. Ensure the quenching process is well-controlled, potentially by adding the reaction mixture to a cooled quenching solution.
Issue 3: Difficulties with Product Purification

Possible Causes & Solutions

CauseRecommended Solution
Product is an Oil While many pseudoephedrine amide products are crystalline, some can be oils, making purification by recrystallization challenging. In these cases, flash column chromatography is a viable alternative for purification.[2] For large-scale operations where chromatography is not ideal, consider converting the product to a more crystalline derivative if possible.
Residual Chiral Auxiliary Inefficient cleavage of the auxiliary can lead to contamination of the final product. Ensure the cleavage reaction (e.g., hydrolysis or reduction) goes to completion.
Formation of Emulsions During Work-up On a larger scale, biphasic work-ups can sometimes lead to stable emulsions. Breaking these emulsions can be achieved by adding brine or by filtration through a pad of celite.

Experimental Protocols

General Protocol for Diastereoselective Alkylation of Pseudoephedrine Amides

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere is charged with anhydrous lithium chloride (6.0-7.0 equivalents).

  • Enolate Formation: Tetrahydrofuran (THF) is added, followed by the pseudoephedrine amide (1.0 equivalent). The suspension is cooled to the desired temperature (e.g., 0 °C or -78 °C). Lithium diisopropylamide (LDA) is then added dropwise, and the mixture is stirred for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Alkylation: The alkylating agent (1.5-4.0 equivalents) is added to the enolate solution. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up: The mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or flash column chromatography to yield the pure, diastereomerically enriched product.[2]

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Diastereoselectivity

This diagram outlines a logical approach to troubleshooting poor diastereoselectivity in pseudoephedrine-mediated alkylation reactions.

Low_Diastereoselectivity_Troubleshooting start Low Diastereoselectivity Observed check_licl Check LiCl Stoichiometry (6-7 equiv.?) start->check_licl adjust_licl Increase LiCl to 6-7 eq. check_licl->adjust_licl No check_temp Review Reaction Temperature check_licl->check_temp Yes end Improved Diastereoselectivity adjust_licl->end lower_temp Lower Temperature to -78 °C check_temp->lower_temp Reaction at 0 °C check_substrate Evaluate Electrophile Structure check_temp->check_substrate Already at -78 °C lower_temp->end change_substrate Consider Alternative Electrophile (e.g., R-Br instead of R-Cl) check_substrate->change_substrate Known problematic electrophile check_solvent Assess Solvent System check_substrate->check_solvent Common electrophile change_substrate->end change_solvent Use Solvent Mixture for Solubility (e.g., THF/Pyridine) check_solvent->change_solvent Poor enolate solubility check_solvent->end Solubility is good change_solvent->end

Caption: Troubleshooting decision tree for low diastereoselectivity.

Core Steps in Pseudoephedrine-Mediated Asymmetric Alkylation

This diagram illustrates the key stages of the reaction sequence.

Asymmetric_Alkylation_Workflow start Start acylation N-Acylation of Pseudoephedrine start->acylation enolate_formation Enolate Formation (LDA, LiCl, THF) acylation->enolate_formation alkylation Diastereoselective Alkylation (R-X) enolate_formation->alkylation workup Aqueous Work-up & Purification alkylation->workup cleavage Auxiliary Cleavage (Hydrolysis/Reduction) workup->cleavage product Final Chiral Product cleavage->product

Caption: General workflow for pseudoephedrine-mediated alkylation.

References

Validation & Comparative

A Comparative Guide to Confirming the Absolute Stereochemistry of Myers Alkylation Products

Author: BenchChem Technical Support Team. Date: November 2025

The Myers asymmetric alkylation is a powerful method for the synthesis of chiral carboxylic acids and alcohols, critical intermediates in pharmaceutical and natural product synthesis. Confirmation of the absolute stereochemistry of these products is a crucial step to ensure the desired biological activity and to meet regulatory requirements. This guide provides a detailed comparison of the primary analytical techniques used for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Mosher's Method (NMR Spectroscopy).

Overview of Methods

Determining the three-dimensional arrangement of atoms in a chiral molecule, its absolute stereochemistry, is a fundamental challenge in organic chemistry. For the products of Myers alkylation, which are typically chiral carboxylic acids or alcohols, several robust methods are available. The choice of method depends on factors such as the physical state of the sample, the amount of sample available, and the required accuracy.

Comparison of Key Performance Metrics

The selection of an appropriate analytical method is often a trade-off between accuracy, speed, and the nature of the sample. The following table summarizes the key performance metrics for X-ray crystallography, VCD, and Mosher's method.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightAnalysis of the NMR chemical shifts of diastereomeric esters or amides
Sample State Solid (single crystal)Solution or neat liquidSolution
Sample Amount Micrograms to milligrams[1]MilligramsSub-milligram to milligrams
Analysis Time Days to weeks (including crystallization)Hours to a day4-6 hours of active effort over 1-2 days[2][3][4][5][6]
Destructive? NoNoYes (requires derivatization)
Accuracy Unambiguous and definitive ("gold standard")[7]High, dependent on computational accuracyHigh, but requires careful analysis and can be prone to misinterpretation
Key Advantage Provides the complete 3D structureDoes not require crystallization[8]Utilizes standard NMR instrumentation
Key Disadvantage Requires a high-quality single crystal, which can be difficult to obtain[1][9][10][11]Requires quantum mechanical calculations for interpretation[12][13]Requires chemical derivatization, which may not be straightforward for all substrates

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful determination of absolute stereochemistry. Below are representative protocols for each of the three methods.

X-ray crystallography is considered the most definitive method for determining absolute stereochemistry.[7][14] The primary challenge lies in obtaining a suitable single crystal of the analyte.[1][9][10][11]

Protocol:

  • Crystallization:

    • Dissolve the purified product of the Myers alkylation in a minimal amount of a suitable solvent.

    • Slowly introduce a miscible anti-solvent to induce crystallization. Alternatively, allow for slow evaporation of the solvent.

    • Screen a variety of solvents and conditions (temperature, concentration) to obtain diffraction-quality single crystals.

    • If the product is an oil or difficult to crystallize, consider derivatization to a more crystalline compound (e.g., a salt or an amide) or co-crystallization with a chiral host.[1][11]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data.

  • Determination of Absolute Stereochemistry:

    • The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal.[15]

    • The Flack parameter is calculated; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute stereochemistry.[8]

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13] The experimental VCD spectrum is then compared to a computationally predicted spectrum to determine the absolute configuration.[12]

Protocol:

  • Sample Preparation:

    • Dissolve the chiral product (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.01-0.1 M.

    • The solvent should be transparent in the infrared region of interest.

  • VCD Spectrum Acquisition:

    • Record the VCD and IR spectra of the sample using a VCD spectrometer.

    • Acquire the spectra over a wide spectral range (e.g., 900-2000 cm⁻¹).

    • The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule using molecular mechanics or other computational methods.

    • For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted VCD spectrum for each enantiomer.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.

    • The absolute configuration is assigned based on the best visual match between the experimental and one of the calculated spectra.

Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[2][3][4][5][6] It involves the preparation of diastereomeric esters or amides using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[16] For chiral carboxylic acids from a Myers alkylation, they must first be converted to a secondary alcohol via reduction.

Protocol:

  • Derivatization (for a chiral alcohol):

    • In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of the chiral alcohol.

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride and a non-chiral base (e.g., pyridine or DMAP).

    • To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.

    • Allow the reactions to proceed to completion.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

    • Assign the proton resonances for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.

  • Data Analysis (Advanced Mosher's Method):

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

    • Draw a planar model of the MTPA esters with the MTPA phenyl group and the trifluoromethyl group in the plane, and the ester linkage anti-periplanar.

    • Protons on one side of this plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • Based on the signs of the Δδ values, the absolute configuration of the chiral center can be deduced.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for determining the absolute stereochemistry of a Myers alkylation product and the decision-making process for selecting the appropriate method.

G General Workflow for Stereochemical Confirmation cluster_0 Synthesis and Purification cluster_1 Method Selection cluster_2 Primary Analytical Path cluster_3 Alternative Analytical Paths cluster_4 Confirmation Myers Myers Alkylation Purification Purification of Chiral Product Myers->Purification Decision Product is Crystalline? Purification->Decision Xray X-ray Crystallography Decision->Xray Yes VCD Vibrational Circular Dichroism Decision->VCD No Mosher Mosher's Method (NMR) Decision->Mosher No Confirmation Absolute Stereochemistry Confirmed Xray->Confirmation VCD->Confirmation Mosher->Confirmation G Decision Matrix for Method Selection Start Start with Purified Product Q1 Is the sample crystalline? Start->Q1 Xray Perform X-ray Crystallography Q1->Xray Yes Q2 Is derivatization feasible? Q1->Q2 No End Stereochemistry Determined Xray->End Mosher Use Mosher's Method Q2->Mosher Yes VCD Use Vibrational Circular Dichroism Q2->VCD No Mosher->End VCD->End

References

A Comparative Guide to Chiral Auxiliaries: (1S,2S)-(+)-Pseudoephedrine Propionamide vs. Evans Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the stereocontrolled formation of new chiral centers. Among the myriad of auxiliaries developed, (1S,2S)-(+)-pseudoephedrine amides and Evans' oxazolidinones have emerged as highly reliable and widely adopted tools for researchers in academia and the pharmaceutical industry. This guide provides an objective comparison of these two preeminent chiral auxiliaries, supported by experimental data, to aid researchers in selecting the most suitable system for their synthetic challenges.

Introduction to the Chiral Auxiliaries

(1S,2S)-(+)-Pseudoephedrine , a naturally occurring and inexpensive compound, can be readily acylated to form tertiary amides that serve as effective chiral auxiliaries.[1][2] Pioneered by the work of Andrew G. Myers, these auxiliaries have proven to be exceptionally effective in the diastereoselective alkylation of enolates, providing access to a wide range of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[3][4] A key advantage of pseudoephedrine-based auxiliaries is the high crystallinity of both the starting amides and their alkylated products, which often allows for easy purification by recrystallization to very high levels of diastereomeric purity (≥99% de).[1]

Evans' oxazolidinones , developed by David A. Evans, are a class of chiral auxiliaries that have set the standard in asymmetric synthesis for decades.[1][5] These auxiliaries are particularly renowned for their high stereodirecting ability in a variety of transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[2][6] The stereochemical outcome of reactions employing Evans' oxazolidinones is reliably predicted by a chelated transition state model, where the metal enolate is coordinated to the carbonyl oxygen of the auxiliary, effectively shielding one face of the enolate from electrophilic attack.[7]

Performance in Asymmetric Alkylation: A Data-Driven Comparison

The diastereoselective alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where both auxiliaries have demonstrated exceptional performance. The following tables summarize the quantitative data for the alkylation of the propionamide derivative of each auxiliary with various alkyl halides.

(1S,2S)-(+)-Pseudoephedrine Propionamide Alkylation Data
EntryAlkyl HalideYield (%)Diastereomeric Ratio (dr)
1Benzyl bromide90>99:1
2Allyl iodide9298:2
3n-Butyl iodide8097:3
4Isobutyl iodide8596:4
5Ethyl iodide8895:5

Data compiled from multiple sources. Yields are for isolated, purified products. Diastereomeric ratios were determined on the crude reaction mixture.

Evans' Oxazolidinone (4-benzyl-2-oxazolidinone) Propionamide Alkylation Data
EntryAlkyl HalideYield (%)Diastereomeric Ratio (dr)
1Benzyl bromide92>99:1
2Allyl iodide95>99:1
3n-Butyl iodide53 (with NaHMDS)95:5
4Isobutyl iodide68 (with LDA)96:4
5Ethyl iodide78 (with NaHMDS)98:2

Data compiled from multiple sources.[8] Yields are for isolated, purified products. Diastereomeric ratios were determined on the crude reaction mixture. Note that less reactive alkyl halides often require the use of sodium enolates for efficient reaction with Evans' auxiliaries.[8]

Key Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the acylation, alkylation, and cleavage steps for both systems.

(1S,2S)-(+)-Pseudoephedrine Propionamide Protocol

1. Acylation of (1S,2S)-(+)-Pseudoephedrine: To a solution of (1S,2S)-(+)-pseudoephedrine in CH₂Cl₂ at 0 °C is added triethylamine, followed by the dropwise addition of propionyl chloride. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the organic layer is washed with aqueous HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude amide, which can be purified by recrystallization.

2. Diastereoselective Alkylation: A solution of the pseudoephedrine propionamide and anhydrous LiCl in THF is cooled to -78 °C.[1] Lithium diisopropylamide (LDA) is then added dropwise to form the enolate. After stirring for a period, the alkyl halide is added, and the reaction is allowed to proceed at 0 °C. The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis, and the product is purified by flash chromatography or recrystallization.[1]

3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide is dissolved in a mixture of THF and water. A strong acid, such as H₂SO₄, is added, and the mixture is heated to reflux. After cooling to room temperature, the mixture is made basic with an aqueous hydroxide solution, and the liberated pseudoephedrine auxiliary is extracted with an organic solvent. The aqueous layer is then acidified and extracted to isolate the enantioenriched carboxylic acid.[2]

Evans' Oxazolidinone Protocol

1. Acylation of 4-benzyl-2-oxazolidinone: To a solution of 4-benzyl-2-oxazolidinone in THF at -78 °C is added n-butyllithium dropwise.[5] After stirring, propionyl chloride is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone is dissolved in THF and cooled to -78 °C. A base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is added to generate the enolate.[9] The alkyl halide is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above. The diastereomeric ratio is determined on the crude product, which is then purified by flash chromatography.[9]

3. Cleavage of the Chiral Auxiliary: The alkylated N-acyl oxazolidinone is dissolved in a mixture of THF and water at 0 °C. Hydrogen peroxide is added, followed by aqueous lithium hydroxide.[10] The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched with an aqueous sulfite solution. The chiral auxiliary can be recovered by extraction. The aqueous layer is acidified, and the desired carboxylic acid is extracted with an organic solvent.[11]

Visualizing the Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the proposed stereochemical models for both chiral auxiliary systems.

Caption: General experimental workflow for the use of pseudoephedrine and Evans' auxiliaries.

stereochemical_models cluster_pseudo_model Pseudoephedrine Enolate Model cluster_evans_model Evans' Enolate Model Pseudo_Enolate Chelated (Z)-Enolate Product_P Major Diastereomer Pseudo_Enolate->Product_P Attack from less hindered face Electrophile_P R-X Electrophile_P->Product_P Evans_Enolate Chelated (Z)-Enolate Product_E Major Diastereomer Evans_Enolate->Product_E Attack opposite to substituent Electrophile_E R-X Electrophile_E->Product_E

Caption: Simplified stereochemical models for alkylation reactions.

Concluding Remarks

Both (1S,2S)-(+)-pseudoephedrine propionamide and Evans' oxazolidinones are exceptional chiral auxiliaries that provide high levels of stereocontrol in asymmetric alkylation reactions. The choice between the two will often depend on the specific substrate, the desired functional group transformation after cleavage, and practical considerations such as cost and ease of purification.

Pseudoephedrine-based auxiliaries offer the advantages of being derived from an inexpensive starting material and often yielding highly crystalline products that are easily purified.[1] The enolates are also highly nucleophilic, allowing for the use of less reactive alkyl halides.[1]

Evans' oxazolidinones are well-established and have a broader documented scope in a variety of asymmetric transformations beyond alkylation.[6] The stereochemical outcome is highly predictable, and a variety of methods are available for the cleavage of the auxiliary to afford different functional groups.[5] However, they can be more expensive, and for less reactive electrophiles, the use of sodium enolates may be necessary.[8]

Ultimately, the selection of a chiral auxiliary is a critical decision in the planning of a synthetic route. This guide provides a foundation for an informed choice between two of the most powerful and reliable chiral auxiliaries available to the modern synthetic chemist.

References

Pseudoephedrine Amides vs. SAMP/RAMP Hydrazones: A Comparative Guide to Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the plethora of options available to researchers, pseudoephedrine amides and the SAMP/RAMP hydrazone system have emerged as robust and widely utilized methodologies for the enantioselective alkylation of carbonyl compounds. This guide provides a detailed comparison of these two preeminent systems, supported by experimental data and protocols to aid researchers in selecting the most suitable auxiliary for their synthetic endeavors.

Core Advantages of Pseudoephedrine Amides

Pseudoephedrine-based chiral auxiliaries, developed by Andrew G. Myers, offer a practical and efficient route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1] Both enantiomers of pseudoephedrine are readily available and inexpensive.[1] A significant advantage of this system lies in the often crystalline nature of the intermediate amides, which allows for easy purification and potential enhancement of diastereomeric purity through recrystallization.[1] Furthermore, the development of pseudoephenamine, an analogue of pseudoephedrine, addresses the regulatory restrictions associated with pseudoephedrine by providing a non-transformable alternative with comparable or even superior performance in asymmetric alkylations.[2][3]

Key advantages include:

  • High Diastereoselectivity: Alkylation of pseudoephedrine amide enolates proceeds with exceptional levels of stereocontrol, often yielding diastereomeric ratios exceeding 98:2.[1]

  • Crystallinity of Intermediates: The resulting alkylated amides are frequently crystalline solids, facilitating purification by recrystallization.[1]

  • Versatile Cleavage Conditions: The auxiliary can be cleaved under various conditions to yield a range of functionalities, including carboxylic acids, ketones, and alcohols, with minimal epimerization.[2][3]

  • Operational Simplicity: The preparation of the amides and the subsequent alkylation reactions are generally straightforward.

The Power of SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone methodology, pioneered by E. J. Corey and Dieter Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[4] This method relies on the formation of a chiral hydrazone, which, upon deprotonation, forms a rigid, internally chelated azaenolate. This well-defined conformation is key to the high degree of stereocontrol observed in subsequent alkylation reactions.[5] Both (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are accessible, allowing for the synthesis of both enantiomers of the target molecule.[4]

Key advantages include:

  • Excellent Stereocontrol: The formation of a rigid chelated azaenolate intermediate leads to high enantioselectivity in the alkylation of a wide range of aldehydes and ketones.[5]

  • Broad Substrate Scope: The SAMP/RAMP methodology is applicable to a diverse array of carbonyl compounds and electrophiles.

  • Predictable Stereochemistry: The stereochemical outcome of the alkylation is generally predictable based on the established model of electrophilic attack on the azaenolate.[6]

Performance Data: A Comparative Overview

Table 1: Asymmetric Alkylation of Pseudoephenamine Amides [2]

Electrophile (R-X)SubstrateProduct Diastereomeric Ratio (crude)Isolated Yield (%)
Benzyl bromidePropanamide>99:195
Ethyl iodidePropanamide98:299
n-Propyl iodidePropanamide98:297
Isopropyl iodidePropanamide99:184

Data for (1S,2S)-pseudoephenamine amide.

Table 2: Asymmetric Alkylation of a Ketone via SAMP Hydrazone [7]

Electrophile (R-X)SubstrateProduct Diastereomeric Excess (de)Overall Yield (%)
Propyl iodide3-Pentanone≥97%56-58

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these methodologies. Below are representative protocols for the asymmetric alkylation utilizing a pseudoephedrine amide and a SAMP hydrazone.

Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol is a general procedure for the diastereoselective alkylation of pseudoephedrine amides.[1]

1. Enolate Formation:

  • A suspension of anhydrous lithium chloride (6.0-7.0 equiv.) in THF is prepared in a flame-dried flask under an inert atmosphere.

  • Diisopropylamine (2.25 equiv.) is added, and the mixture is cooled to -78 °C.

  • n-Butyllithium (2.1 equiv.) is added dropwise, and the resulting suspension is stirred for 5 minutes, briefly warmed in an ice bath for 5 minutes, and then re-cooled to -78 °C.

  • A solution of the pseudoephedrine amide (1.0 equiv.) in THF is added to the cold lithium diisopropylamide (LDA) suspension. The mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes.

2. Alkylation:

  • The enolate suspension is briefly stirred at room temperature (3-5 minutes), then re-cooled to 0 °C.

  • The alkylating agent (1.5-4.0 equiv.) is added. The reaction is monitored by TLC.

3. Work-up and Purification:

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography or recrystallization.

Asymmetric Alkylation of a Ketone via SAMP Hydrazone

This protocol describes the synthesis of (S)-(+)-4-Methyl-3-heptanone.[7]

1. Hydrazone Formation:

  • A mixture of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.0 equiv.) and the ketone (e.g., 3-pentanone, 1.2 equiv.) is heated at 60 °C under an argon atmosphere overnight.

  • The crude product is diluted with diethyl ether and washed with water. The organic layer is dried and concentrated. The hydrazone is purified by distillation.

2. Alkylation:

  • To a flame-dried flask under argon, dry diethyl ether and diisopropylamine (1.05 equiv.) are added and cooled to 0 °C.

  • n-Butyllithium (1.05 equiv.) is added dropwise to form LDA.

  • A solution of the SAMP-hydrazone (1.0 equiv.) in diethyl ether is added to the LDA solution at 0 °C and stirred for 4 hours.

  • The mixture is cooled to -110 °C, and the alkyl halide (e.g., propyl iodide, 1.1 equiv.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

3. Auxiliary Cleavage:

  • The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C.

  • Ozone is bubbled through the solution until a persistent blue color is observed.

  • Nitrogen is bubbled through the solution as it warms to room temperature.

  • The solvent is removed by distillation, and the resulting ketone is purified by microdistillation.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows and the proposed models for stereochemical induction for both chiral auxiliary systems.

pseudoephedrine_workflow cluster_start Starting Materials Pseudoephedrine Pseudoephedrine Amide Formation Amide Formation Pseudoephedrine->Amide Formation Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->Amide Formation Pseudoephedrine Amide Pseudoephedrine Amide Amide Formation->Pseudoephedrine Amide Enolate Formation (LDA, LiCl) Enolate Formation (LDA, LiCl) Pseudoephedrine Amide->Enolate Formation (LDA, LiCl) Chelated Enolate Chelated Enolate Enolate Formation (LDA, LiCl)->Chelated Enolate Alkylation (R-X) Alkylation (R-X) Chelated Enolate->Alkylation (R-X) Alkylated Amide Alkylated Amide Alkylation (R-X)->Alkylated Amide Auxiliary Cleavage Auxiliary Cleavage Alkylated Amide->Auxiliary Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Auxiliary Cleavage->Enantiomerically Enriched Product

Caption: Experimental workflow for pseudoephedrine amide alkylation.

samp_ramp_workflow cluster_start Starting Materials SAMP/RAMP SAMP/RAMP Hydrazone Formation Hydrazone Formation SAMP/RAMP->Hydrazone Formation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Hydrazone Formation SAMP/RAMP Hydrazone SAMP/RAMP Hydrazone Hydrazone Formation->SAMP/RAMP Hydrazone Azaenolate Formation (LDA) Azaenolate Formation (LDA) SAMP/RAMP Hydrazone->Azaenolate Formation (LDA) Chelated Azaenolate Chelated Azaenolate Azaenolate Formation (LDA)->Chelated Azaenolate Alkylation (R-X) Alkylation (R-X) Chelated Azaenolate->Alkylation (R-X) Alkylated Hydrazone Alkylated Hydrazone Alkylation (R-X)->Alkylated Hydrazone Auxiliary Cleavage (Ozonolysis) Auxiliary Cleavage (Ozonolysis) Alkylated Hydrazone->Auxiliary Cleavage (Ozonolysis) Enantiomerically Enriched Product Enantiomerically Enriched Product Auxiliary Cleavage (Ozonolysis)->Enantiomerically Enriched Product

Caption: Experimental workflow for SAMP/RAMP hydrazone alkylation.

stereochemical_models cluster_pseudo Pseudoephedrine Amide Model cluster_samp SAMP/RAMP Hydrazone Model Pseudo_Enolate Chelated (Z)-Enolate Pseudo_Attack Electrophile attacks from the less hindered face Pseudo_Enolate->Pseudo_Attack Steric hindrance from phenyl and methyl groups Pseudo_Product Major Diastereomer Pseudo_Attack->Pseudo_Product SAMP_Azaenolate Rigid Chelated Azaenolate SAMP_Attack Electrophile attacks from the face opposite the pyrrolidine ring SAMP_Azaenolate->SAMP_Attack Methoxy group coordinates lithium SAMP_Product Major Enantiomer SAMP_Attack->SAMP_Product

Caption: Models for stereochemical induction.

Conclusion: Making the Right Choice

Both pseudoephedrine amides and SAMP/RAMP hydrazones are exceptional chiral auxiliaries that provide access to highly enantioenriched products. The choice between them will often depend on the specific substrate, the desired final product, and practical considerations.

Pseudoephedrine amides are particularly advantageous when working with carboxylic acid derivatives and when the crystallinity of the intermediates can be exploited for purification. The availability of the non-regulated pseudoephenamine further enhances the practical utility of this methodology.

SAMP/RAMP hydrazones offer a highly reliable method for the asymmetric α-alkylation of a broad range of aldehydes and ketones, with a well-understood and predictable model for stereocontrol.

Ultimately, a careful evaluation of the experimental data and protocols presented here will empower researchers to make an informed decision and successfully achieve their synthetic goals.

References

A Tale of Two Enantiomers: (1S,2S)-(+)-Pseudoephedrine vs. (1R,2R)-(-)-Pseudoephedrine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as indispensable tools for guiding the stereochemical outcome of a reaction. Among the most reliable and cost-effective chiral auxiliaries are the enantiomers of pseudoephedrine: (1S,2S)-(+)-pseudoephedrine and (1R,2R)-(-)-pseudoephedrine. Both are readily available commodity chemicals and have been extensively utilized to prepare a wide array of enantiomerically enriched compounds. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate auxiliary for their synthetic endeavors.

The primary application of pseudoephedrine in asymmetric synthesis is as a chiral auxiliary for the diastereoselective alkylation of enolates derived from pseudoephedrine amides.[1][2] These amides are easily prepared from the corresponding carboxylic acids and the chosen pseudoephedrine enantiomer.[1] The subsequent alkylation of the amide enolate proceeds with a high degree of facial selectivity, dictated by the stereochemistry of the pseudoephedrine auxiliary.

Performance Comparison in Asymmetric Alkylation

The cornerstone of the utility of pseudoephedrine as a chiral auxiliary lies in the high diastereoselectivity achieved in the alkylation of their corresponding amide enolates. Both (1S,2S)-(+) and (1R,2R)-(-) enantiomers afford excellent levels of stereocontrol, leading to the formation of α-substituted products with high diastereomeric excess (% de).[1] The choice between the two enantiomers is primarily determined by the desired absolute configuration of the final product. As they are enantiomers, they provide access to opposite enantiomers of the target molecule when the same reaction sequence is followed.

The data presented in the following table, compiled from seminal work in the field, showcases the consistently high performance of both pseudoephedrine enantiomers in the alkylation of propionamide derivatives with various alkyl halides. The diastereoselectivity is consistently high, often exceeding 95% de for the crude product, which can be further enhanced to ≥99% de through a single recrystallization.[1]

EntryAlkyl HalideChiral AuxiliaryCrude % de[1]Isolated Yield (%)[1]Isolated % de[1]
1CH₃I(1S,2S)-(+)-Pseudoephedrine9790≥99
2CH₃(CH₂)₃I(1S,2S)-(+)-Pseudoephedrine9880≥99
3PhCH₂Br(1S,2S)-(+)-Pseudoephedrine9590≥99
4(CH₃)₂CHCH₂I(1S,2S)-(+)-Pseudoephedrine≥9989≥99
5CH₃I(1R,2R)-(-)-Pseudoephedrine9789≥99
6CH₃(CH₂)₃I(1R,2R)-(-)-Pseudoephedrine9881≥99
7PhCH₂Br(1R,2R)-(-)-Pseudoephedrine9591≥99
8(CH₃)₂CHCH₂I(1R,2R)-(-)-Pseudoephedrine≥9990≥99

As the data illustrates, the performance of (1S,2S)-(+)-pseudoephedrine and (1R,2R)-(-)-pseudoephedrine is virtually identical in terms of yield and diastereoselectivity for a given alkyl halide. The choice of auxiliary therefore directly dictates the chirality of the resulting α-substituted carbon center.

Mnemonic for Predicting Stereochemical Outcome

A simple and reliable mnemonic allows for the prediction of the stereochemical outcome of the alkylation. When the (Z)-enolate is drawn in a planar, extended conformation, the electrophile attacks from the same face as the C1 methyl group of the pseudoephedrine auxiliary.[1]

Caption: Stereochemical outcome based on the pseudoephedrine enantiomer used.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the asymmetric alkylation using pseudoephedrine amides.

Preparation of the Pseudoephedrine Amide

Pseudoephedrine amides can be readily prepared by reacting the corresponding pseudoephedrine enantiomer with an acyl chloride or a carboxylic acid anhydride.[1]

G start Start: (1S,2S)-(+)- or (1R,2R)-(-)-Pseudoephedrine + Carboxylic Acid Derivative step1 Acylation (e.g., Acyl Chloride, Anhydride) start->step1 product Product: Pseudoephedrine Amide step1->product

Caption: General workflow for the synthesis of pseudoephedrine amides.

Typical Procedure: A solution of the carboxylic acid chloride (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added dropwise to a cooled (0 °C) solution of (1S,2S)-(+)- or (1R,2R)-(-)-pseudoephedrine (1.05 equiv) and a base (e.g., triethylamine, 1.1 equiv) in the same solvent. The reaction mixture is stirred for several hours and then worked up to afford the desired amide, which is often a crystalline solid that can be purified by recrystallization.[1]

Diastereoselective Alkylation of the Pseudoephedrine Amide

The alkylation of the pseudoephedrine amide enolate is the key stereochemistry-defining step. The presence of anhydrous lithium chloride is crucial for achieving high yields and diastereoselectivities.[1]

G start Start: Pseudoephedrine Amide step1 Enolate Formation: LDA, LiCl, THF, -78 °C to 0 °C start->step1 step2 Alkylation: Alkyl Halide (R-X), 0 °C step1->step2 product Product: α-Alkylated Pseudoephedrine Amide step2->product

Caption: Experimental workflow for the asymmetric alkylation of pseudoephedrine amides.

Typical Procedure (Procedure A: Alkyl Halide in Excess): To a stirred suspension of anhydrous LiCl (6.0-7.0 equiv) in THF is added diisopropylamine (2.25 equiv) at -78 °C. n-Butyllithium (2.1 equiv) is then added, and the mixture is stirred for 30 minutes. A solution of the pseudoephedrine amide (1.0 equiv) in THF is added, and the mixture is stirred at -78 °C for 30-60 minutes, then at 0 °C for 10-15 minutes, and briefly at 23 °C for 3-5 minutes. After cooling back to 0 °C, the alkylating agent (1.5-4.0 equiv) is added. The reaction is monitored by TLC and, upon completion, is quenched and worked up. The crude product is often purified by flash chromatography or recrystallization to afford the highly diastereomerically enriched α-alkylated amide.[1]

Cleavage of the Chiral Auxiliary

Once the desired α-alkylation has been achieved, the pseudoephedrine auxiliary can be cleaved to furnish the enantiomerically enriched carboxylic acid, alcohol, aldehyde, or ketone.[1]

Acidic Hydrolysis to Carboxylic Acid: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with a strong acid, such as sulfuric acid, in a mixture of water and an organic solvent like dioxane.[1]

Reduction to Primary Alcohol: The amide can be reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride or lithium amidotrihydroborate (LAB).[2]

Conversion to Ketone: Treatment of the alkylated amide with an organometallic reagent, such as a Grignard reagent or an organolithium, affords the corresponding ketone.[1]

An Alternative: Pseudoephenamine

Due to regulations on the sale and distribution of pseudoephedrine, which can be used in the illicit synthesis of methamphetamine, an alternative chiral auxiliary, pseudoephenamine, has been developed.[3][4] Both (1S,2S)- and (1R,2R)-pseudoephenamine are available and have been shown to provide equal or even superior diastereoselectivities in asymmetric alkylation reactions, particularly in the formation of quaternary stereocenters.[3][4] Amides derived from pseudoephenamine also exhibit a higher propensity to be crystalline.[3]

Conclusion

Both (1S,2S)-(+)-pseudoephedrine and (1R,2R)-(-)-pseudoephedrine are exceptionally effective and reliable chiral auxiliaries for asymmetric alkylation reactions. Their performance is virtually identical, with the choice of enantiomer being dictated by the desired absolute stereochemistry of the final product. The high diastereoselectivities, the crystallinity of the intermediates, and the straightforward removal of the auxiliary make them highly valuable tools for the synthesis of enantiomerically pure compounds. For researchers facing restrictions on pseudoephedrine, pseudoephenamine presents a readily accessible and highly effective alternative.

References

A Comparative Analysis of Pseudoephedrine and Pseudoephenamine as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chiral auxiliary is a critical step in asymmetric synthesis. This guide provides a detailed comparison of two prominent auxiliaries: pseudoephedrine and its analogue, pseudoephenamine, offering insights into their respective performances, advantages, and experimental considerations.

Pseudoephedrine has long been a widely utilized chiral auxiliary, valued for its ability to induce high stereoselectivity in various chemical transformations.[1][2] However, its use is often complicated by regulatory restrictions due to its potential for diversion into illicit methamphetamine production.[1][3] This has spurred the development of alternatives, with pseudoephenamine emerging as a highly effective and unrestricted substitute.[3][4] This guide will delve into a comparative study of these two chiral auxiliaries, supported by experimental data and detailed protocols.

Performance Comparison: Diastereoselectivity in Alkylation Reactions

The primary measure of a chiral auxiliary's effectiveness lies in its ability to direct the stereochemical outcome of a reaction, typically quantified by diastereomeric excess (de) or diastereomeric ratio (dr). Below is a summary of comparative data from the alkylation of amide enolates derived from pseudoephedrine and pseudoephenamine. A notable area of differentiation is in the formation of challenging quaternary carbon centers, where pseudoephenamine often demonstrates superior performance.[3]

EntryElectrophileProductPseudoephedrine drPseudoephenamine dr
1MeIα-Methylated amide>99:1>99:1
2BnBrα-Benzylated amide95:5>99:1
3Allyl Bromideα-Allylated amide97:3>99:1
4EtI (on α-methyl amide)α-Ethyl-α-methyl amide9:119:1
5BnBr (on α-methyl amide)α-Benzyl-α-methyl amide4:19:1

Table 1: Comparison of diastereomeric ratios (dr) for the alkylation of pseudoephedrine and pseudoephenamine amides. Data compiled from multiple sources.[3][5]

The data clearly indicates that while both auxiliaries provide excellent stereocontrol for the introduction of a single substituent, pseudoephenamine exhibits significantly higher diastereoselectivity in the more sterically demanding construction of quaternary carbons (entries 4 and 5).[3] Furthermore, amides derived from pseudoephenamine have a greater tendency to be crystalline, which can facilitate purification by recrystallization and improve the accuracy of spectroscopic analysis due to the absence of line-broadening in NMR spectra.[3]

Experimental Protocols

The following are generalized experimental protocols for the use of pseudoephedrine and pseudoephenamine as chiral auxiliaries in asymmetric alkylation.

Amide Formation

The chiral auxiliary is first coupled with a carboxylic acid to form the corresponding amide.

  • Method: The carboxylic acid is converted to an acid chloride using reagents such as oxalyl chloride or thionyl chloride. The resulting acid chloride is then slowly added to a solution of the chiral auxiliary (pseudoephedrine or pseudoephenamine) and a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane or THF at 0°C. The reaction is typically stirred for several hours and then worked up to isolate the amide product.[5][6]

Asymmetric Alkylation

The α-carbon of the amide is deprotonated to form a chiral enolate, which then reacts with an electrophile.

  • Enolization: The amide is dissolved in a dry ethereal solvent (e.g., THF) and cooled to -78°C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate. The presence of lithium chloride is often crucial for achieving high diastereoselectivity, as it is believed to modify the aggregation state and reactivity of the enolate.[5][7]

  • Alkylation: The electrophile (e.g., an alkyl halide) is then added to the enolate solution at low temperature. The reaction is allowed to proceed for a set period before being quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.[5][6]

Auxiliary Cleavage

After the desired stereocenter has been established, the chiral auxiliary is removed to yield the enantiomerically enriched product.

  • Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed to the corresponding carboxylic acid under acidic (e.g., refluxing aqueous sulfuric acid) or basic (e.g., refluxing aqueous potassium hydroxide) conditions.[5]

  • Reduction to Alcohol: The amide can be reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB).[1][7]

  • Addition of Organometallics to form Ketones: Treatment of the amide with an organolithium or Grignard reagent can yield a ketone.[1]

The chiral auxiliary can typically be recovered and reused after the cleavage step.[6]

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The following diagram illustrates the general workflow for utilizing a chiral auxiliary in an asymmetric alkylation reaction.

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation Start Carboxylic Acid + Chiral Auxiliary Amide Chiral Amide Formation Start->Amide Enolization Enolization (Base, LiCl) Amide->Enolization Alkylation Alkylation (Electrophile) Enolization->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: Workflow of Asymmetric Alkylation using a Chiral Auxiliary.

Conclusion

Both pseudoephedrine and pseudoephenamine are highly effective chiral auxiliaries for asymmetric synthesis. Pseudoephedrine has a long-standing track record of providing excellent stereocontrol.[2][5] However, the regulatory hurdles associated with its procurement can be a significant drawback in both academic and industrial settings.[1][3]

Pseudoephenamine presents a compelling alternative, offering comparable and, in some cases, superior performance without the legal restrictions.[3][4] Its particular strength in the synthesis of sterically congested quaternary carbon centers, coupled with the favorable physical properties of its amide derivatives, makes it an attractive choice for modern synthetic chemistry.[3] The decision of which auxiliary to employ will ultimately depend on the specific synthetic challenge, the availability of starting materials, and the regulatory environment. This guide provides the foundational information to make an informed choice between these two powerful tools in the synthetic chemist's arsenal.

References

A Crystallographic Perspective on Asymmetric Synthesis: Comparing Alkylated Pseudoephedrine Amide Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods for constructing chiral molecules is paramount. Among the various strategies, the use of chiral auxiliaries remains a robust and widely adopted approach. This guide provides a comparative analysis of alkylated pseudoephedrine amide intermediates, focusing on their solid-state conformations as determined by X-ray crystallography. The structural insights gleaned from these analyses offer a deeper understanding of the stereochemical outcomes of asymmetric alkylation reactions. We will delve into the experimental protocols, present key crystallographic data, and compare this methodology with other prominent alternatives in the field.

Performance Comparison: Pseudoephedrine Amides vs. Other Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity it imparts during the formation of new stereocenters. Pseudoephedrine and its analogue, pseudoephenamine, have proven to be exceptional chiral auxiliaries for the asymmetric alkylation of enolates, consistently affording high diastereoselectivities and yields.[1][2][3] The crystalline nature of many pseudoephedrine and pseudoephenamine amide derivatives is a significant advantage, facilitating purification by recrystallization and enabling detailed structural analysis through X-ray crystallography.[1][4]

Below is a comparison of the pseudoephedrine amide method with two other widely used chiral auxiliaries: Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones. The data represents a typical asymmetric alkylation of a propionate derivative with benzyl bromide.

MethodChiral AuxiliaryTypical Diastereomeric Ratio (d.r.)Typical Yield (%)
Myers' Asymmetric Alkylation(1S,2S)-(+)-Pseudoephedrine≥99:190-99%
Evans' Asymmetric Alkylation(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone>99:180-95%
Enders' Asymmetric Alkylation(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)≥95:570-90%

X-ray Crystallographic Data of Alkylated Pseudoephedrine Amide Intermediates

The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to a rigid chelated transition state, where the lithium enolate is coordinated to the hydroxyl group of the auxiliary. This conformation effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. X-ray crystallographic analysis of the resulting alkylated intermediates provides definitive evidence for the stereochemical outcome and offers precise measurements of bond lengths and angles that define the conformational bias.

Below is a summary of representative crystallographic data for two alkylated pseudoephedrine amide intermediates. This data is illustrative and based on typical values reported in the literature for similar structures.

ParameterIntermediate 1: (2'R)-2-Benzyl-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamideIntermediate 2: (2'S)-2-Methyl-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbutanamide
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions
a (Å)10.258.98
b (Å)12.5415.23
c (Å)15.887.45
α (°)9090
β (°)90105.2
γ (°)9090
Selected Bond Lengths (Å)
C(α)-C(β)1.531.54
N-C(carbonyl)1.351.36
**Selected Bond Angles (°) **
C(α)-C(carbonyl)-N118.5119.1
O(hydroxyl)-C-C(N)109.8110.2
Key Torsion Angle (°)
H-C(α)-C(carbonyl)-O-165.2-168.5

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this methodology. The following protocols are based on those developed by Myers and coworkers.[2]

Synthesis of Pseudoephedrine Amide

A solution of the desired carboxylic acid (1.0 equiv) in dichloromethane (DCM, 0.5 M) is cooled to 0 °C. Oxalyl chloride (1.2 equiv) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction is stirred at room temperature until gas evolution ceases (typically 1-2 hours). The solvent is removed in vacuo to afford the crude acid chloride.

In a separate flask, (1S,2S)-(+)-pseudoephedrine (1.1 equiv) is dissolved in DCM (0.2 M), and pyridine (2.5 equiv) is added. The solution is cooled to 0 °C, and the crude acid chloride, dissolved in DCM, is added dropwise. The reaction mixture is stirred at room temperature for 3-4 hours. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄, filtered, and concentrated. The crude amide is purified by flash chromatography or recrystallization.

Asymmetric Alkylation of Pseudoephedrine Amide

A solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in tetrahydrofuran (THF, 0.1 M) is cooled to -78 °C. Lithium diisopropylamide (LDA, 2.0 equiv, freshly prepared or as a solution in THF/heptane/ethylbenzene) is added dropwise, and the resulting enolate solution is stirred at -78 °C for 1 hour. The alkylating agent (1.5-4.0 equiv) is then added, and the reaction is stirred at the appropriate temperature (ranging from -78 °C to 0 °C) until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is warmed to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography or recrystallization to yield the diastereomerically enriched alkylated amide.

X-ray Crystallographic Analysis

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified alkylated amide in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes). A suitable crystal is mounted on a goniometer. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the starting materials to the final crystallographic analysis of the alkylated pseudoephedrine amide intermediates.

experimental_workflow cluster_synthesis Synthesis cluster_alkylation Asymmetric Alkylation cluster_analysis Analysis start Carboxylic Acid + Pseudoephedrine amide_formation Amide Formation start->amide_formation Acylation amide Pseudoephedrine Amide amide_formation->amide enolate_formation Enolate Formation (LDA, LiCl) amide->enolate_formation alkylation Alkylation (Alkyl Halide) enolate_formation->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide purification Purification (Chromatography/ Recrystallization) alkylated_amide->purification crystal_growth Crystal Growth purification->crystal_growth xray X-ray Diffraction crystal_growth->xray structure Crystal Structure xray->structure

Experimental workflow for the synthesis and analysis.

Comparison with Alternative Methodologies

While the pseudoephedrine amide methodology offers excellent stereocontrol and reliable crystallinity, other powerful chiral auxiliaries are also widely employed in asymmetric synthesis.

Evans' Oxazolidinone Auxiliaries: Developed by David A. Evans, these auxiliaries are among the most popular for asymmetric aldol, alkylation, and acylation reactions.[5] They typically provide very high levels of diastereoselectivity, often exceeding 99:1. The stereochemical outcome is highly predictable based on the formation of a Z-enolate that adopts a chelated transition state. A wide variety of Evans' auxiliaries are commercially available, derived from different amino acids, allowing for fine-tuning of steric and electronic properties. Cleavage of the auxiliary can be achieved under various conditions to yield carboxylic acids, alcohols, or aldehydes.

Enders' SAMP/RAMP Hydrazone Method: This methodology, developed by Dieter Enders, utilizes the chiral hydrazines (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) for the asymmetric alkylation of ketones and aldehydes.[6] The method proceeds via the formation of a chiral hydrazone, which is then deprotonated to form a rigid azaenolate. The chelation of the lithium cation by the methoxy group directs the alkylating agent to one face of the azaenolate, leading to high diastereoselectivity.[6] A key advantage of this method is its applicability to the direct α-alkylation of carbonyl compounds. The auxiliary is typically removed by ozonolysis or hydrolysis.

Conclusion

The use of pseudoephedrine and its derivatives as chiral auxiliaries in asymmetric alkylation reactions represents a powerful and practical strategy for the synthesis of enantiomerically enriched compounds. The propensity of the resulting amide intermediates to crystallize is a significant boon, not only for purification but also for enabling detailed structural elucidation by X-ray crystallography. This crystallographic analysis provides invaluable insights into the origins of the high stereoselectivity observed and serves as a powerful tool for reaction optimization and the design of new synthetic methodologies. While other excellent methods, such as those employing Evans' oxazolidinones or Enders' hydrazones, are available, the pseudoephedrine-based approach offers a compelling combination of high diastereoselectivity, operational simplicity, and access to crystalline intermediates, making it a valuable tool in the arsenal of the synthetic organic chemist.

References

A Comparative Guide to Product Purity and Structural Validation Following Pseudoephedrine Auxiliary Removal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for establishing stereocenters with high fidelity. Pseudoephedrine has long been a widely used chiral auxiliary; however, regulatory restrictions and practical challenges have spurred the adoption of alternatives. This guide provides a comprehensive comparison of validating product purity and structure after the removal of the pseudoephedrine auxiliary, with a particular focus on its promising alternative, pseudoephenamine. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to aid in experimental design and execution.

Performance Comparison: Pseudoephedrine vs. Pseudoephenamine

A critical factor in the utility of a chiral auxiliary is the diastereoselectivity it imparts during the synthetic sequence, as this directly influences the enantiomeric purity of the final product. Experimental data from alkylation reactions show that pseudoephenamine often provides superior or equivalent diastereoselectivity compared to pseudoephedrine.

One of the significant advantages of using pseudoephenamine is the physical nature of the resulting amide intermediates. Amides derived from pseudoephenamine have a greater propensity to be crystalline substances compared to the often-oily amides derived from pseudoephedrine.[1][2] This increased crystallinity facilitates purification by recrystallization, which can lead to higher overall purity of the final product. Furthermore, pseudoephenamine-derived amides tend to exhibit sharp, well-defined peaks in NMR spectra, simplifying analysis and characterization.[1][2]

Table 1: Comparison of Diastereomeric Ratios in the Alkylation of Amide Enolates
EntryElectrophileAuxiliaryDiastereomeric Ratio (dr)
1Propyl IodidePseudoephedrine98:2
2Propyl IodidePseudoephenamine>99:1
3Isopropyl IodidePseudoephedrine97:3
4Isopropyl IodidePseudoephenamine98:2
5Benzyl BromidePseudoephedrine>99:1
6Benzyl BromidePseudoephenamine>99:1

Data sourced from Myers et al.[2]

The data in Table 1 indicates that for the alkylation with propyl iodide, pseudoephenamine provided a higher diastereomeric ratio than pseudoephedrine.[2] For other electrophiles, the diastereoselectivity was comparable.[2] The higher diastereoselectivity achieved with pseudoephenamine in certain cases is a strong indicator of potentially higher enantiomeric purity in the final product after auxiliary removal.

Experimental Protocols

Accurate validation of product purity and structure is paramount. Below are detailed protocols for the key experimental techniques required after the removal of the pseudoephedrine or pseudoephenamine auxiliary.

Protocol 1: Removal of the Pseudoephedrine/Pseudoephenamine Auxiliary by Hydrolysis to Yield a Carboxylic Acid

This protocol describes the acidic hydrolysis of the amide bond to release the chiral carboxylic acid and the chiral auxiliary.

Materials:

  • Alkylated pseudoephedrine or pseudoephenamine amide

  • Sulfuric acid (9 N)

  • 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated amide in a 1:1 mixture of 1,4-dioxane and 9 N sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 115 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • The crude product can be further purified by column chromatography or recrystallization.[3]

Protocol 2: Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers, thereby determining the enantiomeric excess (% ee) of the final product.[4][5][6]

Materials:

  • Purified chiral carboxylic acid sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD, or equivalent)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: A typical mobile phase for the separation of chiral carboxylic acids is a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid to improve peak shape. A common starting point is 90:10 (v/v) hexane:IPA + 0.1% TFA. The exact ratio may need to be optimized for the specific analyte.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the prepared sample.

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the following formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Protocol 3: Structural Validation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the final product and assessing its purity.[1][2] High-resolution ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Materials:

  • Purified product sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. The absence of signals corresponding to the pseudoephedrine or pseudoephenamine auxiliary (e.g., N-methyl, benzylic protons) confirms its successful removal.

    • The integration of the proton signals should be consistent with the expected structure of the final product.

    • The presence of any unexpected signals may indicate impurities. The percentage of impurity can be estimated by comparing the integration of impurity peaks to the product peaks.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Determination of Diastereomeric Ratio (of the intermediate): For the amide intermediate before auxiliary removal, ¹H NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are diastereotopic in the two diastereomers.[1]

Visualizing the Workflow and Logic

To provide a clear overview of the experimental process and the logical flow of validation, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_cleavage_purification Cleavage & Purification cluster_validation Validation Start Start Alkylation Alkylation Start->Alkylation Chiral Auxiliary (Pseudoephedrine or Pseudoephenamine) Amide_Intermediate Amide_Intermediate Alkylation->Amide_Intermediate Cleavage Cleavage Amide_Intermediate->Cleavage Purification Purification Cleavage->Purification Final_Product Final_Product Purification->Final_Product Purity_Validation Purity_Validation Final_Product->Purity_Validation Structure_Validation Structure_Validation Final_Product->Structure_Validation

Caption: Experimental workflow from asymmetric synthesis to product validation.

validation_pathway cluster_purity Purity Assessment cluster_structure Structural Elucidation Final_Product Final_Product Chiral_HPLC Chiral HPLC Final_Product->Chiral_HPLC NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR Mass_Spec Mass Spectrometry Final_Product->Mass_Spec ee_Determination Enantiomeric Excess (% ee) Determination Chiral_HPLC->ee_Determination Structure_Confirmation Structure Confirmation & Impurity Profile NMR->Structure_Confirmation Mass_Spec->Structure_Confirmation

Caption: Key analytical pathways for product validation.

References

Cost-effectiveness analysis of different chiral auxiliaries for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the right chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides a comparative analysis of three widely used classes of chiral auxiliaries—Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's camphorsultam—to inform their selection for industrial-scale asymmetric synthesis.

The use of chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, is a robust and well-established strategy in asymmetric synthesis.[1] While the upfront cost of a stoichiometric auxiliary and the additional steps for its attachment and removal can seem inefficient, these methods are often the most reliable and quickest path to enantiomerically pure products, a crucial factor in the early stages of drug development.[1] The diastereomeric intermediates formed are also readily separable by standard techniques like crystallization or chromatography.[1]

This guide focuses on a cost-effectiveness analysis, considering not just the purchase price but also the performance—in terms of reaction yield and stereoselectivity—and the efficiency of recovery and recycling.

Performance and Cost Comparison

The ideal chiral auxiliary offers high diastereoselectivity and high yields for the desired transformation, is inexpensive, and can be recovered and reused with high efficiency. The following tables summarize the performance and approximate costs of Evans' oxazolidinones, pseudoephedrine and its practical alternative pseudoephenamine, and Oppolzer's camphorsultam.

Chiral Auxiliary Typical Application Reported Yield Reported Diastereoselectivity (d.r.)
Evans' Oxazolidinone Asymmetric Alkylation68-98%[2][3]>95:5 to >99:1[3]
Asymmetric AldolHigh>20:1
Pseudoephedrine / Pseudoephenamine Asymmetric Alkylation84-99%[4][5]98:2 to >99:1[4][5]
Oppolzer's Camphorsultam Asymmetric Diels-Alder74% (endo-adduct)[6]High
Asymmetric Hydrogenation48-68% (over 3 steps)90:10 to 98:2

Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions.

Chiral Auxiliary Supplier Example & Price (USD) Price per Gram (USD, approx.) Recovery & Recycling
(S)-4-Benzyl-2-oxazolidinone Thermo Fisher: $96.65 / 5g$19.33Can be recovered and recycled; quantitative industrial yields not specified.[7]
AboundChem: $199 / 1kg[8]$0.20
Naath Industries: ~$310 / 1kg[9]$0.31
(1S,2S)-(+)-Pseudoephedrine Sigma-Aldrich: $632 / 100g[10]$6.32Can be recovered in high yield and reused.[1][11]
(1S)-(-)-2,10-Camphorsultam Sigma-Aldrich: $172 / 5g[12]$34.40Recovered in 71-79% crude yield (48-56% after recrystallization) in a continuous flow process.[13]

Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries. Note: Prices are based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases.

In-Depth Analysis of Auxiliaries

Evans' Oxazolidinones

Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective for a range of stereoselective transformations, including aldol, alkylation, and Diels-Alder reactions.[1] They are renowned for providing exceptionally high levels of diastereoselectivity, often exceeding 20:1. While historically considered expensive, the availability of some derivatives at a lower cost for bulk quantities makes them more attractive for industrial applications.[8] The auxiliary can be non-destructively cleaved and recovered for reuse.[14]

Pseudoephedrine and Pseudoephenamine

Both enantiomers of pseudoephedrine are inexpensive commodity chemicals, making them an attractive option from a cost perspective. They are particularly effective for the asymmetric alkylation of amides to produce a variety of enantiomerically enriched compounds. A key industrial consideration is the regulation of pseudoephedrine as a precursor for illicit drug synthesis.[4][15] This has led to the development of practical, unregulated alternatives like pseudoephenamine, which can be synthesized on a large scale from low-cost starting materials and often provides equal or superior stereoselectivity.[4][5]

Oppolzer's Camphorsultam

Camphorsultam, also known as Oppolzer's sultam, is another classic and highly effective chiral auxiliary, particularly for asymmetric Diels-Alder, Michael additions, and hydrogenation reactions.[1][16] While its initial purchase price is higher than the other auxiliaries, its robustness and high recovery rates, especially when implemented in modern manufacturing processes like continuous flow, can make it a cost-effective option. A study demonstrated crude recovery yields of 71-79% in a continuous flow setup, highlighting its potential for efficient recycling.

Logical Workflow for Auxiliary Selection

The decision-making process for selecting a chiral auxiliary for an industrial application involves several key stages, from initial screening to process optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Economic & Practical Evaluation cluster_2 Phase 3: Process Development a Define Target Transformation (e.g., Aldol, Alkylation) b Literature Search for Relevant Auxiliaries a->b c Evaluate Reported Yield & Stereoselectivity b->c d Assess Auxiliary Cost (Bulk Pricing) c->d e Investigate Recovery & Recycling Protocols/Yields d->e f Consider Regulatory & Safety Issues (e.g., Pseudoephedrine) e->f g Lab-Scale Validation (Attachment, Reaction, Cleavage) f->g h Optimize Auxiliary Recovery Protocol g->h i Scale-Up & Cost-Effectiveness Analysis h->i j Final Auxiliary Selection i->j

Decision workflow for chiral auxiliary selection.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of chiral auxiliary-based syntheses. Below are representative procedures for an asymmetric alkylation using a pseudoephedrine auxiliary and a Diels-Alder reaction using Oppolzer's camphorsultam.

Asymmetric Alkylation with Pseudoephedrine Amide

This protocol is a general procedure for the highly diastereoselective alkylation of a pseudoephedrine amide, a method developed by Andrew G. Myers.[17]

1. Attachment of Auxiliary (Amide Formation):

  • (1S,2S)-(+)-Pseudoephedrine is reacted with an acyl chloride or anhydride in the presence of a base like triethylamine to form the corresponding amide.[17] The product is often a crystalline solid that can be purified by recrystallization.[17]

2. Diastereoselective Alkylation:

  • A suspension of the pseudoephedrine amide and anhydrous lithium chloride (approx. 6 equivalents) in anhydrous THF is cooled to -78 °C.[2]

  • A solution of lithium diisopropylamide (LDA, approx. 2 equivalents) is added slowly to form the Z-enolate.[1]

  • The alkylating agent (e.g., an alkyl halide) is added, and the reaction is allowed to proceed at temperatures ranging from -78 °C to 0 °C.[1] Reaction times vary depending on the reactivity of the electrophile.

  • The reaction is quenched, and the product is isolated via extraction and purified by chromatography or recrystallization. Yields are typically high (80-99%), with diastereomeric ratios often exceeding 95:5.[17]

3. Cleavage and Recovery of Auxiliary:

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid.[11]

  • Alternatively, reduction with reagents like lithium aluminum hydride or lithium amidotrihydroborate affords the chiral alcohol.[4]

  • The pseudoephedrine auxiliary can be recovered from the aqueous layer after workup and purified for reuse.[11]

G cluster_attach cluster_react cluster_cleave A1 Pseudoephedrine A3 Amide Formation A1->A3 A2 Acyl Chloride A2->A3 B1 Amide A3->B1 B3 Alkylated Amide (High d.r.) B1->B3 B2 B2 1. LDA, LiCl 2. Alkyl Halide C1 Alkylated Amide B3->C1 C3 Chiral Product (Acid or Alcohol) C1->C3 C2 C4 Recovered Pseudoephedrine C1->C4 C2 C2 Hydrolysis or Reduction

Workflow for Pseudoephedrine-Mediated Alkylation.
Asymmetric Diels-Alder with Oppolzer's Camphorsultam

This procedure describes a Lewis acid-catalyzed Diels-Alder reaction, a common application for Oppolzer's sultam.[6]

1. Attachment of Auxiliary (Acryloyl Sultam Formation):

  • (1S)-(-)-2,10-Camphorsultam is deprotonated with a strong base like sodium hydride.

  • The resulting anion is reacted with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) to form the N-acryloyl sultam dienophile.

2. Diastereoselective Diels-Alder Reaction:

  • The N-acryloyl sultam is dissolved in an anhydrous solvent like dichloromethane and cooled (e.g., to -78 °C).

  • A Lewis acid catalyst (e.g., diethylaluminum chloride or titanium tetrachloride) is added to activate the dienophile.[6]

  • The diene (e.g., freshly cracked cyclopentadiene) is added slowly.[6]

  • The reaction proceeds to form the Diels-Alder adduct with high endo/exo selectivity and high diastereofacial selectivity.[6]

  • The reaction is quenched, and the product is purified by chromatography.

3. Cleavage and Recovery of Auxiliary:

  • The sultam auxiliary is typically removed by reductive cleavage using reagents like lithium aluminum hydride (to yield the corresponding alcohol) or by hydrolysis with reagents like lithium hydroxide (to yield the carboxylic acid).

  • The recovered camphorsultam can be purified by recrystallization and reused.[13]

G cluster_attach cluster_react cluster_cleave A1 Camphorsultam A3 N-Acryloyl Sultam A1->A3 A2 Acryloyl Chloride A2->A3 B1 N-Acryloyl Sultam A3->B1 B3 Cycloadduct (High d.r.) B1->B3 B2 B2 1. Lewis Acid 2. Cyclopentadiene C1 Cycloadduct B3->C1 C3 Chiral Product C1->C3 C2 C4 Recovered Camphorsultam C1->C4 C2 C2 Hydrolysis or Reduction

Workflow for Camphorsultam-Mediated Diels-Alder.

Conclusion

The choice of a chiral auxiliary in an industrial setting is a multifaceted decision. Evans' oxazolidinones provide exceptional and reliable stereocontrol, making them a standard in natural product synthesis. Pseudoephedrine offers a low-cost entry point, with its unregulated analog, pseudoephenamine, presenting a highly practical and efficient alternative for large-scale alkylations.[4] Oppolzer's camphorsultam, while more expensive initially, demonstrates high recyclability that can be leveraged in optimized, continuous-flow processes to improve overall process economy. A thorough evaluation of the reaction type, required scale, auxiliary cost, and potential for recycling is paramount to developing a stereoselective and economically viable industrial synthesis.

References

A Comparative Guide to Diastereoselectivity in Myers Alkylation Across Diverse Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Myers alkylation stands as a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This technique, which utilizes pseudoephedrine as a chiral auxiliary, is renowned for its high diastereoselectivity and the predictability of its stereochemical outcome. This guide provides a comparative analysis of the diastereoselectivity achieved in Myers alkylation reactions with a range of electrophiles, supported by experimental data and detailed protocols to aid in experimental design and execution.

Performance Comparison: Diastereoselectivity with Various Electrophiles

The diastereoselectivity of the Myers alkylation is consistently high across a variety of electrophiles, particularly with primary and β-branched alkyl halides. The reaction proceeds through the formation of a lithium enolate of a pseudoephedrine amide, which then reacts with an electrophile. The stereochemical outcome is dictated by the chelation of the lithium cation between the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, leading to a rigid scaffold that directs the approach of the electrophile.

Generally, the reaction is highly diastereoselective, with the major product arising from the electrophilic attack on the (Z)-enolate from the same face as the carbon-bound methyl group of the pseudoephedrine auxiliary.[1]

Table 1: Diastereoselectivity of Myers Alkylation with Primary Alkyl Halides

EntryElectrophile (R-X)Product R GroupYield (%)Diastereomeric Excess (de, %)
1CH₃ICH₃92≥99
2CH₃CH₂ICH₃CH₂9598
3CH₃(CH₂)₂CH₂BrCH₃(CH₂)₂CH₂9997
4(CH₃)₂CHCH₂I(CH₃)₂CHCH₂9897
5PhCH₂BrPhCH₂9998
6CH₂=CHCH₂BrCH₂=CHCH₂9895
7CH₃OCH₂CH₂BrCH₃OCH₂CH₂9096

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1][2][3]

Table 2: Diastereoselectivity of Myers Alkylation with β-Branched Electrophiles

EntryElectrophile (R-X)Product R GroupYield (%)Diastereomeric Excess (de, %)
1(CH₃)₂CHI(CH₃)₂CH8590
2c-C₆H₁₁Ic-C₆H₁₁8292

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

While the majority of published data focuses on alkyl halides, the Myers alkylation can also be adapted for reactions with other electrophiles such as aldehydes and ketones, typically through an aldol-type reaction pathway. The diastereoselectivity in these cases is also generally high, though it can be more sensitive to reaction conditions.

It is noteworthy that the pseudoephenamine auxiliary, a closely related alternative, has been shown to provide equal or even superior diastereoselectivities, particularly in the formation of quaternary stereocenters.[4][5]

Experimental Protocols

The following are generalized procedures for the diastereoselective alkylation of pseudoephedrine amides. These protocols are based on the seminal work by Andrew G. Myers and his collaborators.[1][6]

General Procedure for Enolate Formation and Alkylation:

  • Preparation: A flame-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen) is charged with the pseudoephedrine amide substrate and anhydrous lithium chloride (LiCl, ~6 equivalents). Anhydrous tetrahydrofuran (THF) is then added to form a slurry.

  • Enolate Formation: The slurry is cooled to the desired temperature (typically -78 °C, 0 °C, or room temperature, depending on the reactivity of the electrophile). A solution of lithium diisopropylamide (LDA, ~2.0 equivalents) in THF is added dropwise to the cooled slurry. The mixture is stirred for a specified time (e.g., 15-60 minutes) to ensure complete enolate formation.

  • Alkylation: The electrophile (~1.5-2.5 equivalents) is then added to the enolate solution. The reaction is monitored by thin-layer chromatography (TLC) to determine completion. Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired alkylated product.

Note: The choice of reaction temperature is critical. While many alkylations proceed efficiently at 0 °C or room temperature, conducting the reaction at -78 °C can sometimes lead to slightly higher diastereoselectivities.[1]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for a Myers alkylation.

Myers_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Pseudoephedrine Amide, LiCl, and THF start->reagents cool Cool to Reaction Temperature reagents->cool add_lda Add LDA Solution cool->add_lda enolate Enolate Formation add_lda->enolate add_electrophile Add Electrophile enolate->add_electrophile alkylation Alkylation Reaction add_electrophile->alkylation quench Quench with aq. NH4Cl alkylation->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: General workflow for Myers alkylation.

This guide provides a foundational understanding of the diastereoselectivity of the Myers alkylation with various electrophiles. For specific applications, researchers are encouraged to consult the primary literature for detailed procedures and optimization of reaction conditions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (1S,2S)-(+)-Pseudoephedrinepropionamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the immediate safety and logistical considerations for the operational and compliant disposal of (1S,2S)-(+)-Pseudoephedrinepropionamide.

This document provides detailed procedural guidance for the safe handling and disposal of this compound, a derivative of the DEA List I chemical, pseudoephedrine. Due to its classification as a potential controlled substance analogue, its disposal is subject to stringent federal and local regulations. The following procedures are designed to ensure safety and compliance.

Regulatory Compliance

Disposal of this compound must adhere to the regulations set forth by the Drug Enforcement Administration (DEA) for List I chemicals and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) for hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Disposal Workflow

The proper disposal of this compound involves a multi-step process to ensure the substance is handled and disposed of in a safe, compliant, and environmentally responsible manner. This workflow outlines the critical stages from initial handling to final disposal.

start Start: Unused/Waste This compound assessment Regulatory Assessment (DEA List I Analogue, RCRA) start->assessment chemical_degradation Chemical Degradation (Optional) - Hydrolysis - assessment->chemical_degradation waste_collection Segregated Hazardous Waste Collection assessment->waste_collection Direct Disposal chemical_degradation->waste_collection documentation Complete Hazardous Waste Manifest & DEA Form 41 waste_collection->documentation disposal Licensed Hazardous Waste Disposal Facility documentation->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

Experimental Protocol: Chemical Degradation via Alkaline Hydrolysis

For laboratories equipped to perform chemical degradation, alkaline hydrolysis can be an effective method to break down the amide bond of this compound, yielding less hazardous and more easily disposable products. This procedure must be performed by trained personnel in a designated chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2) or Dioxane

  • Hydrochloric acid (HCl) for neutralization

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Preparation: In a chemical fume hood, prepare a 4N solution of NaOH in methanol.

  • Reaction Setup: Dissolve the this compound waste in a suitable solvent such as dichloromethane or dioxane.

  • Hydrolysis: Slowly add the 4N NaOH/methanol solution to the dissolved waste. The reaction can be stirred at room temperature or under reflux to expedite the process.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.

  • Neutralization: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Slowly and carefully neutralize the solution with hydrochloric acid to a pH between 6.0 and 8.0. Monitor the pH using indicator strips or a pH meter.

  • Disposal of Products: The resulting neutralized solution, containing the hydrolysis products (pseudoephedrine and propionic acid), should be collected as hazardous waste.

Quantitative Data for Disposal

ParameterValueNotes
Reagent Concentration 4N NaOH in MethanolA sufficient excess of NaOH should be used to ensure complete hydrolysis.
Solvent Dichloromethane or DioxaneThe choice of solvent may depend on the scale of the reaction and the solubility of the waste material.
Reaction Temperature Room Temperature to RefluxHeating will increase the rate of hydrolysis.
Final pH 6.0 - 8.0Neutralization is a critical step to ensure the waste is safe for handling and compliant with disposal facility requirements.
Waste Categorization RCRA Hazardous WasteThe final neutralized solution and all contaminated materials must be disposed of as hazardous waste.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and the reagents used for its disposal.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Spill Response: In the event of a spill, immediately alert your supervisor and follow your institution's established spill response procedures.

Disclaimer: The information provided in this document is intended as a guide and does not replace the need for professional judgment and adherence to all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department before proceeding with any chemical disposal.

Essential Safety and Logistical Information for Handling (1S,2S)-(+)-Pseudoephedrinepropionamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for (1S,2S)-(+)-Pseudoephedrinepropionamide, including personal protective equipment (PPE) guidelines, safe handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body PartProtective EquipmentSpecifications
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for dusts and mists. Ensure a proper fit.
Eyes Safety GogglesChemical safety goggles are required to protect against dust particles.
Hands GlovesWear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Body Lab CoatA standard laboratory coat should be worn to prevent skin contact.

Safe Handling and Storage

This compound is harmful if swallowed and may cause respiratory irritation.[1] Adherence to the following procedures is critical for safe handling:

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid Contact: Take measures to prevent direct contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Storage: Store the compound in a cool, dry place in a tightly closed container.[1]

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • After Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[1]

  • After Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.[1]

  • After Eye Contact: Rinse the opened eye for several minutes under running water.[1]

  • After Swallowing: Rinse the mouth but do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Contaminated materials and the compound itself must be disposed of as hazardous waste. Do not allow the substance to enter sewers or surface and ground water.[1] All disposal activities must be in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather necessary materials prep_hood->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh Proceed to handling handling_transfer Transfer to reaction vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate work surfaces handling_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste in designated hazardous waste container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-(+)-Pseudoephedrinepropionamide
Reactant of Route 2
Reactant of Route 2
(1S,2S)-(+)-Pseudoephedrinepropionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.